molecular formula C8H10N2O4 B1344980 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 81303-65-3

4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1344980
CAS No.: 81303-65-3
M. Wt: 198.18 g/mol
InChI Key: INIPCPYOESSJQP-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 81303-65-3) is an organic compound with the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol . This solid serves as a versatile and valuable bifunctional building block in medicinal chemistry and organic synthesis. The presence of both a carboxylic acid and an ethyl ester group on the pyrazole core allows for diverse and sequential chemical transformations, making it a useful intermediate for the construction of more complex molecules . Its application is primarily found in research settings as a precursor for the development of pharmaceuticals and other biologically active compounds. The compound should be stored sealed in a dry environment at 2-8°C . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-ethoxycarbonyl-2-methylpyrazole-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C8H10N2O4/c1-3-14-8(13)5-4-9-10(2)6(5)7(11)12/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIPCPYOESSJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649466
Record name 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

81303-65-3
Record name 4-Ethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Record name 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrazole core is a prevalent scaffold in a multitude of pharmacologically active compounds, valued for its metabolic stability and versatile synthetic handles.[1] This guide provides a comprehensive overview of a reliable and efficient synthetic route to this valuable intermediate, intended for researchers, chemists, and professionals in the field of drug discovery and development. The methodologies presented herein are grounded in established chemical principles, offering a reproducible pathway from common starting materials to the final product.

The synthesis is strategically designed as a two-step process. The first step involves the construction of the pyrazole ring system through a classical condensation reaction, yielding a diester intermediate. The second, more nuanced step, addresses the challenge of selective hydrolysis to furnish the desired mono-acid, mono-ester target molecule. This guide will delve into the mechanistic underpinnings of each step, providing not only a detailed protocol but also the scientific rationale behind the chosen conditions.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-stage process, as illustrated below. This pathway is advantageous due to the accessibility of the starting materials and the generally high yields of the reactions.

Synthesis_Overview cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Selective Hydrolysis A Diethyl Malonate + Triethyl Orthoformate B Diethyl Ethoxymethylenemalonate (DEEM) A->B Acetic Anhydride D Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate B->D C Methylhydrazine C->D Reflux in Ethanol E Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate F This compound E->F 1. Controlled NaOH (aq) 2. Acidification

Caption: Overall synthetic workflow from starting materials to the final product.

Stage 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate

The initial phase of the synthesis focuses on the construction of the core pyrazole heterocycle. This is achieved by reacting diethyl ethoxymethylenemalonate (DEEM), a key three-carbon building block, with methylhydrazine.

Mechanism and Rationale

The formation of the pyrazole ring proceeds via a condensation reaction followed by cyclization and elimination. Methylhydrazine, with its two nucleophilic nitrogen atoms, reacts with the electrophilic centers of DEEM. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps involved in the mechanism. Refluxing the mixture provides the necessary activation energy for the cyclization and subsequent elimination of ethanol to form the stable aromatic pyrazole ring. The use of methylhydrazine directly installs the required N-methyl group on the pyrazole ring.

Detailed Experimental Protocol

Materials:

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Methylhydrazine

  • Anhydrous Ethanol

  • Standard reflux apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl ethoxymethylenemalonate (1.0 eq.) in anhydrous ethanol (approx. 5-10 mL per gram of DEEM).

  • To this solution, add methylhydrazine (1.05 eq.) dropwise at room temperature. The addition is slightly exothermic.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil, which is primarily diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate, can be used in the next step without further purification. If a higher purity is required, the product can be purified by vacuum distillation or column chromatography on silica gel.

Stage 2: Selective Monohydrolysis

This stage is the most critical part of the synthesis, requiring the hydrolysis of one of the two ester groups of diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate to a carboxylic acid, while leaving the other intact. Achieving high selectivity is paramount to avoid the formation of the diacid or recovery of unreacted starting material.

Causality Behind Experimental Choices

The selective monohydrolysis of a symmetric diester is challenging. A statistical approach would yield a mixture of starting material, mono-acid, and di-acid. To achieve high selectivity, the rate of the first hydrolysis must be significantly faster than the second. Several factors are controlled to favor mono-saponification:

  • Stoichiometry of the Base: A slight excess of one equivalent of a strong base like sodium hydroxide is used. This ensures that there is enough base to hydrolyze one ester group per molecule, but not enough to readily hydrolyze the second.

  • Solvent System: A mixed solvent system of ethanol and water is often employed. Ethanol ensures the solubility of the organic diester, while water is necessary for the hydrolysis reaction. The ratio of these solvents can be optimized to control the reaction rate.

  • Temperature: The reaction is typically run at a controlled, moderate temperature (e.g., 40-50 °C). Higher temperatures can lead to a decrease in selectivity and the formation of the diacid byproduct.

  • Phase-Transfer Catalysis (Optional but Recommended): The addition of a quaternary ammonium salt, such as tetraethylammonium bromide (TEAB), can enhance selectivity.[2][3] TEAB can form an ion pair with the initially formed carboxylate anion of the mono-acid, rendering it less soluble in the organic phase and/or sterically hindering the approach of a second hydroxide ion to the remaining ester group, thus slowing down the second hydrolysis.[2]

Hydrolysis_Mechanism cluster_rationale Rationale for Selectivity A Diester in EtOH C First Hydrolysis (Fast) A->C B NaOH (aq) B->C E Second Hydrolysis (Slower) B->E D Mono-carboxylate Anion C->D D->E G Acidification (HCl) D->G F Di-carboxylate Anion E->F H Final Product: Mono-acid G->H R1 Controlled [NaOH] favors C -> D R2 Lower Temp & TEAB inhibit D -> E

Caption: Logical flow of the selective hydrolysis process.

Detailed Experimental Protocol

Materials:

  • Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Tetraethylammonium bromide (TEAB) (optional)

  • Standard reaction flask with temperature control

Procedure:

  • In a round-bottom flask, dissolve diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., a 9:1 v/v ratio). If using, add tetraethylammonium bromide (1.0 eq.).

  • Prepare a 1.0 M aqueous solution of sodium hydroxide.

  • While stirring the pyrazole solution at a controlled temperature of 40 °C, slowly add 1.2 equivalents of the 1.0 M NaOH solution dropwise over a period of 30-60 minutes.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M HCl.

  • A white precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data and Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylateC₁₀H₁₄N₂O₄226.23Colorless to pale yellow oil
This compoundC₈H₁₀N₂O₄198.18White solid

Expected ¹H NMR Data for this compound:

  • ~1.3-1.4 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester.

  • ~4.0-4.1 ppm (s, 3H): Singlet for the N-methyl protons.

  • ~4.3-4.4 ppm (q, 2H): Quartet for the methylene protons of the ethyl ester.

  • ~7.9-8.0 ppm (s, 1H): Singlet for the C3-proton of the pyrazole ring.

  • ~13.0 ppm (br s, 1H): Broad singlet for the carboxylic acid proton.

Conclusion

The synthesis of this compound presented in this guide offers a robust and reproducible method for obtaining this valuable building block. The two-stage approach, involving the initial formation of the pyrazole diester followed by a carefully controlled selective monohydrolysis, provides a clear path to the desired product. The key to success in this synthesis lies in the precise control of the hydrolysis step, where stoichiometry, temperature, and solvent choice are critical for achieving high selectivity and yield. By following the detailed protocols and understanding the underlying chemical principles outlined in this document, researchers and drug development professionals can confidently produce this important intermediate for their synthetic endeavors.

References

An In-depth Technical Guide to 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field of medicinal chemistry has consistently highlighted the pivotal role of versatile heterocyclic building blocks. Among these, pyrazole derivatives stand out for their ubiquitous presence in a wide array of therapeutic agents. This guide is dedicated to a particularly valuable, yet not widely documented, member of this family: 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid . The strategic placement of a carboxylic acid and an ethyl ester on the 1-methylpyrazole core makes this molecule a highly adaptable scaffold for drug discovery endeavors. This document aims to provide a comprehensive technical overview, synthesizing foundational chemical data with practical, field-proven insights into its synthesis, characterization, and application. Every protocol and piece of data presented herein is grounded in established scientific principles, designed to be a self-validating and trustworthy resource for the discerning researcher.

Compound Profile: Physicochemical and Structural Characteristics

This compound, with the CAS number 81303-65-3, is a white to off-white crystalline solid.[1] Its molecular structure, featuring a strategically substituted pyrazole ring, is the foundation of its utility in medicinal chemistry.

Figure 1: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₄[2]
Molecular Weight 198.18 g/mol [2]
IUPAC Name This compound[2]
CAS Number 81303-65-3[2]
Appearance White or off-white crystalline powder[1]
Predicted XlogP 0.3[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most logical and field-proven approach involves a two-step sequence: the regioselective synthesis of a pyrazole diester followed by a selective monohydrolysis.

Step 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate

The foundational step is the construction of the pyrazole ring. This is typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this case, the reaction of diethyl 2-(methoxymethylidene)-3-oxobutanedioate with methylhydrazine is the most direct route.

Synthesis_Step1 reactant1 Diethyl 2-(methoxymethylidene)-3-oxobutanedioate product Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate reactant1->product Solvent (e.g., Ethanol) Reflux reactant2 Methylhydrazine reactant2->product

Figure 2: Synthesis of the pyrazole diester intermediate.

Expert Insight on Regioselectivity: The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially yield two regioisomers. The regioselectivity is influenced by several factors, including the electronic and steric nature of the substituents on both reactants, as well as the reaction conditions. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation, often favoring a single isomer.[3] This is a critical consideration for ensuring the desired substitution pattern on the pyrazole ring.

Experimental Protocol: Synthesis of Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-(methoxymethylidene)-3-oxobutanedioate (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate.

Step 2: Selective Monohydrolysis

The selective hydrolysis of one of the two ester groups of the symmetric diester is a nuanced but crucial step. Standard saponification with a strong base in an alcohol often leads to a mixture of the starting diester, the desired mono-acid, and the di-acid, which can be challenging to separate. A more controlled approach is required.

Synthesis_Step2 reactant Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate product 4-(ethoxycarbonyl)-1-methyl-1H- pyrazole-5-carboxylic acid reactant->product 1. NaOH (aq) / THF, 0 °C 2. Acidic work-up

Figure 3: Selective monohydrolysis to the target compound.

Expert Insight on Selective Hydrolysis: A highly efficient method for the selective monohydrolysis of symmetric diesters involves using a biphasic system of tetrahydrofuran (THF) and aqueous sodium hydroxide at a low temperature (0 °C).[4][5] This method often provides the mono-acid in high yield with minimal formation of the di-acid. The "cis" or "geminal" orientation of the two ester groups on the pyrazole ring likely contributes to the success of this selective hydrolysis due to conformational and electrostatic effects.[4]

Experimental Protocol: Selective Monohydrolysis

  • Reaction Setup: Dissolve diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (1.0 eq) in THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add a pre-cooled solution of aqueous sodium hydroxide (1.0-1.2 eq) to the stirred reaction mixture.

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Work-up: Once the starting material is consumed, acidify the reaction mixture with cold, dilute hydrochloric acid to a pH of 2-3.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data for this compound.

Spectroscopic DataExpected Characteristics
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), the pyrazole ring proton (a singlet), and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons of the ester and carboxylic acid, the carbons of the pyrazole ring, the N-methyl carbon, and the carbons of the ethyl group.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretches for both the carboxylic acid and the ester, and C-N and C-C stretches of the pyrazole ring.
Mass Spectrometry The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can be readily converted into amides, esters, or other derivatives, while the ethyl ester can be hydrolyzed to the di-acid or selectively reduced.

Amide Bond Formation

A primary application of this building block is in the synthesis of amide libraries for structure-activity relationship (SAR) studies. The carboxylic acid can be activated and coupled with a wide variety of amines to generate diverse pyrazole-5-carboxamides.

Amide_Coupling reactant1 4-(ethoxycarbonyl)-1-methyl-1H- pyrazole-5-carboxylic acid product N-substituted 4-(ethoxycarbonyl)-1-methyl- 1H-pyrazole-5-carboxamide reactant1->product Coupling Agent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA), Solvent (e.g., DMF) reactant2 Amine (R-NH₂) reactant2->product

Figure 4: General scheme for amide bond formation.

Expert Insight on Amide Coupling: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used. For general purposes, a carbodiimide reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) is a reliable choice. For more challenging couplings, such as with sterically hindered or electron-deficient amines, a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often more effective.

Role in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex molecules. For instance, derivatives of 1-methyl-1H-pyrazole-5-carboxamides have been investigated as potent inhibitors of the parasitic nematode Haemonchus contortus.[8] Furthermore, pyrazole carboxylic acids and their derivatives are key components in the development of various therapeutic agents.[9][10]

The ability to readily diversify the molecule at the 5-position through amide coupling, while retaining the ester at the 4-position for potential further modification, allows for the rapid exploration of chemical space around the pyrazole core. This is a highly desirable feature in lead optimization campaigns.

Safety and Handling

Based on aggregated GHS information, this compound should be handled with care. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful control of regioselectivity and selective hydrolysis, is achievable through established synthetic methodologies. The presence of two distinct and orthogonally reactive functional groups on the stable pyrazole core provides a powerful platform for the generation of diverse compound libraries. This guide has provided a comprehensive overview of its chemical properties, a detailed and practical approach to its synthesis, and insights into its reactivity and applications. It is our hope that this document will serve as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

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Sources

1H NMR spectrum of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a substituted pyrazole of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to explain the causal relationships between the molecule's intricate structure and its corresponding NMR signals. We will dissect the expected chemical shifts, coupling constants, and integration for each proton environment, grounded in fundamental principles and supported by authoritative references. This guide includes a detailed, field-tested protocol for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. The information is structured to provide researchers, scientists, and drug development professionals with both a predictive framework and a practical guide for the characterization of this and similar heterocyclic compounds.

Introduction: The Molecule and the Method

This compound (C₈H₁₀N₂O₄) is a polysubstituted heterocyclic compound built upon a pyrazole core.[1] The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The substituents—an N-methyl group, an ethoxycarbonyl group, and a carboxylic acid group—each impart distinct electronic and steric features that are directly reflected in the molecule's ¹H NMR spectrum.

¹H NMR spectroscopy remains the cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic environments of protons, it provides invaluable information on the connectivity, stereochemistry, and electronic distribution within a molecule. For a compound like this compound, a precise interpretation of its ¹H NMR spectrum is a non-negotiable step for confirming its identity and purity.

Predictive Analysis of the ¹H NMR Spectrum

A rigorous analysis begins with a prediction of the spectrum based on the molecule's structure. The causality behind experimental choices in NMR is rooted in understanding these predictions before data acquisition.

Molecular Structure and Proton Environments

The structure of this compound contains five distinct proton environments, which are expected to yield five unique signals in the ¹H NMR spectrum.

G cluster_pyrazole Pyrazole Core cluster_substituents Substituents cluster_ethoxycarbonyl Ethoxycarbonyl Group p1 N p2 N c5 C p1->c5 p2->p1 n_ch3 H₃C (b) p2->n_ch3 c3 C c3->p2 c4 C c3_h H (a) c3->c3_h c4->c3 c4_coo C=O c4->c4_coo c5->c4 cooh HOOC (e) c5->cooh c4_o O c4_coo->c4_o c4_ch2 CH₂ (c) c4_o->c4_ch2 c4_ch3 CH₃ (d) c4_ch2->c4_ch3

Caption: Molecular structure of this compound with distinct proton environments labeled (a-e).

Predicted Spectral Data

The anticipated ¹H NMR data for the labeled protons are summarized below. These predictions are based on established chemical shift ranges for analogous functional groups and coupling principles.

Proton LabelEnvironmentPredicted δ (ppm)MultiplicityIntegrationJ (Hz)
H (a) Pyrazole Ring (C3-H)7.5 - 8.5Singlet (s)1HN/A
H (b) N-Methyl (N-CH₃)3.8 - 4.2Singlet (s)3HN/A
H (c) Ethyl Methylene (-OCH₂CH₃)4.1 - 4.5Quartet (q)2H~7 Hz
H (d) Ethyl Methyl (-OCH₂CH₃)1.2 - 1.5Triplet (t)3H~7 Hz
H (e) Carboxylic Acid (-COOH)10.0 - 13.0Singlet (s, broad)1HN/A
Mechanistic Rationale for Chemical Shift Assignments
  • Carboxylic Acid Proton (Hₑ): The proton of the carboxylic acid is the most deshielded. Its resonance appears far downfield (10.0 - 13.0 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms and extensive hydrogen bonding.[2][3][4] The signal is typically broad, and its exact chemical shift is highly dependent on solvent, concentration, and temperature.[3] In the presence of D₂O, this proton will exchange with deuterium, causing the signal to disappear, a definitive diagnostic test.[2]

  • Pyrazole Ring Proton (Hₐ): As part of an aromatic system, this proton is expected to be in the downfield region. Its position at C3 is flanked by two nitrogen atoms and is adjacent to the electron-withdrawing ethoxycarbonyl group at C4. This electronic environment leads to significant deshielding. Unsubstituted pyrazole protons resonate around 6.3-7.6 ppm.[5][6] The cumulative electron-withdrawing effects of the N-methyl, ethoxycarbonyl, and carboxylic acid groups will push this signal further downfield, likely into the 7.5 - 8.5 ppm range. With no adjacent protons, it will appear as a sharp singlet.

  • Ethyl Methylene Protons (Hₑ): These protons are attached to a carbon that is bonded to an oxygen atom, causing a significant downfield shift to the 4.1 - 4.5 ppm region.[7][8] The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). The coupling constant (J) for this three-bond (³J) interaction is consistently around 7 Hz.[9]

  • N-Methyl Protons (H♭): The methyl group attached to the pyrazole nitrogen (N1) is also deshielded by the aromatic ring system and the adjacent C5-carboxylic acid. For 1-methylpyrazole, this signal appears at approximately 3.88 ppm.[10] The presence of the C5-COOH group will likely maintain this shift in the 3.8 - 4.2 ppm range. It will be a singlet as there are no adjacent protons.

  • Ethyl Methyl Protons (Hₔ): These protons are the most shielded in the molecule, appearing furthest upfield at around 1.2 - 1.5 ppm. They are relatively far from the electron-withdrawing groups. The signal is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3), with the same coupling constant (~7 Hz) observed in the methylene quartet.[9] This reciprocal coupling confirms the connectivity of the ethyl group.[9]

Experimental Protocol for High-Integrity Data Acquisition

The trustworthiness of any spectral data is contingent upon a robust and well-documented experimental protocol.

G start Start: Obtain Sample prep Step 1: Sample Preparation - Weigh ~5-10 mg of sample. - Transfer to a clean, dry NMR tube. start->prep solvent Step 2: Solvent Addition - Add ~0.6 mL of deuterated solvent (e.g., DMSO-d6). - Rationale: DMSO-d6 solubilizes the acid and prevents H/D exchange of the COOH proton. prep->solvent tms Step 3: Internal Standard - Add 1 drop of TMS solution. - Rationale: Provides a 0.00 ppm reference. solvent->tms mix Step 4: Homogenization - Cap and vortex the tube until the sample is fully dissolved. tms->mix spectrometer Step 5: Spectrometer Setup - Insert tube into spectrometer. - Lock on the deuterium signal of the solvent. - Shim the magnetic field to achieve high homogeneity. mix->spectrometer acquire Step 6: Data Acquisition - Acquire ¹H spectrum (e.g., 16 scans). - Set appropriate spectral width and acquisition time. spectrometer->acquire process Step 7: Data Processing - Apply Fourier transform. - Phase correct the spectrum. - Calibrate the x-axis to the TMS signal at 0.00 ppm. - Integrate all signals. acquire->process end End: Interpreted Spectrum process->end

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Sample Preparation
  • Massing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Transfer the solid to a standard 5 mm NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent.

    • Expert Insight: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Unlike CDCl₃, it readily solubilizes the carboxylic acid without promoting rapid proton exchange, ensuring the acidic proton (Hₑ) is clearly observable.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference, setting the chemical shift scale to 0.00 ppm.

  • Homogenization: Securely cap the NMR tube and vortex gently until the sample is completely dissolved, ensuring a homogeneous solution for optimal spectral resolution.

Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is critical for maintaining field stability during the experiment. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which directly impacts peak shape and resolution.

  • Acquisition Parameters:

    • Experiment: A standard one-pulse ¹H experiment is sufficient.

    • Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set a spectral width of approximately 16 ppm to ensure all signals, particularly the downfield carboxylic acid proton, are captured.

  • Data Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Manually phase the resulting spectrum to ensure all peaks are in pure absorption mode. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Finally, perform integration to determine the relative ratios of the protons for each signal.

Conclusion

The ¹H NMR spectrum of this compound is a clear and highly informative fingerprint of its molecular structure. Each of the five distinct proton environments gives rise to a predictable signal, from the highly deshielded carboxylic acid proton above 10 ppm to the shielded ethyl methyl protons around 1.3 ppm. The characteristic quartet-triplet pattern of the ethoxycarbonyl group and the sharp singlets for the N-methyl and pyrazole ring protons provide unambiguous confirmation of the compound's architecture. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality, interpretable spectra that serve as a self-validating system for structural verification. This synthesis of predictive analysis and rigorous experimental practice embodies the principles of scientific integrity required in modern chemical and pharmaceutical research.

References

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An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound relevant in synthetic chemistry and as a potential building block in drug development. We delve into the core principles of method development, from sample preparation and ionization source selection to detailed structural elucidation via tandem mass spectrometry (MS/MS). This document outlines field-proven protocols, explains the causal reasoning behind experimental choices, and presents a predictive fragmentation pathway to guide researchers in achieving robust and reliable characterization of this molecule and its analogs.

Introduction and Analytical Objectives

This compound is a bifunctional molecule containing both an ester and a carboxylic acid moiety on a methylated pyrazole core. Accurate characterization of such molecules is paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for confirming molecular identity and elucidating structure. The primary objectives for the MS analysis of this compound are:

  • Confirmation of the molecular weight.

  • Development of a robust ionization method.

  • Structural confirmation through characteristic fragmentation patterns.

  • Establishment of a baseline methodology for quantitative analysis.

Physicochemical Properties & Strategic Considerations

A successful MS analysis begins with an understanding of the analyte's properties. The presence of a carboxylic acid group and an ethyl ester dictates the analytical strategy.

PropertyValue / CharacteristicImplication for MS Analysis
Molecular Formula C₈H₁₀N₂O₄[1]---
Monoisotopic Mass 198.0641 Da[1]Target for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
Key Functional Groups Carboxylic Acid (-COOH), Ethyl Ester (-COOC₂H₅), N-methyl PyrazoleThe carboxylic acid is acidic and readily deprotonated, making negative ion mode a primary choice.[2][3] The ester and pyrazole ring are likely sites for fragmentation.
Polarity HighThe polar functional groups suggest poor retention on standard reversed-phase (RP) columns.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization may be needed for LC-MS.[5]

Given these properties, Electrospray Ionization (ESI) is the most logical ionization technique. The carboxylic acid moiety makes the molecule an ideal candidate for negative ion mode ESI ([M-H]⁻), as it can easily lose a proton to form a stable carboxylate anion.[2][6][7]

Experimental Methodology: A Step-by-Step Approach

This section details the protocols for direct infusion analysis, which is the foundational step for characterizing the analyte before developing a more complex liquid chromatography-mass spectrometry (LC-MS) method.

Protocol: Sample and Solvent Preparation

Rationale: To ensure clean ionization and prevent the formation of unwanted adducts, high-purity, LC-MS grade solvents are mandatory. The initial concentration is chosen to provide a strong signal without causing detector saturation.

  • Prepare a Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of LC-MS grade methanol or acetonitrile.

  • Prepare a Working Solution (1-10 µg/mL):

    • Dilute the stock solution using a mobile phase mimic. For initial ESI analysis, a solution of 50:50 (v/v) acetonitrile:water is recommended.

    • For negative ion mode, adding 0.1% formic acid or ammonium hydroxide can aid in deprotonation, although the inherent acidity of the analyte is often sufficient.

Protocol: Direct Infusion & Full Scan (MS1) Analysis

Rationale: This experiment confirms the molecular weight and reveals the primary ion species (deprotonated molecule, adducts) formed under ESI conditions.

  • Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for its high resolution and mass accuracy.

  • Ionization Mode: ESI, Negative Ion.

  • Infusion: Infuse the working solution at a flow rate of 5-10 µL/min.

  • MS Parameters (Representative):

    • Capillary Voltage: -3.0 to -3.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas (N₂) Flow: 8-12 L/min

    • Desolvation Temperature: 350-450 °C

    • Scan Range: m/z 50-500

  • Expected Observation: The primary ion observed should be the deprotonated molecule, [M-H]⁻, at m/z 197.0568 . High-resolution measurement can confirm the elemental composition C₈H₉N₂O₄⁻.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Workflow P1 Weigh Analyte P2 Dissolve in ACN/MeOH (1 mg/mL Stock) P1->P2 P3 Dilute to 1-10 µg/mL in 50:50 ACN:H2O P2->P3 M1 Direct Infusion (5-10 µL/min) P3->M1 M2 ESI Source (Negative Ion Mode) M1->M2 M3 MS1 Full Scan (m/z 50-500) M2->M3 M4 Data Analysis: Confirm [M-H]⁻ at m/z 197.0568 M3->M4

Fig 1. Direct infusion MS1 workflow.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem MS provides structural information by fragmenting the isolated parent ion. The fragmentation pattern is a unique fingerprint of the molecule's structure.

Protocol: MS/MS Fragmentation Analysis

Rationale: Collision-Induced Dissociation (CID) is used to impart energy into the isolated [M-H]⁻ ion, causing it to break at its weakest bonds. Varying the collision energy allows for controlled fragmentation, revealing both primary and secondary fragment ions.

  • Instrument Mode: Product Ion Scan (or Tandem MS).

  • Precursor Ion Selection: Isolate the [M-H]⁻ ion at m/z 197.06. Use an isolation window of ~1 Da.

  • Collision Gas: Argon.

  • Collision Energy (CE): Perform a ramping experiment from 5 eV to 40 eV. This will reveal the fragmentation onset and subsequent breakdown pathways.

  • Data Acquisition: Acquire MS/MS spectra across the CE range.

Predicted Fragmentation Pathway

The structure of this compound offers several logical fragmentation sites upon CID of the [M-H]⁻ ion. The negative charge is localized on the carboxylate group, directing the fragmentation cascade.

G parent [M-H]⁻ m/z 197.06 C₈H₉N₂O₄⁻ frag1 m/z 153.06 C₇H₉N₂O₂⁻ parent->frag1 - CO₂ (44 Da) frag3 m/z 151.05 C₇H₇N₂O₂⁻ parent->frag3 - C₂H₄ (28 Da) (from ethyl) frag2 m/z 125.07 C₆H₉N₂O⁻ frag1->frag2 - CO (28 Da) frag4 m/z 123.05 C₆H₇N₂O⁻ frag3->frag4 - CO (28 Da)

Fig 2. Proposed MS/MS fragmentation pathway.

Key Predicted Fragmentations:

Precursor m/zFragment m/zNeutral Loss (Da)Proposed LossMechanistic Rationale
197.06153.0644.00CO₂Primary Fragmentation. The most common loss from a carboxylate anion under CID is the neutral loss of carbon dioxide.[8] This is expected to be the base peak at moderate collision energies.
197.06151.0528.03C₂H₄ (Ethene)Loss of ethene from the ethyl ester group via a charge-remote rearrangement. This produces a new carboxylic acid anion.
153.06125.0728.00COSubsequent loss of carbon monoxide from the ester functionality of the m/z 153 fragment.
151.05123.0528.00COLoss of carbon monoxide from the ester group of the m/z 151 fragment.

The fragmentation of the pyrazole ring itself typically requires higher collision energy and can result in losses of HCN or N₂.[9][10][11] Observing these higher-energy fragments can further confirm the pyrazole core structure.

Data Interpretation and Reporting

A comprehensive analysis report should include:

  • High-Resolution Mass Confirmation: A table showing the measured mass, theoretical mass, mass error (in ppm), and proposed elemental composition for the precursor ion.

  • MS/MS Spectrum: The annotated product ion spectrum, clearly labeling the precursor ion and all major fragment ions with their m/z values.

  • Fragmentation Table: A summary table, similar to the one above, detailing the observed fragments and their proposed neutral losses. This provides a self-validating system where the pieces logically account for the whole.

Conclusion

The mass spectrometric analysis of this compound is straightforward when leveraging the molecule's inherent chemical properties. A strategy centered on negative ion electrospray ionization provides a robust and sensitive method for molecular weight confirmation. Tandem mass spectrometry, through collision-induced dissociation, yields a predictable and informative fragmentation pattern dominated by the loss of CO₂ from the carboxylate anion, followed by losses related to the ethyl ester group. This guide provides the foundational protocols and interpretive framework necessary for researchers and drug development professionals to confidently characterize this and structurally related compounds.

References

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  • Brbot-Šaranović, A., & Katušin-Ražem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268. Available at: [Link]

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  • Xia, Y., & Kenttämaa, H. I. (2004). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 76(8), 2397-2402. Available at: [Link]

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  • Vandergrift, G. W., et al. (2018). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 52(15), 8436-8444. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and drug development. Its rigid, specifically functionalized pyrazole core serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. The presence of orthogonal protecting groups—an ethyl ester and a carboxylic acid—at adjacent positions allows for selective chemical modifications, making it a highly valuable intermediate for constructing complex molecular architectures.

This technical guide provides a comprehensive overview of the primary and most efficient synthetic route to this target molecule. It is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic principles and strategic considerations that underpin the synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of the target molecule reveals a clear and logical path for its construction. The pyrazole ring is the central feature, and its formation is the key strategic bond-forming event. The most common and reliable method for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

For our target, this compound, this translates to a disconnection across the N1-C5 and N2-C3 bonds of the pyrazole ring. This approach identifies two primary starting materials:

  • Methylhydrazine: This provides the N1-N2 unit of the pyrazole ring and introduces the required methyl group at the N1 position.

  • A functionalized three-carbon electrophile: This component must contain the precursors to the ethoxycarbonyl group at C4 and the carboxylic acid at C5. A highly suitable and widely used precursor for this purpose is diethyl 2-(ethoxymethylene)-3-oxosuccinate .

This retrosynthetic strategy is outlined in the diagram below:

G Target 4-(Ethoxycarbonyl)-1-methyl-1H- pyrazole-5-carboxylic acid Disconnect C-N Bond Disconnection (Pyrazole Ring Formation) Target->Disconnect Intermediates Methylhydrazine + Diethyl 2-(ethoxymethylene)-3-oxosuccinate Disconnect->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: Cyclocondensation and Selective Hydrolysis

The most efficient and industrially relevant synthesis of this compound proceeds via a two-step sequence:

  • Regioselective Cyclocondensation: Reaction of diethyl 2-(ethoxymethylene)-3-oxosuccinate with methylhydrazine to form diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate.

  • Selective Saponification: Mono-hydrolysis of the resulting diester to yield the target mono-acid.

Step 1: Regioselective Cyclocondensation

Principle and Mechanism: This reaction is a classic example of a Knorr-type pyrazole synthesis. The reaction proceeds through a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the more electrophilic carbonyl carbon of the 1,3-dicarbonyl equivalent, followed by cyclization and dehydration to form the aromatic pyrazole ring.

The regioselectivity of this reaction is a critical consideration. Methylhydrazine has two non-equivalent nitrogen atoms. The reaction with an unsymmetrical dicarbonyl precursor can potentially lead to two regioisomeric pyrazole products. However, the reaction with diethyl 2-(ethoxymethylene)-3-oxosuccinate is highly regioselective, yielding the desired 1,5-disubstituted pyrazole as the major product. This selectivity is governed by the initial nucleophilic attack of the substituted nitrogen of methylhydrazine at the more electrophilic carbonyl group, followed by cyclization.

The mechanism is illustrated below:

G cluster_reactants Reactants Reactant1 Diethyl 2-(ethoxymethylene) -3-oxosuccinate Intermediate1 Initial Adduct (Nucleophilic Attack) Reactant1->Intermediate1 Reactant2 Methylhydrazine Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2  Cyclization Product Diethyl 1-methyl-1H-pyrazole -4,5-dicarboxylate Intermediate2->Product  Dehydration

Caption: Reaction mechanism for the cyclocondensation step.

Key Starting Materials:

Starting MaterialStructureKey Role
Diethyl 2-(ethoxymethylene)-3-oxosuccinateEtOOC-C(=CH-OEt)-C(=O)-COOEtProvides the C3, C4, and C5 atoms of the pyrazole ring with the required ester functionalities.
MethylhydrazineCH₃NHNH₂Provides the N1 and N2 atoms and the N1-methyl group.

Detailed Experimental Protocol:

  • To a stirred solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add methylhydrazine (1.0-1.1 eq) dropwise at a temperature maintained between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product, diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Step 2: Selective Saponification

Principle and Mechanism: The second step involves the selective hydrolysis of one of the two ethyl ester groups of the intermediate diester. The ester at the C5 position is generally more sterically hindered and electronically deactivated compared to the ester at the C4 position, making it more susceptible to nucleophilic attack by hydroxide ions. By carefully controlling the reaction conditions (stoichiometry of the base, temperature, and reaction time), it is possible to achieve selective hydrolysis of the C5-ester.

Detailed Experimental Protocol:

  • Dissolve the crude diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.0-1.2 eq) in water dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours, monitoring the progress by TLC or HPLC to ensure mono-hydrolysis and prevent di-hydrolysis.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute solution of hydrochloric acid.

  • The product, this compound, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure product.

Overall Synthetic Workflow

The complete synthetic process is summarized in the following workflow diagram:

G Start Starting Materials: - Diethyl 2-(ethoxymethylene)-3-oxosuccinate - Methylhydrazine Step1 Step 1: Cyclocondensation (Ethanol, 0°C to RT) Start->Step1 Intermediate Intermediate: Diethyl 1-methyl-1H-pyrazole -4,5-dicarboxylate Step1->Intermediate Step2 Step 2: Selective Saponification (NaOH, EtOH/H2O, 40-50°C) Intermediate->Step2 Workup Acidification Workup (HCl) Step2->Workup FinalProduct Final Product: 4-(Ethoxycarbonyl)-1-methyl-1H- pyrazole-5-carboxylic acid Workup->FinalProduct

Caption: Overall synthetic workflow.

Process Optimization and Considerations

  • Temperature Control: Maintaining a low temperature during the addition of methylhydrazine is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.

  • Stoichiometry of Base: In the saponification step, using a slight excess of sodium hydroxide can drive the reaction to completion, but a large excess should be avoided to prevent the hydrolysis of both ester groups.

  • Solvent Choice: Ethanol is a good choice of solvent for both steps as it is inexpensive, readily available, and effectively dissolves both the reactants and intermediates.

  • Purification: While the intermediate diester can often be used crude, purification at this stage can lead to a cleaner final product. The final product is typically purified by precipitation and filtration, which is a highly efficient method.

Alternative Synthetic Approaches

While the described cyclocondensation route is the most common, other strategies could be envisioned, although they are generally less efficient:

  • Post-functionalization of a Pyrazole Core: One could theoretically start with a simpler pyrazole, such as 1-methylpyrazole, and introduce the C4 and C5 substituents. However, achieving the desired regioselectivity for the introduction of two different carbonyl groups would be challenging and likely require multiple steps with protecting groups, making this route less atom-economical.

  • [3+2] Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions between a diazo compound and a suitable alkyne could also form the pyrazole ring. However, the synthesis of the required highly functionalized precursors for this route can be complex.

Comparative Analysis of Routes

Synthetic RouteProsCons
Cyclocondensation High yielding, highly regioselective, readily available starting materials, scalable.Requires careful control of reaction conditions for selective hydrolysis.
Post-functionalization May use a simpler starting pyrazole.Poor regioselectivity, multi-step, likely low overall yield.
[3+2] Cycloaddition Can offer alternative regioselectivity.Precursor synthesis can be complex and may involve hazardous reagents (diazo compounds).

Conclusion

The synthesis of this compound is most effectively achieved through a robust and well-established two-step process involving the regioselective cyclocondensation of diethyl 2-(ethoxymethylene)-3-oxosuccinate with methylhydrazine, followed by a carefully controlled selective saponification. This method is characterized by its high efficiency, reliability, and scalability, making it the preferred route for both academic research and industrial production. Understanding the mechanistic principles behind each step allows for rational optimization and troubleshooting, ensuring a consistent and high-quality supply of this important chemical intermediate.

References

  • General pyrazole synthesis reviews can provide background on the Knorr synthesis and related cyclocondensation reactions.[1][2]

  • The reaction of hydrazine derivatives with β-dicarbonyl compounds is a fundamental method for pyrazole synthesis.[3][4]

  • Specific examples of pyrazole-4,5-dicarboxylate synthesis often serve as direct precedents for the first step of the described synthesis.
  • Selective hydrolysis of pyrazole diesters is a key transformation for accessing functionalized building blocks.[4]

  • Patents often describe scalable and optimized procedures for the synthesis of key intermedi

Sources

An In-Depth Technical Guide to 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 81303-65-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Core

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." Its five-membered aromatic ring, containing two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties that are highly advantageous for developing new therapeutic agents. Pyrazole-containing compounds are integral to a wide array of marketed drugs, demonstrating activities as anti-inflammatory, anti-cancer, and anti-viral agents, among others. The strategic importance of this scaffold lies in its ability to act as a bioisostere for other aromatic systems, enhancing properties like metabolic stability, lipophilicity, and the ability to form crucial hydrogen bonds with biological targets.

This guide focuses on a key synthetic intermediate, 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 81303-65-3). This molecule is not an active pharmaceutical ingredient (API) itself, but rather a versatile and strategically functionalized building block. Its diester-like nature, with one carboxylic acid and one ethyl ester group at adjacent positions on the pyrazole ring, offers chemists regioselective handles for elaboration into more complex molecular architectures. Understanding the properties and handling of this intermediate is crucial for research teams engaged in the synthesis of novel pyrazole-based compounds.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. These properties dictate the selection of appropriate solvents, reaction conditions, and purification methods.

Primary Identifier:

  • CAS Number: 81303-65-3

Nomenclature:

  • IUPAC Name: 4-ethoxycarbonyl-1-methylpyrazole-5-carboxylic acid[1]

  • Synonyms: 4-Ethyl hydrogen 1-methyl-1H-pyrazole-4,5-dicarboxylate, 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid 4-ethyl ester[1]

Molecular Structure:

  • Molecular Formula: C₈H₁₀N₂O₄[1]

  • Molecular Weight: 198.18 g/mol [1]

The structural arrangement of this molecule is key to its utility. The N-methylation at position 1 prevents tautomerization, providing a stable scaffold. The differential reactivity of the C4 ethyl ester and the C5 carboxylic acid allows for sequential chemical modifications.

Physicochemical Data Summary

While extensive experimental data for this specific intermediate is not broadly published, computational predictions and data from analogous structures provide reliable estimates for guiding laboratory work.

PropertyValueSource
Molecular Weight 198.18 g/mol PubChem[1]
XLogP3 0.3PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 5PubChem (Computed)[1]
Rotatable Bond Count 4PubChem (Computed)[1]
Exact Mass 198.06405680 DaPubChem (Computed)[1]
Boiling Point ~379.6 °C (Predicted)ChemSrc
Melting Point Not specified; solid at room temp.Supplier Data
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.General chemical knowledge

Section 2: Synthesis and Reaction Principles

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs its subsequent use. The construction of the substituted pyrazole ring is a classic example of heterocyclic chemistry.

Conceptual Synthesis Pathway

The synthesis of 4,5-disubstituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. For CAS 81303-65-3, a plausible and widely referenced approach involves the reaction of diethyl 2-(ethoxymethylene)-3-oxosuccinate with methylhydrazine.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Intermediate Product cluster_final Final Product A Diethyl 2-(ethoxymethylene)-3-oxosuccinate C Condensation & Cyclization A->C B Methylhydrazine B->C D Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate C->D Formation of Pyrazole Ring E Selective Hydrolysis D->E F 4-(Ethoxycarbonyl)-1-methyl-1H- pyrazole-5-carboxylic acid (CAS 81303-65-3) E->F Monohydrolysis of C5 ester

Caption: Conceptual synthesis workflow for CAS 81303-65-3.

Exemplary Laboratory Protocol

The following protocol is a representative procedure constructed from established methods for synthesizing analogous pyrazole dicarboxylates. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.

Objective: To synthesize this compound.

Step 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate

  • To a solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate (1 equivalent) in ethanol in a round-bottom flask, add methylhydrazine (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate, which can be purified by column chromatography if necessary.

Step 2: Selective Hydrolysis

  • Dissolve the resulting diethyl ester (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide or lithium hydroxide (1.05 equivalents) dropwise at room temperature. The use of a slight excess of base is critical for selective mono-hydrolysis, primarily at the less sterically hindered C5 position.

  • Stir the reaction at room temperature for 2-4 hours, again monitoring by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted diester.

  • Cool the aqueous layer in an ice bath and carefully acidify with 1N HCl to a pH of ~3-4.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Section 3: Applications in Drug Discovery & Medicinal Chemistry

The true value of CAS 81303-65-3 lies in its application as a versatile intermediate. The two distinct functional groups—a carboxylic acid and an ethyl ester—allow for orthogonal chemical strategies.

Core Application: A Regioselective Synthetic Hub

The primary utility stems from the differential reactivity of the acid and ester moieties.

  • The Carboxylic Acid (C5): This group is readily activated for amide bond formation. It can be converted to an acid chloride (using reagents like thionyl chloride or oxalyl chloride) or coupled directly with amines using standard coupling agents (e.g., HATU, HOBt/EDCI). This is a common strategy for introducing diversity and building out complex molecular structures.

  • The Ethyl Ester (C4): This group is more stable under standard amide coupling conditions. It can be hydrolyzed to the corresponding carboxylic acid under more forcing basic or acidic conditions, or it can be reduced to a primary alcohol.

This differential reactivity allows for a planned, stepwise synthesis, as illustrated in the workflow below.

G cluster_path1 Pathway 1: C5 Modification cluster_path2 Pathway 2: C4 Modification First A CAS 81303-65-3 (Acid at C5, Ester at C4) B Amide Coupling (with Amine R1-NH2) A->B E Ester Hydrolysis (Forcing Conditions) A->E C Amide Product (Amide at C5, Ester at C4) B->C D Further Modification at C4 (e.g., Hydrolysis, Reduction) C->D F Di-acid Intermediate E->F

Caption: Regioselective modification strategies for CAS 81303-65-3.

Case Study: Synthesis of Sildenafil Analogues

The pyrazole core is a key component of several phosphodiesterase 5 (PDE5) inhibitors, including the well-known drug Sildenafil. Research into Sildenafil impurities and analogues has demonstrated the use of pyrazole carboxylic acid derivatives as essential precursors. For instance, in the synthesis of an isobutyl sildenafil impurity, a related pyrazole carboxylic acid is first nitrated and then undergoes a series of transformations including amide bond formation, demonstrating the real-world application of this class of intermediates in pharmaceutical development and quality control.

Section 4: Safety, Handling, and Storage

While a specific, verified Safety Data Sheet (SDS) for CAS 81303-65-3 is not widely available, aggregated data from multiple suppliers and information on structurally similar pyrazole carboxylic acids provide a strong basis for safe handling procedures.[1]

GHS Hazard Classification (Aggregated):

  • Skin Corrosion/Irritation: May cause skin irritation (Category 2).[1]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation (Category 2).[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat.

  • Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. If dust formation is significant, a NIOSH-approved respirator may be necessary.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.

  • Ensure adequate ventilation and use in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Section 5: Suppliers and Procurement

This compound is available from a variety of chemical suppliers who specialize in building blocks for research and development. When procuring this material, it is essential to request a certificate of analysis (CoA) to verify its purity and identity.

Table of Representative Suppliers:

SupplierPurityNotes
BLDpharm >95%Available in various quantities.
CymitQuimica >95%Research and development quantities.
Xiamen Hisunny Chemical Co.,Ltd >97%Supplier of fine chemicals and intermediates.[2]
Echemi VariesPlatform with multiple listed suppliers.

Note: This is not an exhaustive list, and availability may vary. Purity levels are typical and should be confirmed with the supplier.

Conclusion

This compound (CAS 81303-65-3) is a valuable and versatile building block for chemical synthesis. Its stable, N-methylated pyrazole core and differentially reactive ester and carboxylic acid functional groups provide a robust platform for constructing complex molecules. For drug discovery professionals, this intermediate offers a reliable entry point into the rich and pharmacologically significant class of pyrazole-containing compounds. By understanding its properties, synthesis, and safe handling, research teams can effectively leverage this compound to accelerate the development of novel chemical entities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Theoretical vs. Experimental Yield of 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, pyrazole derivatives are of significant interest due to their broad spectrum of biological activities.[1][2][3] The efficient synthesis of specific target molecules, such as 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, requires a deep understanding of not only the reaction mechanism but also the practical factors that govern the reaction's outcome. This guide provides a detailed examination of the theoretical and experimental yields for the synthesis of this target pyrazole. It bridges the gap between stoichiometric calculations and real-world laboratory results by dissecting a plausible synthetic route, offering a step-by-step protocol, and analyzing the variables that inevitably lead to discrepancies between the calculated maximum yield and the actual amount of product obtained.

Introduction: The Significance of Yield in Chemical Synthesis

In the realm of chemical synthesis, "yield" is a critical metric that quantifies the efficiency of a chemical reaction.[4] The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming a perfect reaction where all of the limiting reactant is converted to the desired product.[4][5] This is a value calculated from the stoichiometry of the balanced chemical equation. In stark contrast, the experimental yield (or actual yield) is the mass of the product that is physically isolated and purified in a laboratory setting.[6][7]

The ratio of these two values, expressed as a percentage, is the percent yield , which serves as a key performance indicator for a given synthetic protocol.[5] For professionals in drug development, maximizing percent yield is not just an academic exercise; it directly impacts the economic viability and sustainability of producing active pharmaceutical ingredients (APIs) and their intermediates.[6] Inefficiencies, even in a single step of a multi-step synthesis, can lead to a significant waste of expensive starting materials and reagents.[5][7]

This guide focuses on this compound (PubChem CID: 25247567), a substituted pyrazole that serves as a valuable building block.[8] We will explore its synthesis to illustrate the crucial differences between theoretical and experimental yields and to provide insights into optimizing synthetic outcomes.

Part 1: Establishing the Synthetic Route and Theoretical Yield

A common and robust method for synthesizing pyrazole rings is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a reaction often referred to as the Knorr pyrazole synthesis.[1][9] For our target molecule, a plausible and efficient pathway involves the reaction of methylhydrazine with diethyl 2-formyl-3-oxosuccinate (or a similar functionalized 1,3-dicarbonyl equivalent).

The Reaction:

The reaction proceeds via a condensation between the methylhydrazine and the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

  • Reactant 1: Methylhydrazine (CH₆N₂)

  • Reactant 2: Diethyl 2-formyl-3-oxosuccinate (C₉H₁₂O₅)

  • Product: this compound (C₈H₁₀N₂O₄)

Note: The reaction involves the formation of the pyrazole ring and subsequent hydrolysis of one of the ethyl esters to the carboxylic acid, which can often be achieved in a one-pot procedure or as a subsequent step.

Calculating the Theoretical Yield

To calculate the theoretical yield, we must first determine the limiting reactant.[4] This is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.

Step 1: Determine Molar Masses

  • Methylhydrazine (CH₆N₂): 46.07 g/mol

  • Diethyl 2-formyl-3-oxosuccinate (C₉H₁₂O₅): 204.18 g/mol

  • This compound (C₈H₁₀N₂O₄): 198.18 g/mol [8]

Step 2: Example Calculation Let's assume we start an experiment with:

  • 10.0 g of Methylhydrazine

  • 40.0 g of Diethyl 2-formyl-3-oxosuccinate

Step 3: Calculate Moles of Reactants

  • Moles of Methylhydrazine = 10.0 g / 46.07 g/mol = 0.217 moles

  • Moles of Diethyl 2-formyl-3-oxosuccinate = 40.0 g / 204.18 g/mol = 0.196 moles

Step 4: Identify the Limiting Reactant The reaction stoichiometry between the hydrazine and the 1,3-dicarbonyl is 1:1. Therefore, the reactant with the fewer number of moles is the limiting reactant. In this case, Diethyl 2-formyl-3-oxosuccinate (0.196 moles) is the limiting reactant.

Step 5: Calculate Theoretical Yield The maximum amount of product that can be formed is determined by the moles of the limiting reactant.

  • Maximum moles of product = 0.196 moles

  • Theoretical Yield (in grams) = 0.196 moles * 198.18 g/mol = 38.84 grams

This calculated value of 38.84 g is the theoretical maximum; in practice, the actual yield will be lower.[7]

Part 2: Experimental Protocol and the Reality of Experimental Yield

The following is a representative, field-proven protocol for the synthesis of a substituted pyrazole, based on established chemical principles.[1][10][11]

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-formyl-3-oxosuccinate (40.0 g, 0.196 mol) and ethanol (100 mL).

  • Reagent Addition: While stirring, slowly add methylhydrazine (10.0 g, 0.217 mol) dropwise to the solution at room temperature. The addition is performed slowly to control any potential exotherm. A slight excess of the non-limiting reagent is often used to ensure the complete consumption of the more expensive or complex limiting reactant.

  • Reaction: After the addition is complete, add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) to facilitate the condensation.[1] Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

  • Work-up and Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (10 g in 50 mL of water) to the reaction mixture and stir for 2 hours to hydrolyze the ester at the 5-position.

  • Isolation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and non-polar byproducts.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3. The target product, this compound, will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Let's assume that after following this procedure, the final mass of the pure, dried product is 31.5 grams . This is the experimental yield .

Part 3: Bridging the Gap - Analysis of Yield Discrepancy

The discrepancy between the theoretical (38.84 g) and experimental (31.5 g) yields is not a result of failure, but a reflection of the practical realities of organic synthesis.[6][12]

Percent Yield Calculation:

Percent Yield = (Experimental Yield / Theoretical Yield) * 100 Percent Yield = (31.5 g / 38.84 g) * 100 = 81.1%

An 81.1% yield is respectable for this type of reaction. The ~19% loss can be attributed to several predictable factors.

Factors Reducing Experimental Yield
FactorDescriptionImpact on Yield
Incomplete Reaction Chemical reactions often exist in equilibrium, meaning they do not proceed to 100% completion.[6] Some portion of the limiting reactant may remain unreacted even after an extended reaction time.Reduces the amount of product formed.
Side Reactions The reaction of an unsymmetrical dicarbonyl with a substituted hydrazine can lead to the formation of regioisomers.[9][10] Other competing reactions may also occur, consuming reactants to form undesired byproducts.Diverts starting materials away from the desired product, lowering its yield and complicating purification.
Purification Losses During work-up and purification steps (extractions, filtration, recrystallization), it is impossible to recover 100% of the product.[6][12] Some material will remain dissolved in the mother liquor after crystallization, and some will adhere to glassware.Physical loss of the synthesized product.
Purity of Reagents The presence of impurities in the starting materials can interfere with the reaction or introduce unwanted side reactions.[6][9]Lowers the effective concentration of reactants and can inhibit the reaction.
Handling Errors Spills, inaccurate measurements, and other procedural errors can contribute to a lower yield.Direct loss of reactants or product.
Visualization of the Synthetic Workflow and Points of Loss

The following diagram illustrates the workflow from reactants to the final product, highlighting the stages where yield loss typically occurs.

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification Phase Reactants Reactants (Methylhydrazine, Dicarbonyl) ReactionVessel Reaction in Solution (Reflux in Ethanol) Reactants->ReactionVessel Condensation & Cyclization CrudeProduct Crude Product Mixture ReactionVessel->CrudeProduct Incomplete Reaction & Side Products Formed Extraction Aqueous Extraction CrudeProduct->Extraction Precipitation Acidification & Precipitation Extraction->Precipitation Loss2 Transfer Loss Extraction->Loss2 Physical Loss on Glassware Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Pure, Dry Product (Experimental Yield) Recrystallization->FinalProduct Loss3 Solubility Loss Recrystallization->Loss3 Product remains in Mother Liquor Loss1 Side Reactions Loss1->ReactionVessel

Caption: Synthetic workflow highlighting key stages and points of product loss.

Conclusion

The distinction between theoretical and experimental yield is fundamental to practical chemistry. While theoretical yield provides an essential benchmark based on stoichiometry, the experimental yield reflects the complex reality of laboratory work, where factors such as reaction equilibria, side reactions, and purification losses are unavoidable. For the synthesis of this compound, achieving a high percent yield requires careful control of reaction conditions, meticulous purification techniques, and an understanding of potential isomeric byproducts. By analyzing the sources of yield loss, researchers can optimize protocols to improve efficiency, reduce waste, and ultimately accelerate the drug development process.

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A Comprehensive Guide to the Fundamental Reactions of Pyrazole Carboxylic Acids for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous clinically successful pharmaceuticals.[1][2] Their value stems from their versatile chemical reactivity, which allows for extensive molecular elaboration and optimization of pharmacological properties. This guide provides an in-depth exploration of the core reactions of pyrazole carboxylic acids, intended for researchers, scientists, and drug development professionals. We will delve into the principal synthetic routes, the key transformations of the carboxylic acid moiety—including decarboxylation, esterification, and amidation—and reactions involving the pyrazole ring itself. The discussion emphasizes the underlying mechanisms, the rationale behind procedural choices, and provides field-proven, step-by-step protocols to empower chemists in their synthetic endeavors.

Introduction: The Pyrazole Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

Pyrazole carboxylic acids are heterocyclic compounds featuring a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a carboxylic acid group. This structural motif is considered "privileged" in drug discovery due to its ability to engage in a wide array of biological interactions, often serving as a bioisosteric replacement for other functional groups to enhance potency, selectivity, and pharmacokinetic profiles.[1][3] The prevalence of this scaffold in drugs targeting a wide range of diseases, including cancer and inflammatory conditions, underscores its significance.[2][4]

The reactivity of pyrazole carboxylic acids is twofold: the chemistry of the carboxylic acid group and the chemistry of the aromatic pyrazole ring. Understanding and strategically employing these reactions are paramount for the successful design and synthesis of novel therapeutic agents. This guide will systematically dissect these fundamental transformations.

Core Synthetic Routes to Pyrazole Carboxylic Acids

The accessibility of the pyrazole carboxylic acid scaffold is a key enabler of its widespread use. Several robust synthetic methods exist, with the Knorr synthesis being a classic and highly versatile approach.

The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[5][6][7][8][9] To generate pyrazole carboxylic acids, a β-ketoester is typically used as the 1,3-dicarbonyl component.[10]

Causality Behind Experimental Choices: The choice of an acid catalyst is crucial for promoting the initial imine formation between the hydrazine and one of the carbonyl groups of the β-ketoester.[5][6] The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable, aromatic pyrazole ring.[10] The regioselectivity of the initial condensation can be influenced by the nature of the substituents on the β-ketoester and the hydrazine, as well as the reaction conditions.[11][12]

Experimental Protocol: Knorr Synthesis of a Pyrazolone Carboxylic Acid Derivative [10]

  • Reagent Preparation: In a 20-mL scintillation vial, combine ethyl benzoylacetate (1.0 eq) and phenylhydrazine (2.0 eq).

  • Solvent and Catalyst Addition: Add 1-propanol as a solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture with stirring on a hot plate at approximately 100°C for 1 hour.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting β-ketoester.

  • Work-up: Upon completion, add water to the hot reaction mixture with stirring to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry to obtain the pyrazolone derivative.

Knorr_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation reagents Combine β-Ketoester & Hydrazine solvent Add Solvent (e.g., 1-Propanol) reagents->solvent catalyst Add Acid Catalyst (e.g., Acetic Acid) solvent->catalyst heat Heat at 100°C (1 hour) catalyst->heat monitor Monitor via TLC heat->monitor precipitate Precipitate with H₂O monitor->precipitate If complete filtrate Filter & Wash precipitate->filtrate product Dry Product filtrate->product

Caption: Workflow for the Knorr Pyrazole Synthesis.

Key Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is the primary handle for derivatization, allowing for modulation of physicochemical properties and introduction of pharmacophores.

Decarboxylation: Accessing Unsubstituted Pyrazoles

Decarboxylation, the removal of the carboxyl group, is a crucial transformation for accessing pyrazoles with a hydrogen atom at the position previously occupied by the carboxylic acid. This can be achieved under thermal, acidic, basic, or metal-catalyzed conditions.[1][13][14][15]

Causality Behind Experimental Choices: The choice of decarboxylation method depends on the stability of the pyrazole core and its substituents.

  • Thermal Decarboxylation: Often requires high temperatures and may be suitable for robust molecules. Heating the neat carboxylic acid at its melting point is a straightforward but sometimes low-yielding method.[14][15]

  • Copper-Catalyzed Decarboxylation: Copper salts, often in a high-boiling solvent like quinoline, can facilitate decarboxylation under milder conditions compared to purely thermal methods.[13][14][15] This is particularly useful for substrates that are sensitive to high temperatures.

  • Acidic/Basic Conditions: Decarboxylation can also be promoted by acids (e.g., H₂SO₄) or bases (e.g., K₂CO₃) at elevated temperatures.[14][15] The choice depends on the compatibility of other functional groups in the molecule.

MethodCatalyst/ReagentTemperatureTypical YieldReference
ThermalNone (neat)Melting PointLow (e.g., 30%)[14]
Copper-CatalyzedCopper powder in QuinolineHighModerate (e.g., 32%)[15]
Acid-CatalyzedH₂SO₄ in water80-190°CSubstrate-dependent[14]
Base-CatalyzedK₂CO₃80-120°CSubstrate-dependent[14]

Experimental Protocol: Copper-Catalyzed Decarboxylation [15]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the pyrazole-4-carboxylic acid (1.0 eq) and copper powder (catalytic amount).

  • Solvent: Add quinoline as the solvent.

  • Reaction: Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1N HCl) to remove the quinoline.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the decarboxylated pyrazole.

Esterification: Modulating Physicochemical Properties

Esterification is a fundamental reaction used to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially improving cell permeability. The two most common methods are the Fischer and Steglich esterifications.[16][17]

Causality Behind Experimental Choices:

  • Fischer Esterification: This method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). It is best suited for simple, non-acid-sensitive substrates and primary or secondary alcohols.[16]

  • Steglich Esterification: This method uses a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[18][19][20][21] It is performed under mild, neutral conditions, making it ideal for acid-labile substrates and for coupling with sterically hindered alcohols.[16][19] The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[19]

Esterification_Decision start Choose Esterification Method acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive fischer Fischer Esterification acid_sensitive->fischer No steglich Steglich Esterification acid_sensitive->steglich Yes steric_hindrance Is the alcohol sterically hindered? steric_hindrance->fischer No (Primary/Secondary) steric_hindrance->steglich Yes (Tertiary) fischer->steric_hindrance Check alcohol

Caption: Decision process for choosing an esterification method.

Experimental Protocol: Steglich Esterification [18]

  • Setup: Dissolve the pyrazole carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Coupling Agent Addition: Add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Purification: Wash the filtrate with aqueous acid and base, dry the organic layer, concentrate, and purify by column chromatography.

Amidation: The Gateway to Bioactive Amides

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[22] For pyrazole carboxylic acids, this transformation is key to synthesizing a vast array of biologically active molecules, including enzyme inhibitors and receptor modulators.[1][4][23][24] The reaction typically requires a coupling reagent to activate the carboxylic acid.[22]

Causality Behind Experimental Choices: Standard amide formation by heating a carboxylic acid and an amine is often not feasible. Coupling reagents are necessary to convert the carboxylic acid into a more reactive species.

  • Carbodiimides (e.g., EDC): Often used with additives like HOBt to form a more reactive ester, which then reacts with the amine. This combination minimizes side reactions and racemization.[25]

  • Uronium/Aminium Reagents (e.g., HATU): These are highly efficient coupling reagents that form a very reactive OAt-active ester.[26][27][28][29] HATU is particularly effective for coupling sterically hindered substrates or less nucleophilic amines, leading to rapid reaction times and high yields.[26][27] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is required.[27][28]

Coupling ReagentClassKey FeaturesBase Required
EDC/HOBtCarbodiimideWater-soluble byproduct, reduces racemizationDIPEA or TEA
HATUUronium/AminiumHigh efficiency, fast kinetics, good for hindered substratesDIPEA
BOPPhosphoniumHigh reactivity, but carcinogenic byproductDIPEA

Experimental Protocol: HATU-Mediated Amidation [26][27][30]

  • Pre-activation (Step 1): In a dry flask under an inert atmosphere (N₂), dissolve the pyrazole carboxylic acid (1.0 eq) and HATU (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF).

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 15-30 minutes. This step generates the highly reactive OAt-active ester.

  • Coupling (Step 2): Add the amine (1.0-1.2 eq) to the activated mixture.

  • Reaction: Continue to stir at room temperature for 1-18 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃, and brine to remove impurities.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Reactions Involving the Pyrazole Ring

While derivatization of the carboxylic acid is common, the pyrazole ring itself can undergo reactions such as electrophilic aromatic substitution, allowing for further diversification of the molecular scaffold.

Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system, but less reactive than pyrrole.[31] The C4 position is generally the most susceptible to electrophilic attack.[31][32] The directing effects of the substituents on the ring, including the carboxylic acid group and the nitrogen atoms, govern the regioselectivity of the reaction.[32][33]

Causality Behind Experimental Choices: Controlling regioselectivity is the primary challenge. The pyridine-like nitrogen (N2) is deactivating, while the pyrrole-like nitrogen (N1) is activating. The C4 position is electronically favored for substitution.[32] Reaction conditions (e.g., choice of electrophile, solvent, temperature) must be carefully selected to achieve the desired isomer. For example, in halogenation, reagents like N-bromosuccinimide (NBS) can provide good selectivity for the C4 position.

Experimental Protocol: Regioselective Bromination at C4

  • Setup: Dissolve the pyrazole carboxylic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent.

  • Isolation: Wash the organic layer with water and brine, dry, concentrate, and purify by recrystallization or column chromatography.

Conclusion

The fundamental reactions of pyrazole carboxylic acids—synthesis, decarboxylation, esterification, amidation, and electrophilic substitution—constitute a powerful toolkit for the medicinal chemist. A thorough understanding of the mechanisms and the rationale behind the selection of specific reagents and conditions is essential for the efficient and strategic development of novel drug candidates. By mastering these core transformations, researchers can effectively navigate the complexities of drug design and unlock the full therapeutic potential of the pyrazole scaffold.

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The Enduring Legacy of the Pyrazole Nucleus: A Technical Guide to its Discovery and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole core, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry and drug development. Its journey from a laboratory curiosity to a cornerstone of blockbuster pharmaceuticals is a testament to over a century of synthetic innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted pyrazole synthesis. We will delve into the seminal works of the pioneers who first unlocked this versatile heterocycle, meticulously detailing the foundational synthetic strategies that remain relevant today. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also a practical understanding of the core synthetic methodologies, their underlying mechanisms, and the causal logic behind experimental choices.

Introduction: The Rise of a Privileged Scaffold

Pyrazoles and their derivatives are integral to a vast array of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic properties.[1][2][3][4] The presence of the pyrazole nucleus in blockbuster drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity drug), and various agrochemicals underscores its importance.[2][4] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in molecular recognition and binding to biological targets. This guide will trace the historical path of pyrazole synthesis, providing a foundational understanding for the continued exploration and application of this remarkable heterocyclic system.

The Dawn of Pyrazole Synthesis: Knorr's Foundational Discovery

The history of substituted pyrazole synthesis begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[5][6][7][8][9][10][11][12] While investigating quinine-related compounds, Knorr discovered that the condensation of a 1,3-dicarbonyl compound, specifically ethyl acetoacetate, with phenylhydrazine did not yield the expected quinoline derivative but instead produced a novel five-membered heterocycle, which he named a "pyrazolone" (a derivative of pyrazole).[3][11][12][13] This serendipitous discovery led to the synthesis of Antipyrine (phenazone), one of the first synthetic analgesic and antipyretic drugs, marking a significant milestone in medicinal chemistry.[7][8][10][11]

The Knorr Pyrazole Synthesis: A Cornerstone Reaction

The Knorr pyrazole synthesis is a versatile and widely employed method for the preparation of pyrazoles, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][5][6][9][13][14][15] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[11]

A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-diketones and substituted hydrazines, is the potential formation of a mixture of two regioisomers.[5][6][16] The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions.[16]

Mechanism of the Knorr Pyrazole Synthesis

The generally accepted mechanism for the Knorr pyrazole synthesis involves the initial nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step, leads to the formation of the stable, aromatic pyrazole ring. Recent studies using transient flow methods have revealed more complex reaction pathways, including autocatalysis and the involvement of unexpected intermediates, suggesting that the mechanism can be more nuanced than previously thought.[16][17][18]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate (Hydroxypyrazolidine) Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (- H₂O)

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (a Knorr Synthesis)

This protocol describes the synthesis of a pyrazolone, a class of compounds first synthesized by Knorr, which are tautomers of hydroxypyrazoles.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain 1-phenyl-3-methyl-5-pyrazolone.

Causality Behind Experimental Choices:

  • Ethanol is used as a solvent as it readily dissolves the reactants and allows for heating to reflux, accelerating the reaction rate.

  • Glacial acetic acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

  • Refluxing provides the necessary activation energy for the condensation and cyclization steps.

  • Cooling and filtration are standard procedures for isolating a solid product from a reaction mixture.

The Pechmann Pyrazole Synthesis: An Alternative Route

While Knorr's work focused on substituted pyrazoles, the synthesis of the parent, unsubstituted pyrazole was first achieved by German chemist Hans von Pechmann in 1898.[19][20][21] The Pechmann pyrazole synthesis involves the 1,3-dipolar cycloaddition of diazomethane to an alkyne.[19][20][22][23]

Mechanism of the Pechmann Pyrazole Synthesis

The Pechmann synthesis is a classic example of a 1,3-dipolar cycloaddition reaction. Diazomethane acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The reaction proceeds in a concerted fashion, where the terminal nitrogen of diazomethane attacks one of the sp-hybridized carbons of the alkyne, while the carbon of diazomethane attacks the other sp-hybridized carbon. This forms a five-membered ring intermediate, 3H-pyrazole, which then tautomerizes to the more stable aromatic pyrazole.[19]

Pechmann_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Alkyne Alkyne 3H-Pyrazole 3H-Pyrazole Alkyne->3H-Pyrazole 1,3-Dipolar Cycloaddition Diazomethane Diazomethane Diazomethane->3H-Pyrazole Pyrazole Pyrazole 3H-Pyrazole->Pyrazole Tautomerization

Caption: Reaction pathway of the Pechmann Pyrazole Synthesis.

Limitations: The original Pechmann method has limitations, including the use of diazomethane, which is explosive and toxic, and carcinogenic hydrazines.[19] Modern variations have been developed to address these safety and selectivity concerns.[19]

Evolution of Pyrazole Synthesis: Modern Methodologies

Building upon the foundational work of Knorr and Pechmann, a plethora of synthetic methods for constructing the pyrazole ring have been developed over the last century. These modern approaches often offer improved yields, regioselectivity, and substrate scope.

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides a valuable route to pyrazolines, which can then be oxidized to pyrazoles.[24] This method offers a different disconnection approach compared to the Knorr synthesis.

Multicomponent Reactions

One-pot multicomponent reactions have emerged as a powerful and efficient strategy for the synthesis of highly substituted pyrazoles.[2] These reactions, by combining three or more reactants in a single operation, reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of molecular diversity.

Synthesis from Other Heterocycles

Pyranones have been utilized as precursors for the synthesis of pyrazoles.[6] The reaction of pyranone derivatives with hydrazines can lead to the formation of substituted pyrazoles through a ring-opening and subsequent recyclization mechanism.

Data Summary of Key Synthetic Routes

The following table summarizes the key features of the foundational and selected modern pyrazole synthesis methodologies.

Synthesis MethodKey ReactantsGeneral Reaction ConditionsAdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyl compound, HydrazineAcid or base catalysis, heatingReadily available starting materials, versatilePotential for regioisomeric mixtures
Pechmann Synthesis Alkyne, DiazomethaneTypically proceeds at low temperaturesDirect route to the pyrazole coreUse of hazardous diazomethane
From α,β-Unsaturated Carbonyls α,β-Unsaturated aldehyde/ketone, HydrazineOften involves an oxidation stepDifferent substitution patterns achievableMay require an additional oxidation step
Multicomponent Reactions Varies (e.g., aldehyde, ketone, hydrazine)Often catalyzed, one-potHigh efficiency, diversity-orientedOptimization can be complex

Conclusion

The journey of substituted pyrazole synthesis, from Knorr's serendipitous discovery to the sophisticated multicomponent reactions of today, highlights a remarkable evolution in synthetic organic chemistry. The enduring importance of the pyrazole scaffold in medicine and agriculture is a direct consequence of the robust and versatile synthetic methodologies that have been developed. For researchers and drug development professionals, a deep understanding of these historical and modern synthetic routes is not merely an academic exercise but a crucial tool for the rational design and efficient synthesis of novel, life-impacting molecules. The foundational principles laid down by pioneers like Knorr and Pechmann continue to inspire and guide the development of innovative synthetic strategies for this invaluable heterocyclic system.

References

  • Faria, J. V., et al. (2017). Pyrazoles as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5857-5881. [Link]

  • Kamal, A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1). [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3327. [Link]

  • Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kamal, A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1). [Link]

  • Kamal, A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1). [Link]

  • Pechmann-Pyrazol-Synthese. In: Wikipedia. [Link]

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Methodological & Application

Protocol for the Regioselective N-methylation of 4-(ethoxycarbonyl)pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: The N-methylated pyrazole motif is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] However, the synthesis of N-substituted pyrazoles is often complicated by a lack of regioselectivity, as direct alkylation can yield a mixture of N1 and N2 isomers that are challenging to separate.[3][4] This application note provides a detailed, robust, and field-proven protocol for the N-methylation of 4-(ethoxycarbonyl)pyrazole-5-carboxylic acid. We will delve into the causality behind the choice of reagents and conditions, offering a self-validating system designed for reproducibility and optimization. The primary goal is to favor the formation of the N1-methylated regioisomer, 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a valuable building block for drug discovery pipelines.

Introduction: The Challenge of Regioselectivity

The pyrazole ring possesses two adjacent nitrogen atoms, N1 and N2. Their similar nucleophilicity makes regioselective alkylation a persistent synthetic challenge.[1] The final isomeric ratio is a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom.

  • Electronic Effects: Electron-withdrawing or donating groups on the pyrazole ring alter the electron density at each nitrogen, influencing their relative nucleophilicity.

  • Reaction Conditions: The choice of solvent, base, and alkylating agent can significantly shift the regiochemical outcome of the reaction.[5][6]

In our target molecule, 4-(ethoxycarbonyl)pyrazole-5-carboxylic acid, both the C4-ester and the C5-carboxylic acid are electron-withdrawing groups. This electronic environment, combined with a carefully selected reaction system, can be leveraged to achieve a high degree of regioselectivity. This protocol employs potassium carbonate as a mild base in dimethylformamide (DMF), a polar aprotic solvent, which has been shown to favor N1 alkylation in related systems.[7][8]

Reaction Scheme and Workflow

The protocol outlines the SN2 reaction between the pyrazole nitrogen and the methylating agent, methyl iodide. The pyrazole is first deprotonated by the base to form the pyrazolate anion, which then acts as the nucleophile.

Overall Reaction:

The workflow is designed for clarity and efficiency, from reaction setup to final product characterization.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Combine Starting Material, K2CO3, and DMF B Cool to 0°C (Ice Bath) A->B C Add Methyl Iodide (Dropwise) B->C D Warm to Room Temp C->D E Stir for 12-16h D->E F Monitor by TLC E->F G Quench with Water F->G H Acidify with HCl G->H I Extract with Ethyl Acetate H->I J Dry & Concentrate I->J K Purify via Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: Experimental workflow for N-methylation.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjustments may be necessary for scaling up or down.

3.1. Materials and Equipment

Reagent/MaterialCAS No.Molecular Wt.Amount (10 mmol scale)
4-(ethoxycarbonyl)pyrazole-5-carboxylic acid300643-46-9184.14 g/mol 1.84 g (10 mmol)
Methyl Iodide (MeI)74-88-4141.94 g/mol 0.75 mL (12 mmol)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol 2.76 g (20 mmol)
Dimethylformamide (DMF), anhydrous68-12-2-40 mL
Ethyl Acetate (EtOAc)141-78-6-~200 mL
Hexanes110-54-3-As needed for column
Hydrochloric Acid (HCl), 2M aqueous7647-01-0-As needed
Deionized Water (H₂O)7732-18-5-~150 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Septum and nitrogen inlet
Syringes and needles
TLC plates (silica gel 60 F₂₅₄)
Rotary evaporator
Glass funnel, separatory funnel
Column chromatography setup

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(ethoxycarbonyl)pyrazole-5-carboxylic acid (1.84 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add anhydrous dimethylformamide (40 mL) to the flask. Stir the suspension under a nitrogen atmosphere.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Methylating Agent Addition: Slowly add methyl iodide (0.75 mL, 12 mmol) to the suspension dropwise via syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes with a few drops of acetic acid. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of cold deionized water.

  • Work-up - Acidification: Stir the aqueous mixture and carefully acidify to pH ~3 by adding 2M HCl. The product may precipitate at this stage.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up - Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing) to separate the desired N1-methyl isomer from the N2 isomer and any other impurities.

  • Characterization: Combine the fractions containing the pure product (as determined by TLC), concentrate under reduced pressure, and dry under high vacuum to yield this compound as a solid.[9] Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scientific Rationale and Troubleshooting

4.1. Expertise: The "Why" Behind the Protocol

  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyrazole NH and the carboxylic acid. Using a stronger base like sodium hydride (NaH) is often unnecessary and can lead to lower yields or side reactions.[6] K₂CO₃ provides a good balance of reactivity and selectivity.[7]

  • Choice of Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the pyrazolate salt and promotes the SN2 reaction. Its high boiling point also allows for heating if the reaction is sluggish at room temperature.[5][6]

  • Stoichiometry: A slight excess of the methylating agent (1.2 eq) is used to ensure complete consumption of the starting material. A larger excess of the base (2.0 eq) is used to deprotonate both the pyrazole N-H and the carboxylic acid O-H, ensuring the pyrazolate anion is the primary nucleophile.

  • Regioselectivity Control: While a mixture is always possible, alkylation under these conditions generally favors the N1 isomer. This is often attributed to a combination of thermodynamic stability and steric factors. The N1-substituted pyrazole is typically the thermodynamically more stable product.

4.2. Trustworthiness: A Self-Validating System

Potential IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time; Low temperature; Inactive reagents (moisture).Allow the reaction to run longer (up to 24h). Gently warm the reaction to 40-50°C. Ensure all reagents and solvents are anhydrous.
Low Yield Incomplete reaction; Product loss during work-up or purification.Ensure complete extraction from the aqueous phase. Be meticulous during column chromatography to avoid mixing fractions.
Poor Regioselectivity Reaction conditions may favor the kinetic (N2) product.Try a different solvent system (e.g., acetone, acetonitrile).[6] Consider alternative, more sterically demanding methylating agents which can increase N1 selectivity.[1][10][11][12][13]
Product is an Inseparable Oil Residual solvent (DMF); Impurities.Ensure complete removal of DMF under high vacuum (may require gentle heating). Re-purify via chromatography if necessary. Attempt trituration with a non-polar solvent like hexanes or ether to induce crystallization.

References

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523–3526. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]

  • Krasavin, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(12), 10335. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Krasavin, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Holzer, W., Plagens, B., & Lorenz, K. (1997). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl derivatives thereof with various alcohols under 'Mitsunobu'-conditions. Heterocycles, 45(2), 309-314. [Link]

  • Thiebaud, S., et al. (2005). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Synthetic Communications, 35(23), 3021-3026. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Shrestha, B., et al. (2020). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. ResearchGate. [Link]

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Application Notes and Protocols: The Versatile Roles of Pyrazole Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry describes a class of reactions that are rapid, high-yielding, and modular, proceeding under mild conditions with minimal byproducts.[1] This chemical philosophy has revolutionized fields from drug discovery to materials science, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being its most prominent example.[2] Concurrently, the pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been identified as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and bioactive compounds.[3][4][5]

The intersection of these two powerful domains is a fertile ground for innovation. Pyrazole derivatives are not merely passive products of click-type reactions; they are active and versatile participants. They serve as highly efficient ligands that stabilize and accelerate copper catalysts, function as the target heterocycle in light-induced "photo-click" reactions, and act as bioorthogonal reagents for catalyst-free conjugations in biological systems.[6][7][8]

This guide provides an in-depth exploration of the multifaceted roles of pyrazole derivatives in click chemistry. It moves beyond simple descriptions to offer detailed scientific rationales, field-proven protocols, and a clear understanding of the causality behind experimental choices, empowering researchers to harness these synergies in their own work.

Section 1: Pyrazole Derivatives as Ligands in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Scientific Rationale: Overcoming the Catalyst Challenge

The workhorse of click chemistry, CuAAC, relies on a copper(I) catalyst to unite an azide and a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole. A significant practical challenge is the instability of the active Cu(I) species, which readily disproportionates into inactive Cu(0) and Cu(II) in many solvents, especially under aerobic conditions. While in-situ reduction of Cu(II) salts (e.g., with sodium ascorbate) is a common solution, the use of ancillary ligands provides superior control, enhances reaction rates, and protects the catalyst from oxidation.[9]

Pyrazole derivatives, particularly in their deprotonated (pyrazolate) form, have emerged as exceptionally effective ligands for this purpose. Their efficacy stems from several key factors:

  • Formation of Stable, Multinuclear Complexes: Pyrazolates readily form highly stable trinuclear and tetranuclear copper(I) complexes.[6] These structures protect the copper centers from oxidation and aggregation, maintaining a high concentration of the active catalyst.

  • Dual Functionality: In certain systems, the pyrazolate ligand can act as a Brønsted base in addition to being a ligand. It facilitates the deprotonation of the terminal alkyne to form the crucial copper-acetylide intermediate, which is often the rate-determining step.[10]

  • Tunable Electronic and Steric Properties: The pyrazole ring can be easily substituted with electron-donating or electron-withdrawing groups, allowing for the fine-tuning of the catalyst's activity and stability. For instance, fluorinated pyrazolates form highly active and robust copper(I) catalysts.[6]

Diagram: The Role of Pyrazolate Ligands in the CuAAC Catalytic Cycle

CuAAC_Cycle catalyst [Cu(I)-Pyrazolate]n Active Catalyst acetylide π-Complex & Acetylide Formation (Pyrazolate acts as base) catalyst->acetylide + Alkyne alkyne Terminal Alkyne (R-C≡C-H) alkyne->acetylide azide Organic Azide (R'-N3) cycloaddition Coordination & Cycloaddition azide->cycloaddition cu_acetylide Copper(I) Acetylide Intermediate acetylide->cu_acetylide Deprotonation cu_acetylide->cycloaddition metallacycle Copper Triazolide Intermediate cycloaddition->metallacycle metallacycle->catalyst Catalyst Regeneration product 1,4-Disubstituted Triazole metallacycle->product Protonolysis

Caption: Catalytic cycle of CuAAC accelerated by a copper(I)-pyrazolate complex.

Application Protocol: General Procedure for Pyrazolate-Ligand Accelerated CuAAC

This protocol describes a model reaction between benzyl azide and phenylacetylene using the highly active trinuclear copper(I) pyrazolate catalyst {μ-[3,5-(CF₃)₂Pz]Cu}₃.[6][10]

Materials:

  • {μ-[3,5-(CF₃)₂Pz]Cu}₃ catalyst (or a suitable alternative copper(I)-pyrazolate complex)

  • Benzyl azide

  • Phenylacetylene

  • Anhydrous, degassed solvent (e.g., THF, Dichloromethane, or Acetonitrile)

  • Nitrogen or Argon gas supply

  • Standard glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the copper(I)-pyrazolate catalyst (1 mol%).

    • Causality: An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst, ensuring maximum catalytic activity. 1 mol% is a typical starting point for highly active catalysts.

  • Solvent Addition: Add the anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the limiting reagent). Stir to dissolve the catalyst.

    • Causality: Degassed solvents minimize dissolved oxygen. The choice of solvent can influence reaction rates; THF and DCM are common choices for their ability to dissolve both reagents and the catalyst complex.

  • Reagent Addition: Add phenylacetylene (1.0 equivalent) to the flask via syringe, followed by the addition of benzyl azide (1.05 equivalents).

    • Causality: A slight excess of one reagent can help drive the reaction to completion, but near-equimolar amounts are typical for click reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 15-60 minutes.

    • Causality: Room temperature is usually sufficient due to the high activity of the pyrazolate-ligated catalyst. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can often be purified by passing it through a short plug of silica gel, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Purification & Characterization: If further purification is needed, perform column chromatography on silica gel. Characterize the final product (1-benzyl-4-phenyl-1H-1,2,3-triazole) using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Table: Performance of Representative Copper-Pyrazolate Catalysts
Catalyst ComplexSubstituents on PyrazoleTypical Loading (mol%)Reaction Time (Model Reaction)Key AdvantagesReference
{[3,5-(CF₃)₂Pz]Cu}₃Electron-withdrawing0.5 - 1.0< 30 minHigh activity, excellent air/moisture stability[6][10]
{[3,5-(t-Bu)₂Pz]Cu}₄Electron-donating, bulky1.0 - 2.01 - 4 hoursGood activity, readily synthesized[6]
{[4-Br-3,5-(i-Pr)₂Pz]Cu}₄Electron-withdrawing, bulky1.01 - 2 hoursBalances steric and electronic effects[6]

Section 2: Photo-Click Synthesis of Pyrazoles from Tetrazole Precursors

Scientific Rationale: Harnessing Light for Chemical Synthesis

Photo-click chemistry utilizes light as a traceless reagent to trigger highly efficient cycloaddition reactions.[7] This approach offers unparalleled spatiotemporal control, allowing reactions to be initiated at a specific time and location by simply shining a light. The synthesis of pyrazoles via the photo-click reaction of tetrazoles is a prime example of this elegant strategy.[11][12]

The mechanism proceeds in two key steps:

  • Photochemical Nitrile Imine Generation: Upon irradiation with UV or visible light of an appropriate wavelength, a 2,5-disubstituted tetrazole undergoes a cycloreversion reaction, extruding a molecule of nitrogen gas (N₂).[13] This process is highly efficient and irreversible, generating a transient but highly reactive 1,3-dipole known as a nitrile imine.

  • 1,3-Dipolar Cycloaddition: The in situ-generated nitrile imine is immediately trapped by a dipolarophile, such as an alkyne or an alkene, present in the reaction mixture. The [3+2] cycloaddition between the nitrile imine and an alkyne proceeds rapidly to form a stable, substituted pyrazole ring.[11]

This method is considered an atom-economical "click" reaction because the only byproduct is environmentally benign nitrogen gas.[14]

Diagram: Workflow for Photo-Click Pyrazole Synthesis

PhotoClick_Workflow start 2,5-Disubstituted Tetrazole + Alkyne light Photoirradiation (hν) start->light extrusion N₂ Extrusion light->extrusion intermediate Reactive Nitrile Imine Intermediate extrusion->intermediate byproduct extrusion->byproduct Byproduct cycloaddition [3+2] Cycloaddition intermediate->cycloaddition + Alkyne product Substituted Pyrazole cycloaddition->product

Caption: General workflow for the photochemical synthesis of pyrazoles.

Application Protocol: Photochemical Synthesis of 1,3,5-Trisubstituted Pyrazole

This protocol is adapted from the work of Remy and Bochet for the synthesis of 1,5-diphenyl-3-(phenylethynyl)-1H-pyrazole.[11][12]

Materials:

  • 2,5-diphenyltetrazole (1.0 equivalent)

  • 1,4-diphenylbuta-1,3-diyne (3.0 equivalents)

  • Solvent: Acetonitrile (MeCN)

  • Photoreactor equipped with a medium-pressure mercury lamp (e.g., 125W) and a Pyrex filter (to cut off wavelengths < 290 nm)

  • Quartz reaction vessel

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: In a quartz reaction vessel, dissolve 2,5-diphenyltetrazole (e.g., 0.1 mmol) and 1,4-diphenylbuta-1,3-diyne (0.3 mmol) in acetonitrile (e.g., 10 mL).

    • Causality: Acetonitrile is a good solvent for the reactants and is relatively transparent to the UV wavelengths used. A quartz vessel is required as standard borosilicate glass (Pyrex) absorbs a significant portion of the required UV light. An excess of the alkyne is used to ensure efficient trapping of the short-lived nitrile imine intermediate.

  • Deoxygenation: Purge the solution with nitrogen or argon for 15-20 minutes.

    • Causality: Removing dissolved oxygen is important to prevent potential side reactions and quenching of the excited state.

  • Photoirradiation: Place the sealed vessel in the photoreactor and irradiate with the medium-pressure mercury lamp at room temperature for the designated time (e.g., 2-4 hours).

    • Safety Note: UV radiation is harmful. Ensure the photoreactor is properly shielded during operation.

  • Reaction Monitoring: Monitor the disappearance of the tetrazole starting material using TLC or LC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired pyrazole product.

  • Characterization: Confirm the structure of the purified 1,3-diphenyl-5-(phenylethynyl)-1H-pyrazole using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Section 3: 4H-Pyrazoles as Bioorthogonal Diels-Alder Reagents

Scientific Rationale: Catalyst-Free Click Chemistry for Biology

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes.[8] A key goal is to develop catalyst-free "click" reactions, as metal catalysts (like copper) can be toxic to cells. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a well-known example.[15][16]

A newer, promising class of bioorthogonal reagents are 4H-pyrazoles. These molecules act as highly reactive dienes in inverse-electron-demand Diels-Alder reactions with strained alkynes (dienophiles), such as bicyclo[6.1.0]non-4-yne (BCN).[8][17] The reaction is exceptionally fast and proceeds without any catalyst. The high reactivity of certain 4H-pyrazoles is attributed to a combination of factors, including:

  • Antiaromaticity and Predistortion: The electronic structure and constrained conformation of the 4H-pyrazole ring predispose it to react rapidly to relieve ring strain.

  • Spirocyclization: Introducing a spirocycle at the 4-position can further enhance reactivity while simultaneously improving the reagent's stability in aqueous, nucleophilic environments—a critical balance for biological applications.[8]

These features make 4H-pyrazoles powerful tools for applications like cell-surface labeling, proteomics, and in-vivo imaging.

Diagram: Bioorthogonal Ligation using a 4H-Pyrazole

Bioorthogonal_Ligation biomolecule Biomolecule-BCN (e.g., Protein) reaction Diels-Alder Reaction (Catalyst-Free, Bioorthogonal) biomolecule->reaction probe 4H-Pyrazole-Fluorophore Probe probe->reaction product Fluorescently Labeled Biomolecule reaction->product

Caption: Schematic of a bioorthogonal labeling experiment using a 4H-pyrazole.

Application Protocol: Labeling a BCN-Modified Peptide

This protocol outlines a general procedure for labeling a peptide that has been metabolically or synthetically functionalized with a BCN group, using a fluorescent 4H-pyrazole probe.

Materials:

  • BCN-functionalized peptide stock solution (e.g., 1 mM in DMSO)

  • 4H-pyrazole-fluorophore probe stock solution (e.g., 10 mM in DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Analytical tools: HPLC, LC-MS

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the BCN-peptide to the PBS buffer to a final concentration of 100 µM.

  • Probe Addition: Add the 4H-pyrazole-fluorophore probe from the stock solution to the peptide solution. A final concentration of 200-500 µM (a 2-5 fold excess) is typically sufficient.

    • Causality: Using an excess of the probe ensures the reaction proceeds to completion, fully labeling the target peptide. The reaction is performed in an aqueous buffer like PBS to mimic physiological conditions.

  • Incubation: Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from minutes to a few hours depending on the specific 4H-pyrazole's reactivity.

    • Causality: 37°C can increase the reaction rate and is relevant for live-cell experiments. The reaction should be protected from light if a fluorophore is used.

  • Analysis: Analyze the reaction mixture to confirm conjugation.

    • HPLC: Inject a small aliquot onto a C18 reverse-phase HPLC column. Successful conjugation will be indicated by the appearance of a new, more retained peak (due to the added hydrophobicity of the probe) and the disappearance of the starting peptide peak.

    • LC-MS: Confirm the identity of the new peak by mass spectrometry. The observed mass should correspond to the sum of the BCN-peptide mass and the 4H-pyrazole-probe mass.

  • Removal of Excess Probe (Optional): If needed for downstream applications, the unreacted probe can be removed using size-exclusion chromatography or dialysis.

References

Application Notes and Protocols for the Derivatization of 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the derivatization of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a key scaffold for the generation of diverse small molecule libraries aimed at biological screening. We detail robust protocols for the synthesis of amide and ester derivatives, leveraging common and efficient coupling reagents. The rationale behind the selection of the pyrazole core, derivatization strategies, and specific reaction conditions is discussed in depth. Furthermore, this guide includes protocols for the purification and characterization of the resulting compound library, ensuring the generation of high-quality molecules for downstream high-throughput screening applications.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] These five-membered heterocyclic compounds are present in numerous clinically approved drugs, demonstrating their versatility as a privileged scaffold.[1][3] The pyrazole nucleus is a key component in drugs with anti-inflammatory, anticancer, antimicrobial, and analgesic properties, among others.[2][3][4] The structural features of the pyrazole ring, including its planarity, hydrogen bonding capabilities, and dipole moment, allow for diverse interactions with biological targets.[5][6]

The target molecule, this compound, offers two distinct points for chemical modification: the carboxylic acid at the 5-position and the ester at the 4-position. This dual functionality allows for the creation of a rich chemical library from a single, readily accessible starting material. This application note will focus on the derivatization of the more reactive carboxylic acid group to generate a library of amides and esters, which are common functional groups in bioactive molecules.

Rationale for Derivatization

The primary goal of derivatizing this compound is to explore the chemical space around this privileged scaffold and identify novel compounds with potential therapeutic value. By creating a library of amides and esters, we introduce a variety of functional groups and steric bulk, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Key objectives of this derivatization strategy include:

  • Structure-Activity Relationship (SAR) Studies: Generating a focused library of analogs allows for the systematic investigation of how different substituents impact biological activity.

  • Improving Physicochemical Properties: Derivatization can be used to modulate properties such as solubility, lipophilicity (LogP), and metabolic stability, which are critical for drug-likeness.

  • Exploring Diverse Biological Targets: The resulting library can be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel lead compounds.

Chemical Properties of the Starting Material

The starting material, this compound (CAS 81303-65-3), is a white to off-white solid.[7][8] Its structure features a pyrazole ring substituted with a methyl group at the N1 position, an ethoxycarbonyl group at the C4 position, and a carboxylic acid at the C5 position.[7] The presence of two adjacent nitrogen atoms in the pyrazole ring influences the electron density and reactivity of the substituents.[5][9] The carboxylic acid at the C5 position is the primary site for the derivatization strategies outlined in this document due to its higher reactivity compared to the ester group.

Derivatization Strategies: Amide and Ester Synthesis

The formation of amide and ester bonds from a carboxylic acid is a fundamental transformation in organic and medicinal chemistry.[10][11][12] Direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient and requires activation of the carboxylic acid.[11][12] This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine or alcohol.

Amide Synthesis via Carboxylic Acid Activation

Amide bond formation is a robust and versatile reaction for creating diverse libraries.[13][14] We will focus on two of the most common and reliable methods for activating the carboxylic acid: using carbodiimides (EDC) and uronium salts (HATU).[4][10]

dot

Amide_Synthesis_Workflow Start 4-(ethoxycarbonyl)-1-methyl-1H- pyrazole-5-carboxylic acid Reaction Amide Coupling Reaction Start->Reaction Amine Primary or Secondary Amine (R-NH2) Amine->Reaction Coupling Coupling Reagent (e.g., EDC/HOBt or HATU) + Base (e.g., DIPEA) Coupling->Reaction Product Target Amide Derivative Reaction->Product Formation of Amide Bond Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening Characterization->Screening

Figure 1: General workflow for amide synthesis.

Protocol 4.1.1: EDC/HOBt Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[4][10] This intermediate is highly reactive but can be prone to racemization and side reactions. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), traps the O-acylisourea to form a more stable active ester, which then reacts with the amine to form the desired amide with reduced side products.[10]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1 M concentration of the carboxylic acid).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.5 equiv) portion-wise to the stirred solution.

  • Add DIPEA or TEA (3.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.

Protocol 4.1.2: HATU Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent known for its fast reaction times and low rates of epimerization.[4][10] It is particularly useful for coupling sterically hindered substrates.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA or TEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA or TEA (3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Table 1: Comparison of Amide Coupling Reagents

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Cost-effective, water-soluble byproducts are easily removed.[10]Slower reaction times, potential for racemization with chiral substrates.
HATU High reactivity, fast reaction times, low epimerization rates, effective for hindered substrates.[4][10]More expensive, can be moisture sensitive.
Ester Synthesis

The synthesis of esters from carboxylic acids can be achieved through various methods. Here we present a standard protocol using a carbodiimide-mediated esterification.

Protocol 4.2.1: EDC/DMAP Mediated Esterification

This method utilizes EDC to activate the carboxylic acid and 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst to facilitate the esterification.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (primary or secondary, 1.5 equiv)

  • EDC·HCl (1.5 equiv)

  • DMAP (0.1-0.2 equiv)

  • Anhydrous DCM

Procedure:

  • Dissolve this compound (1.0 equiv), the alcohol (1.5 equiv), and DMAP (0.2 equiv) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with water, 5% aqueous HCl, and saturated aqueous NaHCO₃.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

Purification and Characterization of the Compound Library

The purity and structural integrity of the synthesized compounds are paramount for obtaining reliable biological screening data.[15]

dot

Purification_Characterization_Flow Crude Crude Reaction Product TLC TLC Analysis Crude->TLC Initial Assessment Column Flash Column Chromatography TLC->Column Fractions Collection of Fractions Column->Fractions Purity_Check Purity Assessment (LC-MS, HPLC) Fractions->Purity_Check Purity_Check->Column If Impure Structure_ID Structural Characterization (¹H NMR, ¹³C NMR, HRMS) Purity_Check->Structure_ID If Pure Final Pure, Characterized Compound Structure_ID->Final

Figure 2: Workflow for purification and characterization.

Purification
  • Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography.

  • Flash Column Chromatography: The primary method for purifying the synthesized compounds. Silica gel is the most common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • High-Performance Liquid Chromatography (HPLC): Can be used for final purification to achieve high purity levels (>95%), which is often required for biological assays.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compounds, confirming the successful incorporation of the desired amine or alcohol. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

  • Purity Analysis: Analytical HPLC or LC-MS should be used to determine the purity of the final compounds. A purity of ≥95% is generally recommended for compounds intended for biological screening.[15]

Library Design and Management for Biological Screening

The selection of amines and alcohols for the derivatization should be guided by principles of diversity-oriented synthesis.[16] It is advisable to choose building blocks with a range of properties, including:

  • Size and Steric Bulk: From small (e.g., methylamine) to bulky (e.g., tert-butylamine).

  • Electronic Properties: Incorporating both electron-donating and electron-withdrawing groups.

  • Functionality: Including various functional groups (e.g., ethers, halogens, other heterocycles) to probe different interactions with biological targets.

  • Physicochemical Properties: Aim for a distribution of LogP and polar surface area values to ensure good coverage of drug-like chemical space.[17]

Once synthesized and characterized, the compounds should be stored appropriately (typically as solutions in DMSO at -20 °C) and managed in a database that includes their structure, purity, and other relevant data.

Conclusion

The derivatization of this compound provides a straightforward and efficient route to a diverse library of novel compounds. The protocols detailed in this application note offer reliable methods for the synthesis of amides and esters, which can be readily adapted for the creation of a large and diverse chemical library. The subsequent biological screening of these compounds holds the potential for the discovery of new lead molecules for drug development.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(14), 1388-1407.
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  • Verma, A., et al. (2014). Current status of pyrazole and its biological activities. International Journal of Pharmaceutical Sciences and Research, 5(5), 1639-1651.
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  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Jean, M., et al. (2017). Amidation with EDC.HCl or COMU.
  • Sun, J., et al. (2015). Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide: Key Precursor for Isobutyl Sildenafil.
  • Pinto, D. C. G. A., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. Organic & Biomolecular Chemistry, 18(21), 4050-4056.
  • Franzini, R. M., & Neri, D. (2012). Small-Molecule Discovery from DNA-Encoded Chemical Libraries. Accounts of Chemical Research, 45(4), 688-698.
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  • Pathare, R. S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 223-226.
  • Inglese, J., et al. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 2(4), 261-285.
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  • Hilbrig, F., et al. (2011). Antibody purification by affinity chromatography based on small molecule affinity ligands identified by SPR-based screening of chemical microarrays.
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  • Al-Zaydi, K. M. (2005).
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  • Chemistry, 4(4), 1435-1473.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(15), 1474-1488.
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  • Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

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Application Note & Protocol: A Scalable Synthesis of 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid for Preclinical Supply

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Their broad therapeutic potential has driven the development of diverse synthetic protocols.[1][4] This application note provides a detailed, robust, and scalable two-step synthesis for 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate for various research applications.

The successful transition from laboratory-scale discovery to preclinical evaluation hinges on the ability to produce hundreds of grams to kilograms of the active pharmaceutical ingredient (API) with high purity and consistency.[5][6] This guide is designed for researchers, chemists, and drug development professionals, focusing on the practical challenges and critical parameters of scaling up this synthesis. We address common scale-up issues such as heat management, reagent addition, and purification strategies, ensuring the final compound meets the stringent quality standards required for preclinical studies.[7][8]

Synthetic Strategy & Rationale

The chosen synthetic route proceeds in two main stages: (1) Formation of the pyrazole core via condensation to yield a diester intermediate, and (2) selective saponification to afford the target mono-acid. This strategy is advantageous for its use of commercially available starting materials and its amenability to scale.

Overall Synthetic Workflow

The workflow is designed to be linear and efficient, minimizing complex purifications until the final step.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Selective Hydrolysis A Diethyl 2-(ethoxymethylene)malonate C Condensation Reaction (Ethanol, Reflux) A->C B Methylhydrazine B->C D Work-up & Isolation C->D E Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (Intermediate) D->E F Diester Intermediate (E) E->F Proceed to Step 2 G Selective Saponification (1 eq. NaOH, EtOH/H2O) F->G H Acidification & Crystallization G->H I 4-(ethoxycarbonyl)-1-methyl-1H- pyrazole-5-carboxylic acid (Final Product, >98% Purity) H->I

Figure 1: Overall workflow for the two-step synthesis.

Reaction Scheme & Mechanistic Considerations

G reactant1 arrow1 Step 1 Ethanol, Reflux reactant2 Methylhydrazine plus1 + intermediate caption_intermediate Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate arrow2 Step 2 1. NaOH (1 eq), EtOH/H₂O 2. HCl (aq) intermediate->arrow2 product caption_product Target Compound arrow1->intermediate arrow2->product

Figure 2: Chemical reaction scheme for the synthesis.

  • Step 1 (Ring Formation): This is a classic Knorr-type pyrazole synthesis. The reaction proceeds via an initial Michael addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient alkene of diethyl 2-(ethoxymethylene)malonate. This is followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. Using a protic solvent like ethanol facilitates proton transfer steps.

  • Step 2 (Selective Hydrolysis): The selective saponification of the C5-ester over the C4-ester is achieved under controlled conditions (one equivalent of base). This selectivity is attributed to the electronic effect of the adjacent N1-methyl group, which makes the C5 carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide. Over-saponification to the diacid is the primary side reaction, which can be minimized by careful temperature control and slow addition of the base.

Scale-Up Synthesis Protocol (100 g Scale)

This protocol is optimized for a 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Equipment and Materials
  • 5 L three-neck round-bottom flask

  • Mechanical overhead stirrer with a high-torque motor

  • Heating mantle with temperature controller and probe

  • Condenser and nitrogen inlet/outlet

  • 1 L pressure-equalizing dropping funnel

  • Large crystallizing dish and Büchner funnel

  • Vacuum oven

Step 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate
ReagentMW ( g/mol )AmountMoles (mol)Equiv.
Diethyl 2-(ethoxymethylene)malonate216.22200.0 g0.9251.0
Methylhydrazine46.0744.8 g (49.8 mL)0.9711.05
Ethanol (anhydrous)46.072.0 L--

Procedure:

  • Set up the 5 L flask with the mechanical stirrer, condenser (with N₂ inlet), and temperature probe.

  • Charge the flask with diethyl 2-(ethoxymethylene)malonate and 1.5 L of anhydrous ethanol. Begin stirring to form a clear solution.

  • In a separate beaker, dissolve methylhydrazine in the remaining 0.5 L of ethanol.

  • Heat the reaction mixture to a gentle reflux (~78 °C).

  • Once refluxing, add the methylhydrazine solution dropwise via the dropping funnel over 60-90 minutes. Causality Note: Controlled addition is crucial on a larger scale to manage the exotherm and prevent runaway reactions or side-product formation.[7]

  • After the addition is complete, maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting malonate is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately 75% using a rotary evaporator.

  • Pour the concentrated residue into 3 L of ice-cold water with stirring. The product may precipitate or form an oil.

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude diester as a pale yellow oil. The product is often of sufficient purity for the next step.

    • Expected Yield: 190-210 g (90-99%)

    • In-Process Control (IPC): HPLC analysis to confirm >95% purity before proceeding.

Step 2: Selective Hydrolysis to this compound
ReagentMW ( g/mol )AmountMoles (mol)Equiv.
Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate228.23190.0 g0.8321.0
Sodium Hydroxide (NaOH)40.0033.3 g0.8321.0
Ethanol46.071.0 L--
Deionized Water18.021.0 L--
Hydrochloric Acid (conc. ~37%)36.46As needed--

Procedure:

  • Charge the 5 L flask with the crude diester from Step 1 and 1.0 L of ethanol. Stir until fully dissolved.

  • In a separate beaker, dissolve the sodium hydroxide pellets in 1.0 L of deionized water. Safety Note: This is highly exothermic; use an ice bath for cooling.

  • Cool the ethanolic diester solution to 10-15 °C using an ice bath.

  • Slowly add the aqueous NaOH solution to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 20 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 8-12 hours. Monitor by HPLC for the disappearance of the starting diester and formation of the mono-acid.

  • Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

  • Slowly acidify the reaction mixture to pH 2-3 by adding concentrated HCl dropwise. A thick white precipitate will form. Causality Note: Maintaining a low temperature during acidification is critical for achieving a crystalline, easily filterable product.

  • Stir the resulting slurry at 0-5 °C for an additional 1-2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water (3 x 500 mL) until the filtrate is neutral (pH ~7).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: 140-155 g (85-93%)

    • Final Product QC: Purity by HPLC (>98%), identity confirmation by ¹H NMR and MS, and analysis of residual solvents.

Safety, Handling, and Preclinical Considerations

  • Hazard Identification: The target compound, this compound, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9] All reagents, especially methylhydrazine (toxic, flammable) and concentrated acids/bases, must be handled with appropriate personal protective equipment (PPE), including lab coats, safety glasses, and chemical-resistant gloves.

  • Engineering Controls: All operations must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Preclinical Material Quality: The material intended for preclinical studies must be manufactured with stringent quality control.[6] This includes thorough documentation (batch records), purity assessment, and characterization to ensure reliability and reproducibility of toxicology and efficacy studies.[8][10] While full Good Manufacturing Practice (GMP) may not be required for early preclinical work, operating under "GMP-like" conditions is highly recommended.[6]

References

  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
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  • Mali, R. K., et al. (2022).
  • Shaikh, A., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect.
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  • Moldoveanu, C., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank.
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  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
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  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

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The Pivotal Role of 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Agrochemicals

In the landscape of modern crop protection, pyrazole derivatives have emerged as a cornerstone in the development of high-performance agrochemicals.[1][2] Their inherent biological activity and versatile chemical nature have led to their incorporation into a wide array of commercial fungicides, herbicides, and insecticides. These compounds often exhibit novel modes of action, high efficacy, and favorable toxicological profiles. At the heart of many of these advanced agrochemicals lies a key building block: 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid . This seemingly simple molecule is a critical intermediate, providing the necessary structural framework for the synthesis of complex and potent active ingredients. This guide provides a comprehensive overview of its application, complete with detailed protocols for its synthesis and utilization in the preparation of a commercially significant herbicide.

Core Application: A Precursor to Sulfonylurea Herbicides

The primary application of this compound in the agrochemical industry is as a key intermediate in the synthesis of sulfonylurea herbicides. Specifically, it is the foundational molecule for the production of Pyrazosulfuron-ethyl , a broad-spectrum herbicide widely used for weed control in rice cultivation.[3] The structural integrity of the pyrazole ring, coupled with the differential reactivity of its two carboxylic acid functionalities (one as an ethyl ester and the other as a free carboxylic acid), makes it an ideal starting point for the multi-step synthesis of this complex herbicide.

The synthesis of Pyrazosulfuron-ethyl from this precursor involves a series of carefully orchestrated chemical transformations, beginning with the conversion of the carboxylic acid group to a sulfonyl chloride, followed by condensation with an appropriate amine. This modular approach allows for the precise construction of the final active ingredient.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound is a multi-step process that begins with the construction of the pyrazole ring, followed by selective hydrolysis of one of the ester groups.

Protocol 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate

This initial step involves the cyclocondensation of a suitable precursor with methylhydrazine to form the pyrazole ring with two ethyl ester groups.

Materials:

  • Diethyl 2-(ethoxymethylene)-3-oxobutanedioate

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(ethoxymethylene)-3-oxobutanedioate (1.0 eq) in ethanol to make a 0.5 M solution.

  • To this solution, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Slowly add methylhydrazine (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil, diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate, can be purified by vacuum distillation or used directly in the next step after aqueous work-up (extraction with a suitable organic solvent like ethyl acetate, washing with brine, and drying over anhydrous sodium sulfate).

Protocol 2: Selective Hydrolysis to this compound

This step is crucial for differentiating the two ester groups, creating the necessary functionality for the subsequent reaction.

Materials:

  • Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (from Protocol 1)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., 3:1 v/v).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of NaOH or KOH (1.05 eq) in water to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction by TLC to observe the disappearance of the starting material and the formation of the monoacid.

  • Once the reaction is complete, remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated HCl.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.

Application in the Synthesis of Pyrazosulfuron-ethyl: A Step-by-Step Guide

With the key intermediate in hand, the following protocols outline its conversion to the herbicide Pyrazosulfuron-ethyl.

Protocol 3: Synthesis of Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

This protocol details the conversion of the carboxylic acid to the corresponding sulfonyl chloride, a critical step in activating the molecule for the subsequent coupling reaction.

Materials:

  • This compound (from Protocol 2)

  • Chlorosulfonic acid

  • Thionyl chloride (optional, as a catalyst)

  • Anhydrous dichloromethane (DCM) or chloroform

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, suspend this compound (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous gas evolution (HCl) will occur.

  • A catalytic amount of thionyl chloride (0.1 eq) can be added to facilitate the reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with cold water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, which can be used in the next step without further purification.

Protocol 4: Synthesis of Pyrazosulfuron-ethyl

This final step involves the coupling of the sulfonyl chloride with 2-amino-4,6-dimethoxypyrimidine to form the target herbicide.

Materials:

  • Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (from Protocol 3)

  • 2-Amino-4,6-dimethoxypyrimidine

  • Anhydrous acetonitrile

  • A suitable base (e.g., pyridine or triethylamine)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and the base (1.2 eq) in anhydrous acetonitrile.

  • To this stirred solution, add a solution of ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, a precipitate of Pyrazosulfuron-ethyl will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold acetonitrile and then with water to remove any remaining salts.

  • The crude Pyrazosulfuron-ethyl can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.

Data Summary and Visualization

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₈H₁₀N₂O₄198.18White solid
Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylateC₈H₉ClN₂O₅S296.69Off-white to yellow solid
Pyrazosulfuron-ethylC₁₄H₁₈N₆O₇S414.40White crystalline solid

Diagram 1: Synthetic Workflow for Pyrazosulfuron-ethyl

Synthesis_Workflow A Diethyl 2-(ethoxymethylene) -3-oxobutanedioate C Diethyl 1-methyl-1H-pyrazole -4,5-dicarboxylate A->C Cyclocondensation B Methylhydrazine B->C D 4-(ethoxycarbonyl)-1-methyl- 1H-pyrazole-5-carboxylic acid C->D Selective Hydrolysis F Ethyl 5-(chlorosulfonyl)-1-methyl- 1H-pyrazole-4-carboxylate D->F Chlorosulfonation E Chlorosulfonic Acid E->F H Pyrazosulfuron-ethyl F->H Coupling G 2-Amino-4,6-dimethoxy -pyrimidine G->H

Caption: Synthetic pathway from starting materials to Pyrazosulfuron-ethyl.

Conclusion

This compound serves as a quintessential example of a versatile and indispensable intermediate in the synthesis of modern agrochemicals. Its unique structure allows for the efficient and controlled construction of complex molecules like Pyrazosulfuron-ethyl. The protocols detailed in this guide provide a practical framework for researchers and drug development professionals to synthesize and utilize this key building block, paving the way for the development of next-generation crop protection agents. The careful execution of these synthetic steps, with a focus on reaction conditions and purification, is paramount to achieving high yields and purity of the final active ingredient.

References

  • Coromandel International Limited. Pyrazosulfuron-Ethyl Technical. [Link]

  • Deng, X., & Mani, N. S. (2006). A Versatile and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 148. [Link]

  • Elgazwy, A. S. M., Ismail, M. A., Soliman, A. M., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

  • Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Google Patents. (2019). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • Kaur, N., & Kishore, D. (2014). A novel, simple, and greener protocol for the synthesis of hydrazo compounds. Journal of Chemistry, 2014, 1-7. [Link]

  • PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Pyrazosulfuron-ethyl. [Link]

  • ResearchGate. (2014). How to carry out a sulfonation reaction?. [Link]

  • University of Hertfordshire. Pyrazosulfuron-ethyl (Ref: NC 311). [Link]

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protocol for the hydrolysis of the ethyl ester in 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Selective Hydrolysis of 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Introduction: The Significance of Pyrazole Dicarboxylic Acids

Pyrazole carboxylic acids are pivotal building blocks in medicinal chemistry and materials science, frequently appearing as core scaffolds in pharmacologically active compounds and as ligands in the synthesis of metal-organic frameworks (MOFs).[1][2] The precise arrangement of functional groups on the pyrazole ring dictates the molecule's biological activity and coordination properties. The selective hydrolysis of a diester or the hydrolysis of a monoester in the presence of an existing carboxylic acid, such as in the case of this compound, is a critical transformation to yield the versatile 1-methyl-1H-pyrazole-4,5-dicarboxylic acid. This document provides a detailed protocol and the underlying chemical principles for this saponification reaction, designed for researchers in organic synthesis and drug development.

Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of the ethyl ester at the C4 position to a carboxylate is achieved through base-catalyzed hydrolysis, a classic reaction known as saponification.[3][4] The mechanism is a nucleophilic acyl substitution that proceeds via a well-defined, irreversible pathway under basic conditions.

The key steps are:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate.[3]

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group.

  • Irreversible Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the equilibrium entirely towards the products, rendering the overall saponification process irreversible under basic conditions.[3]

  • Final Protonation: An acidic workup in a subsequent step is required to neutralize the reaction mixture and protonate the carboxylate salt, yielding the final dicarboxylic acid product which is typically less soluble in aqueous media and can be isolated.[5]

Below is a diagram illustrating the saponification mechanism.

G sub Ester Substrate (R-COOEt) tetra Tetrahedral Intermediate [R-C(O⁻)(OH)(OEt)] sub->tetra 1. Nucleophilic Attack oh_nuc Hydroxide (⁻OH) acid_int Carboxylic Acid (R-COOH) tetra->acid_int 2. Elimination alkoxide Ethoxide (⁻OEt) tetra->alkoxide carboxylate Carboxylate Salt (R-COO⁻) acid_int->carboxylate 3. Irreversible Deprotonation etoh Ethanol (EtOH) final_prod Final Product (R-COOH) carboxylate->final_prod 4. Protonation hplus Acid Workup (H₃O⁺)

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Detailed Experimental Protocol

This protocol details the hydrolysis of the C4-ethyl ester of this compound. The choice of base (lithium hydroxide) is common for laboratory-scale synthesis, and the mixed solvent system ensures solubility for both the organic substrate and the inorganic base.[3][5]

Materials and Equipment
  • Reagents:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Deionized Water (H₂O)

    • Hydrochloric Acid (HCl), 1 M solution

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (for potential extraction)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (if heating)

    • Ice-water bath

    • pH paper or pH meter

    • Büchner funnel and filter paper

    • Standard laboratory glassware

Experimental Workflow

The overall process from setup to product isolation is outlined below.

G start Start dissolve 1. Dissolve Substrate in THF/MeOH/H₂O start->dissolve add_base 2. Add Base (LiOH or NaOH) dissolve->add_base react 3. Stir at RT (or gentle heat, 40-50°C) Monitor by TLC add_base->react cool 4. Cool Reaction in Ice Bath react->cool acidify 5. Acidify to pH 2-3 with 1M HCl cool->acidify precipitate 6. Stir to Allow Full Precipitation acidify->precipitate isolate 7. Isolate Solid via Vacuum Filtration precipitate->isolate wash 8. Wash with Cold Water isolate->wash dry 9. Dry Product Under Vacuum wash->dry end End dry->end

Caption: Step-by-step workflow for the hydrolysis protocol.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 3:1:1 mixture of THF, Methanol, and Water. A typical concentration is 0.1 to 0.5 M. Stir the solution until the starting material is fully dissolved.

  • Addition of Base: To the stirred solution, add 2.0 to 2.2 equivalents of lithium hydroxide monohydrate (LiOH·H₂O) or sodium hydroxide (NaOH).[5]

  • Reaction: Stir the mixture vigorously at room temperature. Gentle heating to 40-50 °C can be applied to accelerate the reaction if necessary.[5]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is completely consumed. This typically takes 4 to 12 hours.[5]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture in an ice-water bath.

    • Slowly and carefully acidify the solution to a pH of 2-3 by adding 1 M HCl dropwise.[5] A white precipitate of the dicarboxylic acid should form.

    • Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, such as LiCl or NaCl.[5]

  • Purification and Drying: The filtered solid is often pure enough for subsequent steps. If further purification is needed, recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed. Dry the final product under vacuum to a constant weight.

Data Summary and Expected Outcomes

The following table summarizes the key quantitative parameters for this protocol.

ParameterRecommended ValueRationale
Base Stoichiometry 2.0 - 2.2 eq.One equivalent is needed for the existing carboxylic acid, and one for the ester hydrolysis. A slight excess ensures the reaction goes to completion.
Solvent System THF/MeOH/H₂O (3:1:1)A monophasic solvent system that effectively dissolves both the organic substrate and the inorganic base.[6]
Temperature Room Temp. to 50 °CThe reaction proceeds well at room temperature, but gentle heating can reduce reaction time without significant side product formation.[5]
Reaction Time 4 - 12 hoursTime is dependent on temperature and substrate concentration. Must be monitored by TLC.
Work-up pH 2 - 3Ensures complete protonation of the dicarboxylate to the neutral dicarboxylic acid, minimizing its solubility in the aqueous medium for efficient isolation.[7]
Expected Yield > 90%Saponification is typically a high-yielding reaction due to its irreversible nature.

Troubleshooting and Considerations

  • Incomplete Reaction: If TLC shows remaining starting material after 12 hours, consider adding another 0.2-0.5 equivalents of base or increasing the temperature to 50 °C.

  • No Precipitate Upon Acidification: If the product does not precipitate, it may be more water-soluble than expected. In this case, extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate. Dry the combined organic layers with Na₂SO₄, filter, and concentrate in vacuo to obtain the product.[8]

  • Product Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR (disappearance of the ethyl ester signals - a quartet around 4.3 ppm and a triplet around 1.3 ppm), IR spectroscopy (broad O-H stretch for the carboxylic acid), and melting point determination.

References

  • Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Synthesis. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. (2022). [Link]

  • Saponification | Overview & Research Examples. Perlego. [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. (2017). [Link]

  • Baryshnikov, A. T., et al. (2021). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]

  • Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. MDPI. (2020). [Link]

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Microwave-Assisted Synthesis of 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol:

Introduction: The Convergence of Pyrazole Scaffolds and Green Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3] The development of efficient and sustainable synthetic methodologies to access novel pyrazole derivatives is, therefore, a critical endeavor for drug discovery professionals.

Traditionally, the synthesis of these heterocyclic compounds involves lengthy reaction times and often requires harsh conditions. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[4] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and selectivity.[4][5] This technology leverages the direct and efficient heating of polar molecules, aligning perfectly with the principles of Green Chemistry by reducing energy consumption and minimizing waste.[1]

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of a specific, highly functionalized pyrazole: 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid . This molecule serves as a valuable building block for creating more complex derivatives, and its synthesis showcases the power and precision of microwave chemistry. We will delve into the mechanistic rationale, provide step-by-step experimental protocols, and outline the necessary characterization techniques, offering researchers a robust and validated pathway for their work.

Mechanistic Rationale: The Knorr Pyrazole Synthesis Under Microwave Irradiation

The most common and reliable method for constructing the pyrazole ring is the condensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl moiety. The synthesis of the target pyrazole scaffold typically proceeds via a variation of the Knorr pyrazole synthesis.

The key steps are:

  • Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl carbons of a suitable 1,3-dielectrophile, such as diethyl 2-(ethoxymethylene)-3-oxobutanedioate.

  • Condensation & Dehydration: A subsequent intramolecular condensation occurs, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.

  • Cyclization & Aromatization: The resulting intermediate rapidly dehydrates to form the stable, aromatic pyrazole ring.

Microwave irradiation dramatically accelerates this process. Polar reagents and intermediates, such as the hydrazine and carbonyl compounds, efficiently absorb microwave energy, leading to rapid, uniform, and localized heating. This bypasses the slower process of conventional thermal conduction and overcomes the activation energy barriers of the condensation and dehydration steps much more effectively, resulting in a significant reduction in reaction time.[4]

reaction_mechanism cluster_mw Microwave Irradiation (Minutes) methylhydrazine Methylhydrazine intermediate Hydrazone Intermediate (Acyclic) methylhydrazine->intermediate Nucleophilic Attack dicarbonyl Diethyl 2-(ethoxymethylene)- 3-oxobutanedioate dicarbonyl->intermediate cyclized_intermediate Cyclized Intermediate (Non-aromatic) intermediate->cyclized_intermediate Intramolecular Condensation diester_product Diethyl 1-methyl-1H- pyrazole-4,5-dicarboxylate cyclized_intermediate->diester_product Dehydration (Aromatization) final_product 4-(Ethoxycarbonyl)-1-methyl-1H- pyrazole-5-carboxylic Acid diester_product->final_product Selective Hydrolysis

Caption: General reaction pathway for pyrazole synthesis.

Experimental Guide: Materials, Protocols, and Characterization

This section provides a self-validating system for the synthesis, purification, and verification of the target compound.

PART I: Materials and Equipment
  • Reagents:

    • Methylhydrazine (CH₆N₂)

    • Diethyl 2-(ethoxymethylene)-3-oxobutanedioate

    • Ethanol (anhydrous)

    • Glacial Acetic Acid (catalytic)

    • Lithium Hydroxide Monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Hydrochloric Acid (1N HCl)

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Microwave reactor (e.g., CEM Discover, Biotage Initiator) with appropriate pressure-rated glass vials (10 mL) and caps.[6]

    • Magnetic stir bars

    • Standard laboratory glassware

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash column chromatography system

    • NMR Spectrometer (¹H and ¹³C)

    • FT-IR Spectrometer

    • High-Resolution Mass Spectrometer (HRMS)

PART II: Synthesis Protocols

Protocol 1: Microwave-Assisted Synthesis of Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate

This is a one-pot cyclization reaction to form the core pyrazole diester.

  • Vial Preparation: Place a magnetic stir bar into a 10 mL microwave reactor vial.

  • Reagent Addition: To the vial, add diethyl 2-(ethoxymethylene)-3-oxobutanedioate (1.0 mmol). Dilute with 4 mL of anhydrous ethanol.

  • Hydrazine Addition: Carefully add methylhydrazine (1.1 mmol, 1.1 equivalents).

  • Catalyst: Add one drop of glacial acetic acid to catalyze the condensation.

  • Sealing: Securely seal the vial with a cap. Ensure the seal is complete to prevent solvent leakage and pressure loss during the reaction.[6]

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120 °C (use ramp-to-temperature setting)

    • Power: 200 W (dynamic power control)

    • Hold Time: 10 minutes

    • Pressure: Max 250 psi

    • Stirring: High

  • Reaction Monitoring & Cooldown: After irradiation, the reactor will cool the vial using compressed air. The progress can be checked by TLC (using a 3:1 Hexanes:EtOAc solvent system) by comparing the crude reaction mixture to the starting material.

Protocol 2: Work-up and Purification of the Diester Intermediate

  • Solvent Removal: Once cooled to room temperature, carefully uncap the vial. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: Dissolve the resulting residue in ethyl acetate (20 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again under reduced pressure.

  • Purification: The crude product is typically a yellow to orange oil. Purify using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 7:3) to yield the pure diester as a pale yellow solid or oil.

Protocol 3: Selective Hydrolysis to the Target Carboxylic Acid

This protocol selectively hydrolyzes the ester at the 5-position, which is sterically more accessible and electronically more susceptible to nucleophilic attack.

  • Dissolution: In a round-bottom flask, dissolve the purified diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate (1.0 mmol) in a solvent mixture of THF (5 mL), Methanol (5 mL), and Water (5 mL).[7]

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.2 mmol, 1.2 equivalents).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH). Dilute the remaining aqueous solution with 10 mL of water and cool in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of 1N HCl.[7]

  • Precipitation and Collection: A white precipitate of the final product should form upon acidification. Stir in the ice bath for another 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, washing with cold water.

  • Drying: Dry the collected solid under vacuum to yield this compound.[8]

Data Summary and Workflow Visualization
Table 1: Representative Microwave Synthesis Parameters and Yields
RunSolventTemperature (°C)Time (min)Power (W)Yield of Diester (%)
1Ethanol1001520078
2Ethanol1201020092
3DMF1201020089
4Acetonitrile140530085

Yields are for the isolated, purified diester intermediate after column chromatography.

Workflow Diagram

workflow cluster_synthesis Step 1: Synthesis cluster_purification Step 2: Purification cluster_hydrolysis Step 3: Hydrolysis cluster_analysis Step 4: Characterization reagents Combine Reagents (Dicarbonyl, Methylhydrazine, Ethanol, Acetic Acid) seal_vial Seal Microwave Vial reagents->seal_vial irradiate Microwave Irradiation (120°C, 10 min) seal_vial->irradiate rotovap1 Remove Solvent (Rotary Evaporator) irradiate->rotovap1 extract Liquid-Liquid Extraction rotovap1->extract chromatography Flash Column Chromatography extract->chromatography dissolve Dissolve Diester in THF/MeOH/H2O chromatography->dissolve add_base Add LiOH·H₂O dissolve->add_base acidify Acidify with HCl add_base->acidify filtrate Filter & Dry Product acidify->filtrate nmr ¹H & ¹³C NMR filtrate->nmr ftir FT-IR hrms HRMS

Caption: Complete experimental workflow from synthesis to analysis.

Expected Characterization Data
  • ¹H NMR: Expect signals corresponding to the ethyl ester (triplet and quartet), the N-methyl group (singlet), the pyrazole ring proton (singlet), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals for the two distinct carbonyl carbons (ester and acid), carbons of the pyrazole ring, the N-methyl carbon, and the ethyl group carbons.

  • FT-IR: Characteristic stretches for the O-H of the carboxylic acid, C=O of both the ester and the acid, and C=N/C=C of the aromatic pyrazole ring.

  • HRMS: The high-resolution mass spectrum should confirm the exact molecular weight and elemental composition (C₈H₁₀N₂O₄) of the final product.[8]

Safety and Handling
  • Methylhydrazine: This reagent is toxic, flammable, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave Reactor: Never exceed the recommended volume or pressure limits for the vials. Always ensure the vial is properly sealed before irradiation to prevent explosions from over-pressurization.

  • Acids and Bases: Handle concentrated acids and bases with care.

References
  • European Journal of Life Sciences. Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • BenchChem.
  • Tu, S., et al. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, PMC, NIH.
  • Yüksek, H., et al. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, PubMed.
  • Karakaya, A. Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Tzakos, A. G., et al. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, MDPI.
  • Patel, R. V., et al. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids.
  • Khan, I., et al. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, RSC Publishing.
  • Chaudhari, D., et al.
  • Kumar, A., et al. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Advances, RSC Publishing.
  • Law, J., et al. Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. JoVE, YouTube.
  • Taha, M., et al. Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. Journal of the Serbian Chemical Society.
  • Glasnov, T. N., Kappe, C. O. Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides.
  • National Center for Biotechnology Information. This compound. PubChem.
  • Cravotto, G., et al. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, MDPI.
  • Funar-Timofei, S., et al. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, MDPI.
  • Wu, Y., et al. Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide: Key Precursor for Isobutyl Sildenafil. Journal of Heterocyclic Chemistry.
  • ChemicalBook. 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS 75092-30-7. ChemicalBook.
  • PubChemLite. This compound. PubChemLite.

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Application Notes & Protocols: A Guide to the One-Pot Synthesis of Substituted Pyrazoles from 1,3-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the efficient one-pot synthesis of substituted pyrazoles, a cornerstone heterocyclic motif in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the classic Knorr pyrazole synthesis and its modern adaptations, focusing on the direct conversion of 1,3-dicarbonyl compounds and hydrazine derivatives. This guide offers detailed experimental protocols, discusses the rationale behind various synthetic strategies—including conventional heating, microwave irradiation, and ultrasound-assisted methods—and presents a comparative analysis of catalysts and reaction conditions. The content is designed for researchers, scientists, and drug development professionals seeking to streamline the synthesis of pyrazole libraries with high efficiency and atom economy.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and agrochemicals.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Prominent pharmaceutical agents incorporating the pyrazole core include the anti-inflammatory drug Celecoxib, the antidepressant Rimonabant, and the antitumor agent Crizotinib.[2][3]

Traditionally, the synthesis of pyrazoles is achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction first reported by Ludwig Knorr in 1883.[4][5][6] This method, while foundational, often involves multiple steps, including the isolation of intermediates. Modern synthetic chemistry has driven the evolution of this process into highly efficient one-pot reactions, which enhance sustainability by reducing reaction time, energy consumption, and waste generation.[7][8] These one-pot strategies, where reactants are sequentially added to a single vessel without isolating intermediates, represent a significant advancement in synthetic efficiency.[8]

This guide will explore the key facets of modern one-pot pyrazole synthesis, providing both the theoretical basis and practical protocols for laboratory application.

The Core Reaction: Mechanism of Pyrazole Formation

The one-pot synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines is a cyclocondensation reaction. The generally accepted mechanism, particularly under acidic catalysis, proceeds through several key steps.[4][9] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes, especially concerning regioselectivity when using unsymmetrical dicarbonyls.[10]

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine molecule onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This attack, followed by the elimination of a water molecule, forms a reactive hydrazone or enamine intermediate. The specific intermediate can depend on the tautomeric form of the dicarbonyl substrate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration and Aromatization: This cyclization yields a non-aromatic hydroxyl-pyrazolidine intermediate.[10] A final dehydration step eliminates a second molecule of water, resulting in the formation of the stable, aromatic pyrazole ring.[11]

The dehydration of the cyclic intermediate is often the rate-determining step and can be facilitated by acidic or basic conditions.[10][12]

G Figure 1: General Mechanism of Knorr Pyrazole Synthesis reactants 1,3-Dicarbonyl + Hydrazine step1 Nucleophilic Attack - H₂O reactants->step1 intermediate Hydrazone/Enamine Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 cyclic_intermediate Hydroxyl-Pyrazolidine Intermediate step2->cyclic_intermediate step3 Dehydration - H₂O cyclic_intermediate->step3 product Substituted Pyrazole (Aromatic) step3->product

Caption: Figure 1: General Mechanism of Knorr Pyrazole Synthesis.

Methodologies for One-Pot Pyrazole Synthesis

The choice of methodology depends on the available equipment, desired reaction time, and the specific substrates involved. Modern approaches often prioritize "green" chemistry principles, such as using non-toxic solvents, reducing energy consumption, and employing recyclable catalysts.[13][14]

Conventional Heating

This is the most traditional method, typically involving refluxing the reactants in a suitable solvent like ethanol, acetic acid, or toluene.[11][15] While reliable, it can require longer reaction times and higher energy input compared to modern techniques. Catalysts are often employed to improve reaction rates and yields.

  • Acid Catalysis: Protic acids (e.g., HCl, H₂SO₄, acetic acid) or Lewis acids (e.g., ZnCl₂, LiClO₄) are commonly used to protonate a carbonyl group, increasing its electrophilicity and accelerating the initial condensation step.[5][9]

  • Ionic Liquids (ILs): ILs such as 1-Ethyl-3-methylimidazolium chloride can serve as both the solvent and catalyst, offering advantages like mild reaction conditions, simple workup, and potential for recyclability.[16]

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool for accelerating organic reactions.[17][18] By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, drastically reducing reaction times from hours to minutes.[19][20] Many one-pot pyrazole syntheses are performed under solvent-free conditions using this method, further enhancing their green credentials.[18][19]

Ultrasound-Assisted Synthesis

Ultrasonic irradiation promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles.[2] This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates.[2][21] Ultrasound-assisted synthesis is energy-efficient and can often be performed at lower bulk temperatures than conventional heating.[22]

Comparative Data on Synthesis Protocols

The efficiency of one-pot pyrazole synthesis is highly dependent on the chosen substrates, catalyst, and reaction conditions. The following table summarizes representative examples from the literature, showcasing the versatility of these methods.

1,3-Dicarbonyl Compound Hydrazine Derivative Catalyst/Conditions Time Yield (%) Reference
AcetylacetonePhenylhydrazine[DBUH][OAc] (IL), Ultrasound15 min95%[2]
Ethyl AcetoacetatePhenylhydrazineGlacial Acetic Acid, Reflux1 hrHigh[11]
DibenzoylmethaneHydrazine HydrateNickel-based heterogeneous cat.3 hr92%[7]
1-Phenyl-1,3-butanedionePhenylhydrazine1-Ethyl-3-methylimidazolium Chloride (IL)20 min94%[16]
Various Aldehydes/KetonesHydrazine HydrateTriethanolamine, Water, 90°C25-45 min85-94%[23]
Acetylacetone2,4-DinitrophenylhydrazineLiClO₄, Ethylene Glycol, RT2 hr95%[5]
Benzaldehyde/AcetophenoneHydrazine DihydrochlorideEthanol, Reflux30 minGood[15]

Detailed Application Protocol: One-Pot Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole

This protocol details a robust and widely applicable procedure for pyrazole synthesis using conventional heating. It is based on the fundamental Knorr reaction, adapted for a one-pot workflow.

Rationale for Experimental Choices
  • Reactants: 1-Phenyl-1,3-butanedione (a β-diketone) and methylhydrazine are chosen as representative substrates. The unsymmetrical nature of the diketone could lead to two regioisomers, but the reaction often shows good selectivity.

  • Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and has a suitable boiling point for reflux without requiring excessively high temperatures. It is also relatively benign.

  • Catalyst: A catalytic amount of glacial acetic acid is used. It protonates a carbonyl oxygen, activating it for nucleophilic attack and facilitating the multiple dehydration steps without being harsh enough to cause significant side reactions.

  • Work-up: The reaction is quenched by pouring it into ice water. This precipitates the organic pyrazole product, which is typically insoluble in water, allowing for easy separation from the water-soluble catalyst and any remaining polar starting materials.

  • Purification: Recrystallization from ethanol is a standard and effective method for purifying solid organic compounds, providing a high-purity final product.

Materials & Equipment
  • 1-Phenyl-1,3-butanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Beaker with ice water

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Standard laboratory glassware

Experimental Workflow

G Figure 2: Experimental Workflow for One-Pot Pyrazole Synthesis A 1. Setup & Reagent Addition Combine dicarbonyl, ethanol, and stir bar in flask. B 2. Catalyst & Hydrazine Add catalytic acetic acid, aollowed by dropwise addition of methylhydrazine. A->B C 3. Reaction Attach condenser and reflux with stirring for 1-2 hours. B->C D 4. Monitoring Check reaction completion using TLC. C->D periodically E 5. Work-up & Isolation Cool to RT, pour into ice water. Collect precipitate via vacuum filtration. D->E if complete F 6. Purification Recrystallize the crude solid from hot ethanol. E->F G 7. Characterization Dry the pure product and characterize (NMR, MS, m.p.). F->G

Caption: Figure 2: Experimental Workflow for One-Pot Pyrazole Synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1,3-butanedione (e.g., 10 mmol, 1.62 g) and absolute ethanol (20 mL). Stir until the solid dissolves completely.

  • Reagent Addition: Add 3-5 drops of glacial acetic acid to the solution. Slowly add methylhydrazine (11 mmol, 0.51 g, 0.58 mL) dropwise to the stirring solution at room temperature. An initial exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 1-2 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material (the dicarbonyl compound).

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water (2 x 15 mL) to remove any residual catalyst and impurities.

  • Purification: Transfer the crude solid to a clean flask and perform recrystallization from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity.

Conclusion

The one-pot synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds is a powerful and versatile strategy in modern organic chemistry. By leveraging methods from conventional heating with acid catalysis to advanced techniques like microwave and ultrasound irradiation, researchers can access a vast chemical space of pyrazole derivatives efficiently. These protocols offer significant advantages in terms of reduced reaction times, simplified procedures, and improved yields, making them highly suitable for applications in high-throughput synthesis, library generation, and process development for pharmaceuticals and agrochemicals.

References

  • Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Bulletin of Environment, Pharmacology and Life Sciences.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • An Ultrasound-Assisted Solvent and Catalyst-Free Synthesis of Structurally Diverse Pyrazole Centered 1,5-disubstituted Tetrazoles via One-Pot Four-Component Reaction. Bentham Science Publishers.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Journal of Chemical, Biological and Physical Sciences.
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.
  • New "green" approaches to the synthesis of pyrazole deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Knorr Pyrazole Synthesis. Chem Help ASAP.
  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega.
  • An Efficient Protocol for the One Pot Synthesis of Pyranopyrazoles in Aqueous Medium using Triethanolamine as a Catalyst.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Ultrasound-assisted one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. Semantic Scholar.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions. PubMed.
  • One-pot-green-synthesis-biological-evaluation-and-in-silico-study-of-pyrazole-derivatives-obtained-
  • Paal–Knorr synthesis. Wikipedia.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Knorr Pyrazole Synthesis.
  • Knorr pyrazole synthesis.
  • Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles via HFIP-mediated cascade cyclization of enaminones with aryl hydrazine. Semantic Scholar.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Scilit.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PMC - PubMed Central.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Paal-Knorr synthesis of pyrrole-based N-heterocycles 3l–p.
  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery.
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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid and encountering challenges with reaction yield. As a key building block in the development of various pharmaceutical agents, including inhibitors for enzymes like West Nile Virus NS2B-NS3 proteinase, achieving a high-yield, reproducible synthesis is paramount.[1]

This document moves beyond a simple recitation of steps to explain the underlying chemical principles and provide actionable, field-tested advice to troubleshoot and optimize your experimental outcomes.

Overview of the Synthetic Pathway

The most common and logical route to the target molecule involves a two-step process. First is the formation of the pyrazole ring to create a diester precursor, followed by a selective hydrolysis (saponification) of one of the two ester groups. The low yield issues typically manifest during this critical selective hydrolysis step.

Synthetic_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Selective Hydrolysis Starting_Materials Diethyl 2-(ethoxymethylene)malonate + Methylhydrazine Precursor Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate Starting_Materials->Precursor Cyclization (e.g., in Ethanol) Precursor_Step2 Diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate Final_Product This compound Precursor_Step2->Final_Product Saponification (1 eq. NaOH or KOH)

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Low Yield Diagnosis

This section is structured in a question-and-answer format to directly address the most common points of failure in the synthesis.

Part A: Issues in Precursor Synthesis (Step 1)

Question 1: My initial cyclization reaction to form the diester precursor, diethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate, is resulting in a low yield or an impure product mixture. What are the likely causes?

Answer: While the cyclization of methylhydrazine with an appropriate dicarbonyl equivalent is often robust, several factors can lead to suboptimal results.

  • Purity of Starting Materials: The reaction is sensitive to the quality of the reactants. Ethyl (ethoxymethylene)malonate can degrade over time. It is advisable to use freshly opened or distilled material. Methylhydrazine is reactive and should be handled under an inert atmosphere if possible to prevent oxidation.[2][3]

  • Reaction Conditions: The condensation is typically performed in a protic solvent like ethanol and refluxed for several hours.[2] Insufficient heating or reaction time can lead to incomplete conversion.

  • Formation of Regioisomers: While the reaction with diethyl 2-(ethoxymethylene)malonate is generally regioselective, using other non-symmetrical 1,3-dicarbonyl precursors can lead to the formation of two different pyrazole regioisomers.[4] This complicates purification and reduces the yield of the desired isomer. It is crucial to confirm the structure of your precursor, as the subsequent hydrolysis is position-dependent.

  • Workup Procedure: After refluxing, the reaction mixture is often cooled and poured into ice water to precipitate the product.[2] If the product does not fully precipitate, extraction of the mother liquor with a solvent like chloroform or ethyl acetate is necessary to recover the remaining material.[2]

Part B: Critical Failures in Selective Hydrolysis (Step 2)

This step is the most frequent source of low yield. The goal is to hydrolyze only the C5-ester to a carboxylic acid while leaving the C4-ester intact. The primary challenge lies in preventing both incomplete reaction and over-hydrolysis to the diacid.

Question 2: My selective hydrolysis of the diester precursor is not working. I'm either recovering my starting material, getting a mixture, or forming the di-carboxylic acid. How do I fix this?

Answer: This is a classic problem of selectivity in saponification. The outcome is highly dependent on precise control over stoichiometry, temperature, and reaction time. Let's break down the common failure modes.

Troubleshooting_Hydrolysis Start Start Hydrolysis (Diester Precursor) Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Outcome1 Problem: Incomplete Reaction (Diester remains) Monitor->Outcome1 Starting material dominant? Outcome2 Success: Desired Mono-acid (Product forms) Monitor->Outcome2 Product spot dominant? Outcome3 Problem: Over-hydrolysis (Di-acid forms) Monitor->Outcome3 Polar byproduct appears? Solution1 Solution: • Increase base to 1.0-1.1 eq. • Slightly increase temp. • Increase reaction time. Outcome1->Solution1 Workup Proceed to Acidic Workup Outcome2->Workup Solution3 Solution: • Use exactly 1.0 eq. base. • Lower reaction temp (e.g., 0°C). • Reduce reaction time. Outcome3->Solution3

Caption: Troubleshooting workflow for the selective hydrolysis step.

Scenario 1: Incomplete Reaction - Recovering Starting Material

  • Cause: This indicates that the reaction conditions are insufficient to drive the saponification. The most common reasons are using a substoichiometric amount of base, too low a reaction temperature, or an insufficient reaction time.

  • Expert Solution & Protocol:

    • Stoichiometry is Key: Ensure you are using at least 1.0 equivalent of a strong base like NaOH or KOH. It can be beneficial to use a slight excess (e.g., 1.05 - 1.1 equivalents) to ensure the reaction goes to completion, but this must be balanced against the risk of over-hydrolysis.

    • Solvent & Temperature: The reaction is often run in a mixture of an alcohol (like ethanol or methanol) and water to ensure solubility of both the ester and the inorganic base.[5] If room temperature is ineffective, gently warming the reaction to 40-50°C can increase the rate. However, higher temperatures significantly increase the risk of hydrolyzing the second ester.

    • Monitoring: Do not run the reaction for a fixed time. Actively monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC). The product (mono-acid) will have a lower Rf value (be less mobile) than the starting diester.

Scenario 2: Over-hydrolysis - Formation of the Di-acid

  • Cause: This is the most common issue and results from conditions that are too harsh. Using a large excess of base (>1.2 equivalents), high temperatures (e.g., reflux), or letting the reaction run for too long will lead to the formation of the highly polar 1-methyl-1H-pyrazole-4,5-dicarboxylic acid.

  • Expert Solution & Protocol:

    • Precise Stoichiometry: Use exactly 1.0 equivalent of base. Carefully prepare your base solution and add it slowly to the solution of the diester.

    • Lower the Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. Low temperatures temper the reaction rate, providing a larger window to stop the reaction before the second hydrolysis begins.

    • Vigilant Monitoring: Monitor by TLC. The di-acid will appear as a very polar spot, often staying at the baseline. As soon as the starting material spot has disappeared and before the di-acid spot becomes significant, the reaction should be quenched.

Scenario 3: Difficult Product Isolation

  • Cause: The product is a carboxylic acid, and its corresponding carboxylate salt (formed after adding base) is often highly soluble in water. Improper pH adjustment during the workup can lead to significant loss of product.

  • Expert Solution & Protocol:

    • Quench: Once the reaction is complete, cool it in an ice bath.

    • Initial Wash: Add water to dissolve the salts and wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexanes). This crucial step removes any unreacted, non-polar diester starting material.

    • Acidification: Slowly acidify the cold aqueous layer with a dilute acid (e.g., 1M HCl) while stirring vigorously. Monitor the pH with pH paper or a meter. The desired mono-acid product will precipitate out of the solution, typically at a pH between 3 and 5.

    • Avoid Over-Acidification: Do not acidify to a very low pH (e.g., <2), as this can increase the solubility of the desired product in some cases or cause co-precipitation of the di-acid byproduct if it was formed.

    • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary: Impact of Hydrolysis Parameters

ParameterConditionLikely OutcomeTroubleshooting Action
Base Stoichiometry < 1.0 eq.Incomplete ReactionIncrease to 1.0-1.1 eq.
1.0 - 1.1 eq.Optimal for Mono-acid -
> 1.2 eq.Di-acid FormationReduce to exactly 1.0 eq.
Temperature 0°C to RTOptimal for Selectivity -
40 - 50°CFaster Reaction / Risk of Di-acidUse only if RT is too slow; monitor closely.
> 60°C (Reflux)Significant Di-acid FormationLower temperature immediately.
Reaction Time Too ShortIncomplete ReactionMonitor by TLC and extend time as needed.
Too LongDi-acid FormationMonitor by TLC and quench as soon as SM is gone.

Frequently Asked Questions (FAQs)

Q1: Why is the C5-ester generally hydrolyzed before the C4-ester? The C5 position on the pyrazole ring is adjacent to the N1-methyl group and is electronically distinct from the C4 position. The precise electronic influence of the pyrazole ring system can render the C5 carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide, leading to preferential hydrolysis at this site.

Q2: What is the best base to use: NaOH, KOH, or LiOH? Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used bases for this type of saponification and generally give similar results.[6] The choice often comes down to laboratory availability and cost. Lithium hydroxide (LiOH) is sometimes used in delicate saponifications as the smaller lithium cation can sometimes coordinate differently with the substrate, potentially enhancing selectivity, but for this synthesis, NaOH or KOH is standard.

Q3: How can I best monitor the reaction progress by TLC? A good mobile phase (eluent) for this system is a mixture of a polar and a non-polar solvent, such as 30-50% ethyl acetate in hexanes, with a small amount (0.5-1%) of acetic acid added. The acetic acid ensures the carboxylic acid products are protonated and travel up the plate as distinct spots rather than streaks.

  • Diester (Starting Material): Highest Rf value.

  • Mono-acid (Product): Intermediate Rf value.

  • Di-acid (Byproduct): Lowest Rf value (often near the baseline).

By applying these principles and protocols, you will be well-equipped to diagnose issues, optimize your reaction conditions, and achieve a consistently higher yield of this compound.

References

  • Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide and Sildenafil Impurity A. (Source: Not specified, provided in search results).
  • Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. [Link]

  • Basavannacharya, C., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(3), 967-971. [Link]

  • Cîrcu, V., et al. (2019). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2019(2), M1056. [Link]

  • Efficient Synthesis of 4-Ethoxycarbonyl Pyrazolin-5-one Derivatives. (n.d.). ResearchGate. [Link]

  • Ahmad, I., et al. (2013). OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. NFC-IEFR Journal of Engineering & Scientific Research. [Link]

  • Parham, W. E., & Reed, L. J. (1948). ETHYL ETHOXYMETHYLENEMALONATE. Organic Syntheses, 28, 60. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]

  • de Oliveira, R. B., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(22), 8596-8603. [Link]

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optimizing reaction conditions for the N-methylation of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-methylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you overcome common challenges and optimize your reaction conditions for successful and selective N-methylation.

Introduction: The Challenge of Pyrazole N-Methylation

The N-methylation of pyrazoles is a fundamental transformation in medicinal chemistry and materials science, as the N-methylpyrazole motif is a key structural component in numerous bioactive compounds and functional materials.[1] However, the inherent electronic and steric properties of the pyrazole ring present unique challenges, primarily the control of regioselectivity between the two adjacent nitrogen atoms (N1 and N2).[1][2] This often leads to the formation of isomeric mixtures that can be difficult to separate, impacting yield and purity.[3][4] This guide provides a systematic approach to troubleshooting and optimizing these reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-methylation of pyrazoles in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired N-Methylated Pyrazole

Q: I am observing a very low yield or no formation of my N-methylated pyrazole product. What are the potential causes and how can I improve the outcome?

A: Low or no product yield can stem from several factors, from the choice of reagents to the reaction setup. Here’s a systematic approach to troubleshooting this common issue:

1. Re-evaluate Your Base: The primary role of the base is to deprotonate the pyrazole's N-H, forming the pyrazolate anion, which is the active nucleophile.

  • Base Strength: Ensure the base is sufficiently strong to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[5][6] For less acidic pyrazoles or less reactive methylating agents, a stronger base like NaH or t-BuOK may be necessary.[5][6]

  • Solubility: The solubility of the base in your chosen solvent is critical. If the base is not soluble, the deprotonation will be a heterogeneous reaction and may be very slow. For instance, K₂CO₃ has limited solubility in solvents like THF but is more effective in polar aprotic solvents like DMF or DMSO.[6]

  • Anhydrous Conditions: Protic impurities like water can quench the pyrazolate anion and react with strong bases. Ensure all reagents and solvents are rigorously dried, especially when using highly reactive bases like NaH.[5]

2. Assess Your Methylating Agent: The reactivity of the methylating agent is another key factor.

  • Leaving Group: The reactivity of methylating agents (Me-X) follows the general trend: Me-OTf > Me-I > Me-Br > Me-Cl. If you are using methyl chloride, consider switching to methyl bromide or methyl iodide for enhanced reactivity.[5] Dimethyl sulfate is also a highly effective methylating agent.[4]

  • Stability: Ensure your methylating agent has not degraded. For example, methyl iodide can decompose over time, releasing iodine. It's advisable to use a fresh or purified bottle.

3. Optimize the Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate and selectivity.

  • Polarity: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred as they can dissolve the pyrazolate salt and promote SN2 reactions.[5][6] In some cases, less polar solvents like tetrahydrofuran (THF) can be effective, particularly with stronger bases like NaH.[6]

4. Reaction Temperature: Many N-methylation reactions proceed at room temperature. However, if you are using a less reactive pyrazole or methylating agent, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion. Monitor the reaction for potential side products at elevated temperatures.

Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 methylated pyrazoles. How can I improve the selectivity for the desired isomer?

A: Achieving high regioselectivity is often the primary challenge in pyrazole N-methylation. The outcome is a delicate interplay of steric and electronic factors, which can be manipulated to favor one isomer over the other.

1. Steric Control: This is the most common strategy to influence regioselectivity.

  • Substituent Effects: The relative size of the substituents at the C3 and C5 positions of the pyrazole ring is a major determinant. Methylation will preferentially occur at the nitrogen atom adjacent to the smaller substituent.

  • Bulky Methylating Agents: Employing sterically demanding methylating agents can significantly enhance selectivity. A recent innovative approach utilizes α-halomethylsilanes as "masked" methylating reagents. The bulky silane group directs the initial alkylation to the less hindered nitrogen, and a subsequent protodesilylation step reveals the methyl group. This method has been shown to achieve excellent N1-selectivity (92:8 to >99:1).[1][7][8][9][10][11][12]

2. Control via Reaction Conditions:

  • Base and Solvent System: The choice of base and solvent can have a profound impact on the N1/N2 ratio. For instance, using NaH in THF or K₂CO₃ in DMSO has been reported to favor N1-alkylation in many cases.

  • Fluorinated Alcohols as Solvents: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in some pyrazole syntheses, a principle that can be extended to N-alkylation.[3][4]

3. Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the neighboring nitrogen, potentially directing methylation to the other nitrogen.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents for pyrazoles?

A: The most commonly used methylating agents are methyl iodide (MeI) and dimethyl sulfate ((Me)₂SO₄).[4] Methyl bromide (MeBr) and methyl triflate (MeOTf) are also effective. For achieving high regioselectivity, specialized reagents like α-halomethylsilanes are gaining prominence.[1][7][8][9][10][11][12]

Q2: How do I choose the right base for my reaction?

A: The choice of base depends on the pKa of your pyrazole and the reactivity of your methylating agent.

  • For general purposes: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are good starting points due to their ease of handling.[5]

  • For less reactive systems: A stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required.[5][6] Remember to use anhydrous conditions with these strong bases.

Q3: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting pyrazole and the formation of the product(s). Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis and to distinguish between isomers, liquid chromatography-mass spectrometry (LC-MS) and ¹H NMR of aliquots are recommended.

Q4: My N1 and N2 isomers are difficult to separate by column chromatography. What are my options?

A: Separating N1 and N2 isomers can be challenging due to their similar polarities.[13]

  • Chromatography Optimization: Experiment with different solvent systems for column chromatography. Sometimes a switch to a different stationary phase (e.g., alumina) can be effective. Preparative TLC or HPLC may be necessary for difficult separations.[13]

  • Reaction Re-optimization: It is often more efficient to reinvest in optimizing the reaction for higher selectivity rather than attempting a difficult separation. Consider the strategies mentioned in "Issue 2" above, particularly the use of sterically bulky methylating agents.[1][7][8][9][10][11][12]

  • Crystallization: If your products are crystalline, fractional crystallization can sometimes be used to isolate the major isomer.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methyl Iodide and K₂CO₃

  • To a solution of the pyrazole (1.0 equiv) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 equiv).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add methyl iodide (1.2 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Highly N1-Selective Methylation using an α-Halomethylsilane

This protocol is adapted from the work of Yang and Dalton.[1][10]

  • To a solution of the pyrazole (1.0 equiv) in a mixture of anhydrous THF and DMSO, add potassium bis(trimethylsilyl)amide (KHMDS) (1.2-1.5 equiv) at room temperature.

  • Add the α-halomethylsilane (e.g., (chloromethyl)triisopropoxysilane) (1.1 equiv) and heat the reaction to 60 °C for 2-4 hours, or until the formation of the silyl-intermediate is complete as monitored by LC-MS.

  • Cool the reaction mixture and add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (2.0 equiv), and water.

  • Heat the mixture to 60 °C for 1-2 hours to effect protodesilylation.

  • After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the N1-methylated pyrazole.

Data Summary

Base Solvent Methylating Agent Typical Regioselectivity (N1:N2) Key Considerations
K₂CO₃, Cs₂CO₃DMF, MeCNMeI, (Me)₂SO₄Varies, often moderateGood starting point, easy to handle.[5]
NaHTHF, DMFMeI, (Me)₂SO₄Can be highly N1-selectiveRequires strictly anhydrous conditions.[5]
t-BuOKTHFMeICan provide good yieldsStrong base, requires anhydrous conditions.[6]
KHMDSTHF/DMSOα-halomethylsilane>90:10Excellent for high N1 selectivity.[1][10]

Note: The exact regioselectivity is highly substrate-dependent.

Visualizing the Workflow

Diagram 1: General Workflow for Troubleshooting N-Methylation

G start Start: N-Methylation Reaction check_yield Low or No Yield? start->check_yield check_selectivity Poor Regioselectivity? check_yield->check_selectivity No base Re-evaluate Base - Strength - Solubility - Stoichiometry check_yield->base Yes sterics Steric Control - Bulky Reagent - Substrate Design check_selectivity->sterics Yes purify Purify Product(s) check_selectivity->purify No reagent Check Methylating Agent - Reactivity (Leaving Group) - Purity base->reagent solvent Optimize Solvent - Polarity - Anhydrous? reagent->solvent temp Adjust Temperature solvent->temp temp->start conditions Modify Conditions - Base/Solvent System sterics->conditions conditions->start success Successful Methylation purify->success

Caption: A flowchart for systematic troubleshooting of pyrazole N-methylation reactions.

Diagram 2: Regioselectivity in Pyrazole N-Methylation

G cluster_0 Pyrazole cluster_1 Methylating Agent (Me-X) cluster_2 Products pyrazole R¹-Py-NH-R² N1 N1-Methyl Isomer pyrazole->N1  Path A (Favored by steric hindrance at R² or bulky Me-X) N2 N2-Methyl Isomer pyrazole->N2  Path B (Favored by steric hindrance at R¹) reagent Me-X

Caption: Factors influencing the regioselective N-methylation of pyrazoles.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3526. [Link]

  • Fustero, S., et al. (2008). Supporting Information for Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]

  • Semantic Scholar. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Krasavin, M. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(13), 3969. [Link]

  • Catalán, J., et al. (1984). Basicity of azoles. Part 6. Calculated intrinsic basicities for methyl-substituted pyrazoles and imidazoles. Comparison to aqueous solution data: N-methylation effect. The Journal of Organic Chemistry, 49(23), 4379–4383. [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • ResearchGate. (2018). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • CoLab. (2024).
  • Nechaev, A. A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9596–9605. [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Leite, A., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(3), 943. [Link]

  • O'Hara, F., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(9), 5893-5917. [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. [Link]

  • Hammer, S. C., et al. (2021). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 60(28), 15339-15344. [Link]

Sources

Technical Support Center: Purification of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 81303-65-3). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the recrystallization of this key pyrazole intermediate.

Introduction

This compound is a disubstituted pyrazole derivative. Its structural features—a carboxylic acid and an ethyl ester—give it a distinct polarity that must be carefully considered for effective purification. Recrystallization is a powerful technique for purifying solid compounds, relying on differences in solubility between the target compound and its impurities in a given solvent at different temperatures. A successful recrystallization yields a product with high purity and a well-defined crystalline structure, which is critical for subsequent synthetic steps and analytical characterization.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its recrystallization?

Understanding the fundamental properties of the compound is the first step in designing a robust purification protocol. The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (ester carbonyl), along with the pyrazole ring, dictates its solubility behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 81303-65-3 [1]
Molecular Formula C₈H₁₀N₂O₄ [1]
Molecular Weight 198.18 g/mol [1]
Appearance Expected to be a white or off-white crystalline powder. [2]
pKa (Predicted) The carboxylic acid group makes the molecule acidic.

| Solubility Profile | Expected to be soluble in polar organic solvents like alcohols and acetone, with lower solubility in non-polar solvents and water. |[3][4] |

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] This temperature-dependent solubility differential is the cornerstone of recrystallization. The polarity of the solvent should be matched to the polarity of the compound. Given the presence of both polar (carboxylic acid) and moderately polar (ethyl ester, pyrazole ring) groups, solvents of intermediate to high polarity are typically a good starting point.

The selection process involves:

  • Initial Screening: Test the solubility of a small amount of crude material in various solvents at room temperature and upon heating.

  • "Like Dissolves Like": Solvents containing functional groups similar to the compound often work well.[5] For this molecule, alcohols (ethanol, methanol) or ketones (acetone) are excellent candidates.

  • Mixed Solvent Systems: If no single solvent provides the ideal solubility curve, a mixed-solvent system is highly effective.[3][6] This typically involves a "good" solvent in which the compound is very soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble.

Table 2: Common Solvents for Recrystallization of Pyrazole Derivatives

Solvent/System Type Polarity Rationale & Use Case
Ethanol Protic High Often an excellent first choice for polar pyrazole derivatives.[3]
Methanol Protic High Similar to ethanol but may offer different solubility characteristics.
Isopropanol Protic Medium Less polar than ethanol; can be useful if the compound is too soluble in ethanol.
Ethyl Acetate Aprotic Medium Good for compounds of intermediate polarity.
Acetone Aprotic Medium A versatile solvent that can dissolve a range of polarities.
Ethanol/Water Mixed Protic High A powerful system where the compound is dissolved in hot ethanol, and water is added as the anti-solvent to induce crystallization upon cooling.[3][6]

| Hexane/Ethyl Acetate | Mixed | Low/Medium | Useful for less polar impurities. The compound is dissolved in ethyl acetate, and hexane is added as the anti-solvent.[3] |

Q3: What is the general experimental protocol for recrystallizing this compound?

The following is a standard, self-validating protocol for the single-solvent recrystallization of this compound.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot recrystallization solvent A->B C Stir and heat until all solid dissolves B->C D If insoluble impurities exist, perform hot gravity filtration C->D if needed E Allow solution to cool slowly to room temperature C->E D->E F Induce crystallization if needed (scratching, seed crystal) E->F G Cool further in an ice-water bath F->G H Collect crystals by vacuum filtration G->H I Wash crystals with a small amount of cold solvent H->I J Dry crystals in a desiccator or vacuum oven I->J

Caption: General workflow for purification by recrystallization.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add a small portion of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue to add the solvent dropwise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the recovery yield.[7]

  • Decolorization (if necessary): If colored impurities are present, remove the flask from the heat, add a very small amount of activated charcoal, and swirl. Reheat the solution for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.

  • Hot Gravity Filtration (if necessary): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes insoluble impurities. Keeping the apparatus warm prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling is essential for the formation of large, pure crystals.[3] Causality: A slow cooling rate allows the crystal lattice to form in an ordered manner, selectively incorporating the target molecule while excluding impurities from the crystal structure.

  • Complete Crystallization: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals. Causality: The solubility of the compound decreases further at lower temperatures, causing more of it to precipitate out of the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, either by air-drying or, for faster results, in a desiccator or vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Q1: Problem: No crystals are forming upon cooling.

This is a common issue that typically indicates the solution is not supersaturated.

G Start No Crystals Formed Upon Cooling Cause1 Is the solution too dilute (too much solvent used)? Start->Cause1 Solve1 Boil off some solvent to concentrate the solution and allow it to cool again. Cause1->Solve1 Yes Cause2 Is supersaturation not yet induced? Cause1->Cause2 No Solve2 1. Scratch the inner wall of the flask with a glass rod. 2. Add a seed crystal of the pure compound. Cause2->Solve2 Yes Cause3 Is the wrong solvent being used? Cause2->Cause3 No Solve3 Evaporate the solvent completely and restart the procedure with a different, less effective solvent. Cause3->Solve3 Yes

Sources

identifying and removing byproducts in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the critical challenges of identifying and removing byproducts during experimental work. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in pyrazole synthesis?

A1: Byproducts in pyrazole synthesis can be broadly categorized into three groups:

  • Regioisomers: These are the most common byproducts, especially when using unsymmetrical 1,3-dicarbonyl compounds. They are isomers differing only in the position of substituents on the pyrazole ring.

  • Unreacted Starting Materials & Intermediates: Incomplete reactions can leave residual 1,3-dicarbonyls, hydrazines, or stable intermediates like hydrazones and hydroxylpyrazolidines in your crude product.

  • Side-Reaction Products: These are less common and depend on the specific substrates and conditions, but can include products from the self-condensation of the dicarbonyl starting material or di-addition of hydrazine.

Q2: My TLC shows two spots with very similar Rf values. Is it a regioisomeric mixture?

A2: It is highly likely. Regioisomers often have very similar polarities, leading to poor separation on a TLC plate. To confirm, you must use more definitive analytical techniques. ¹H NMR is often sufficient to distinguish isomers, but 2D NMR techniques like NOESY can provide conclusive structural evidence by showing through-space correlations between substituents and the pyrazole ring protons. LC-MS can confirm that both spots have the same mass, further supporting the presence of isomers.

Q3: Why is controlling the formation of regioisomers so important?

A3: Controlling the formation of a single, desired regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties (like solubility and crystal packing), and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, pure regioisomer is almost always essential for reliable and reproducible results.

Q4: Can I use an acid catalyst to improve my reaction?

A4: Yes, the Knorr pyrazole synthesis is often acid-catalyzed. An acid catalyst protonates a carbonyl group on the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine. However, the pH of the reaction is a critical parameter that can dramatically influence the regioselectivity of the reaction, sometimes even reversing it compared to neutral conditions. Therefore, careful optimization of the acid catalyst and amount is necessary.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific problems encountered during pyrazole synthesis and purification, providing both diagnostic advice and actionable solutions.

Problem 1: Poor Regioselectivity - "My reaction yields a mixture of isomers."

The formation of two regioisomers is the most frequent challenge in pyrazole synthesis, particularly in the Knorr synthesis involving an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.

The regiochemical outcome is a delicate balance of three main factors:

  • Electronic Effects: The initial nucleophilic attack from the hydrazine can be directed to the more electrophilic carbonyl carbon. Electron-withdrawing groups (like -CF₃) on the dicarbonyl substrate will activate the adjacent carbonyl, making it the preferred site of attack.

  • Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl center.

  • Reaction Conditions: Solvent, temperature, and especially pH are critical. Under acidic conditions, the more basic nitrogen of a substituted hydrazine is protonated, and the reaction proceeds through the less basic nitrogen. Under neutral or basic conditions, the more basic (and more nucleophilic) nitrogen attacks first. This can completely reverse the isomeric ratio.

start Regioisomeric Mixture Detected (TLC, NMR, LC-MS) decision1 Can reaction conditions be modified? start->decision1 mod_rxn Modify Reaction Conditions - Change pH (acidic vs. neutral) - Alter Solvent (e.g., TFE, HFIP) - Adjust Temperature decision1->mod_rxn Yes decision2 Is separation feasible? decision1->decision2 No / Prefer to Separate re_run Re-run Synthesis & Analyze mod_rxn->re_run re_run->start sep_tech Proceed to Separation decision2->sep_tech decision3 Sufficient Polarity Difference (ΔRf > 0.1)? sep_tech->decision3 col_chrom Column Chromatography (See Protocol 1) decision3->col_chrom Yes decision4 Sufficient Solubility Difference? decision3->decision4 No end Pure Regioisomer Isolated col_chrom->end decision4->col_chrom No, try Chromatography (may require optimization) recryst Fractional Recrystallization (See Protocol 2) decision4->recryst Yes recryst->end

Caption: Decision workflow for addressing regioisomeric mixtures.

Problem 2: Purification Challenges - "My product won't crystallize or is impure."

Even with a single desired product, purification can be challenging. Below are common issues and their solutions.

  • Causality: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to being supersaturated with impurities or the solution cooling too quickly.

  • Solutions:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.

    • Slow Cooling: Insulate the flask to ensure the solution cools as slowly as possible, allowing for proper crystal lattice formation.

    • Change Solvent System: Experiment with a different solvent or a solvent/anti-solvent pair. A solvent with a lower boiling point might be beneficial.

    • Seed Crystal: Add a tiny, pure crystal of the desired compound to the cooled, supersaturated solution to induce crystallization.

  • Causality: Colored impurities are often highly conjugated organic molecules present in small amounts.

  • Solutions:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use sparingly, as it can also adsorb your product and reduce yield.

    • Silica Gel Plug: Dissolve the product in a minimally polar solvent and pass it through a short plug of silica gel. Polar, colored impurities will often be retained on the silica.

  • Causality: The primary cause is using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. This ensures the solution becomes supersaturated upon cooling, maximizing crystal recovery.

A Gallery of Common Pyrazole Synthesis Byproducts

Byproduct TypeStructure Example (Generic)Formation MechanismIdentification Tips (NMR/MS)Removal Strategy
Regioisomer Isomer A vs. Isomer BNon-selective attack of hydrazine on an unsymmetrical 1,3-dicarbonyl.Two distinct sets of signals in NMR with the same integration pattern. Same m/z in MS.Column Chromatography, Fractional Recrystallization.
Hydrazone Intermediate R-C(=N-NHR')-CH₂-C(=O)-R''Incomplete cyclization after the initial condensation of hydrazine with one carbonyl group.Presence of characteristic hydrazone C=N signals in ¹³C NMR. Mass corresponds to [Dicarbonyl + Hydrazine - H₂O].Drive reaction to completion (heat, longer reaction time). Easily separated by chromatography.
Unreacted Hydrazine R-NH-NH₂Incomplete reaction; excess reagent used.Water-soluble, often not seen in organic extracts after workup. May appear as broad N-H signals in NMR.Aqueous wash or acid wash (to form a water-soluble salt).
Unreacted 1,3-Dicarbonyl R-C(=O)-CH₂-C(=O)-R'Incomplete reaction.Characteristic sharp carbonyl peaks in ¹³C NMR (~200 ppm). Mass matches starting material.Column Chromatography. Can sometimes be removed with a basic wash if the central CH₂ is acidic.
Di-addition Product Pyrazole ring with a hydrazine substituentReaction of a second hydrazine molecule with an intermediate.Significantly higher mass than the expected product. Additional N-H protons in ¹H NMR.Column Chromatography.

Key Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is the most effective method for separating compounds with different polarities, such as regioisomers.

  • TLC Analysis: First, identify a solvent system (e.g., varying ratios of ethyl acetate/hexane) that provides good separation of your desired product and impurities on a TLC plate. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and carefully pack it into a column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully add this solid to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified pyrazole.

Pro-Tip: For basic pyrazoles that may streak or stick to acidic silica gel, consider deactivating the silica by pre-rinsing the column with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

Protocol 2: Purification by Mixed-Solvent Recrystallization

This technique is ideal when a single solvent is not suitable and is effective for purifying solid products.

  • Solvent Selection: Choose a "good" solvent in which your compound is soluble when hot, and a "poor" or "anti-solvent" in which it is insoluble even when hot (e.g., Ethanol/Water, Hexane/Ethyl Acetate).

  • Dissolution: Dissolve the crude pyrazole in a minimal amount of the boiling "good" solvent.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent dropwise until you see persistent turbidity (cloudiness). Add a drop or two of the "good" solvent back to make the solution clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 3: Purification via Acid Salt Formation

This chemical method leverages the basicity of the pyrazole ring to separate it from neutral impurities.

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethanol, acetone, or isopropanol).

  • Acid Addition: Slowly add an acid (e.g., HCl in ether, sulfuric acid) to the solution. The pyrazole will react to form a salt, which is often a crystalline solid and will precipitate.

  • Isolation of Salt: Collect the precipitated acid addition salt by filtration. You can further purify this salt by recrystallization.

  • Neutralization: Dissolve the purified salt in water and neutralize the solution with a base (e.g., NaOH, NaHCO₃) to regenerate the pure, free-base pyrazole.

  • Extraction: Extract the pure pyrazole into an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to obtain the final product.

Visualizing the Purification Choice

start Crude Product Analysis decision_solid Is the desired product a solid? start->decision_solid decision_polar Significant polarity difference from impurities? decision_solid->decision_polar Yes distill Distillation / Kugelrohr (For volatile liquids/oils) decision_solid->distill No (It's an oil) decision_solub Significant solubility difference from impurities? decision_polar->decision_solub No chrom Column Chromatography (High Resolution) decision_polar->chrom Yes decision_basic Are impurities neutral/acidic? decision_solub->decision_basic No recryst Recrystallization (Good for high purity solids) decision_solub->recryst Yes decision_basic->chrom No, Chromatography is the best option acid_ext Acid-Base Extraction (Good for bulk removal of non-basic impurities) decision_basic->acid_ext Yes

Caption: Logic diagram for selecting the primary purification method.

References

  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Benchchem.
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Unit 4 Pyrazole | PDF. Slideshare.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Method for purifying pyrazoles. Google Patents.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.
  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Benchchem.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.

preventing decomposition of pyrazole compounds during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. Pyrazole and its derivatives are cornerstones in modern drug development and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2] However, the inherent aromaticity and electronic nature of the pyrazole ring, while bestowing stability, also present unique challenges during synthesis.[3] Decomposition, ring-opening, and unwanted side reactions are common hurdles faced by researchers.

This guide is designed to serve as a first line of support for scientists and developers encountering these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles driving both the stability and instability of these critical scaffolds. Here, you will find troubleshooting advice in a direct question-and-answer format, proactive strategies to prevent decomposition before it starts, and detailed protocols for key preventative techniques.

Section 1: Troubleshooting Common Pyrazole Decomposition Issues

This section addresses specific problems you might be observing in your experiments. The solutions are based on mechanistic understanding and field-proven optimization strategies.

Q1: My reaction mixture is turning dark brown or black, and TLC/LC-MS analysis shows a complex mixture of byproducts with no clean product formation. What is likely happening?

A1: A dark, complex reaction mixture is a classic indicator of decomposition, most commonly due to oxidation or uncontrolled thermal degradation .

  • Oxidative Decomposition: While the pyrazole ring itself is relatively resistant to oxidation, many common reagents and reaction conditions can promote it, especially if your molecule contains sensitive substituents.[4][5] The reaction may be sensitive to atmospheric oxygen, or you may be using an oxidizing agent that is too harsh for your substrate. For instance, intermediates like pyrazolines, which are common precursors to pyrazoles, must be oxidized to form the final aromatic ring, but overly aggressive conditions can lead to degradation instead of the desired product.[6][7]

  • Thermal Decomposition: Many classical pyrazole syntheses require high temperatures, which can lead to decomposition, particularly for derivatives with high-energy functional groups like nitro substituents.[8][9] Inadequate temperature control, especially during scale-up where heat dissipation is less efficient, can create localized "hot spots" that accelerate side reactions and degradation.[10] Theoretical and experimental studies have shown that nitropyrazoles, for example, can decompose via mechanisms like NO₂ loss or N₂ elimination at elevated temperatures.[11][12][13]

Troubleshooting Steps:

  • Introduce an Inert Atmosphere: Purge your reaction vessel with an inert gas (Argon or Nitrogen) and maintain it throughout the reaction to eliminate atmospheric oxygen as a variable.

  • Re-evaluate Your Oxidant (for Pyrazoline Oxidation): If you are performing an oxidation step, consider switching to a milder system. For example, instead of harsh permanganate or dichromate, a more benign protocol like heating the pyrazoline intermediate in DMSO with oxygen from the air can be effective.[6]

  • Strict Temperature Control: Monitor the internal reaction temperature closely. If the reaction is exothermic, ensure your cooling system is adequate and consider slowing the rate of reagent addition to better manage the exotherm.[10]

  • Explore Milder Synthesis Protocols: Investigate modern, milder synthetic routes that proceed at room temperature, such as those using silver or copper catalysts, which can avoid the need for high heat.[6][14]

Q2: I'm observing unexpected ring-opening and fragmentation of my pyrazole core. Under what conditions is this a risk?

A2: Pyrazole ring cleavage is a significant risk under strongly basic conditions . The pyrazole ring is amphoteric, possessing both a weakly acidic N-H proton at the N1 position and a weakly basic sp²-hybridized nitrogen at the N2 position.[3][8]

The critical vulnerability is the acidity of the proton at the C3 position. In the presence of a very strong base (e.g., organolithiums like n-BuLi or strong alkoxides), deprotonation can occur at C3. This generates a highly unstable intermediate that can rapidly lead to ring opening and fragmentation.[4][15][16] This issue is particularly prevalent during attempts at direct C-H functionalization or metallation if conditions are not carefully controlled.

Troubleshooting Steps:

  • Avoid Excessively Strong Bases: For reactions requiring a base, such as N-alkylation, switch from organometallics to milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[15]

  • Use Protecting Groups: If C3-lithiation is desired for functionalization, it is often safer to first protect the N1 position. An N-protecting group can modulate the ring's electronics and prevent unwanted side reactions.[15]

  • Control Stoichiometry and Temperature: When using strong bases, use precise stoichiometry (e.g., 1.0 equivalent) and perform the reaction at low temperatures (e.g., -78 °C) to disfavor the ring-opening pathway.

Q3: During electrophilic substitution (e.g., nitration, halogenation) on the pyrazole ring, I'm getting very low yields and my starting material is decomposing. How can I improve this?

A3: This is a common problem stemming from the electronic nature of the pyrazole ring. The two adjacent nitrogen atoms strongly influence the ring's reactivity. They deactivate the adjacent C3 and C5 positions towards electrophilic attack while making the C4 position the most electron-rich and nucleophilic.[3][4][8]

Decomposition during electrophilic substitution often occurs for two reasons:

  • Harsh Reagents: Classic electrophilic substitution conditions (e.g., concentrated nitric/sulfuric acid for nitration) can be too aggressive for the pyrazole ring, leading to oxidation or other forms of degradation.

  • Protonation: Under strongly acidic conditions, the basic N2 nitrogen becomes protonated. This forms a pyrazolium cation, which is now strongly electron-deficient and highly deactivated towards further electrophilic attack, often requiring even harsher conditions that promote decomposition.

Troubleshooting Steps:

  • Use Milder Reagents: Switch to milder, buffered, or less acidic reagents. For halogenation, use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental halogens.

  • Protect the N-H Group: Introducing an electron-withdrawing protecting group (e.g., phenylsulfonyl) at the N1 position can sometimes help direct electrophiles and stabilize the ring, although it also deactivates it. Conversely, an electron-donating group might activate the ring but could also increase its sensitivity. The choice is sequence-dependent.[17]

  • Optimize Reaction Conditions: Carefully screen solvents and reaction temperatures. Performing the reaction at lower temperatures can often suppress decomposition pathways.

Section 2: Proactive Strategies & FAQs for Preventing Decomposition

FAQ 1: What are the most critical reaction parameters to control to ensure pyrazole stability?

The three most critical parameters are pH, Temperature, and Atmosphere.

  • pH: Avoid extremes. Strongly acidic conditions can lead to deactivation via protonation, while strongly basic conditions risk irreversible ring-opening.[4][15]

  • Temperature: High temperatures accelerate decomposition.[10] Whenever possible, opt for modern catalytic methods that proceed at or near room temperature.

  • Atmosphere: For sensitive substrates or reactions involving radical intermediates, maintaining an inert atmosphere of nitrogen or argon is a simple and effective way to prevent oxidative side reactions.

FAQ 2: When should I use a protecting group for the pyrazole N-H, and which one should I choose?

Using a protecting group on the N1 nitrogen is advisable when:

  • You are performing reactions with strong bases that could deprotonate the N-H and cause side reactions.[15]

  • You need to perform C-H functionalization and want to enhance stability or direct regioselectivity.[15]

  • The N-H proton could interfere with your desired reaction (e.g., in cross-coupling reactions).

The choice of protecting group depends on the subsequent reaction conditions.

Protecting Group Introduction Stability Cleavage Key Advantage
THP (Tetrahydropyranyl)Dihydropyran (DHP), acid catalyst (e.g., PTSA)Stable to strong bases, nucleophiles, organometallics.Mildly acidic conditions (e.g., HCl in MeOH).Inexpensive and does not significantly alter ring electronics.[17][18]
Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., DMAP)Stable to bases.Strong acids (e.g., TFA, HCl).Common and well-understood. Can be cleaved under non-hydrolytic conditions.
PhSO₂ (Phenylsulfonyl)PhSO₂Cl, base (e.g., pyridine)Very stable to acids and oxidizing conditions.Reductive conditions (e.g., Mg/MeOH) or strong base.Highly robust for multi-step synthesis involving harsh conditions.[17]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, base (e.g., NaH)Stable to a wide range of conditions.Fluoride sources (e.g., TBAF) or acidic conditions.Can be removed under very mild, specific conditions.[15]
FAQ 3: How do substituents on the pyrazole ring affect its stability?

Substituents have a profound impact on the electronic properties and stability of the pyrazole ring.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ decrease the electron density of the ring. This makes the ring less susceptible to oxidation but can increase the acidity of the N-H proton and C-H protons, potentially making it more vulnerable to base-induced degradation. EWGs are known to lower the thermal stability of pyrazoles.[13][19]

  • Electron-Donating Groups (EDGs) like -NH₂ or -OR increase the electron density. This can make the ring more susceptible to oxidation but generally increases its stability towards bases. However, groups like -NH₂ can also introduce new reaction pathways, such as oxidative ring cleavage under specific conditions.

Section 3: Key Experimental Protocols

Protocol 1: Green N-H Protection of Pyrazole with a THP Group

This protocol is based on a solvent- and catalyst-free method, which minimizes harsh conditions and reduces the risk of decomposition.[18][20]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine pyrazole (1.0 eq) and 3,4-dihydro-2H-pyran (DHP) (1.2 eq).

  • Reaction: Gently heat the neat mixture to 60 °C with stirring. The reaction is typically complete within 1-2 hours. Monitor by TLC until the starting pyrazole is consumed.

  • Workup: Allow the reaction to cool to room temperature. The product, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, is often pure enough to be used directly. If necessary, it can be purified by vacuum distillation or column chromatography.

Protocol 2: Controlled Oxidation of a Pyrazoline to a Pyrazole

This protocol uses a mild and effective method to achieve the final aromatization step while avoiding over-oxidation.[6]

Step-by-Step Methodology:

  • Setup: Dissolve the pyrazoline intermediate (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reaction: Heat the solution in a flask open to the air (or with an oxygen balloon) at 80-100 °C. The oxygen from the air serves as the terminal oxidant.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.

  • Workup: After completion, cool the mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: Visual Guides

Troubleshooting Flowchart```dot

// Nodes start [label="Problem Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dark_mixture [label="Dark/Complex Mixture"]; ring_opening [label="Ring Opening/Fragmentation"]; low_yield [label="Low Yield in Functionalization"];

cause_ox [label="Cause: Oxidation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_thermal [label="Cause: Thermal Stress?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_base [label="Cause: Strong Base?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_acid [label="Cause: Harsh Electrophile/Acid?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

sol_inert [label="Solution: Use Inert Atmosphere", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mild_ox [label="Solution: Use Milder Oxidant", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Solution: Lower/Control Temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mild_base [label="Solution: Use Milder Base (K2CO3)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_protect [label="Solution: Use N-Protecting Group", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mild_reagent [label="Solution: Use Milder Reagent (NBS)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dark_mixture; start -> ring_opening; start -> low_yield;

dark_mixture -> cause_ox; dark_mixture -> cause_thermal; ring_opening -> cause_base; low_yield -> cause_acid;

cause_ox -> sol_inert [label="Yes"]; cause_ox -> sol_mild_ox [label="Yes (if oxidation step)"]; cause_thermal -> sol_temp [label="Yes"]; cause_base -> sol_mild_base [label="Yes"]; cause_base -> sol_protect [label="Yes"]; cause_acid -> sol_mild_reagent [label="Yes"]; cause_acid -> sol_protect [label="Yes"]; }

Caption: Key decomposition pathways for pyrazole and its precursors.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. PNAS. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. PubMed. [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ACS Publications. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. [Link]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (2022). Beijing Institute of Technology. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. ResearchGate. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2021). PMC - NIH. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). MDPI. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed - NIH. [Link]

  • BASIC STRENGTH OF PYRROLE, PYRAZOLE AND IMIDAZOLE. (2020). YouTube. [Link]

  • On the relationships between basicity and acidity in azoles. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]

  • (PDF) Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. ResearchGate. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2015). PMC - NIH. [Link]

  • Unit 4 Pyrazole | PDF. Slideshare. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2021). MDPI. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2019). PMC - NIH. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. [Link]

  • Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. (1976). RSC Publishing. [Link]

  • pyrazole.pdf. CUTM Courseware. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC - PubMed Central. [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

Sources

alternative methylation reagents for pyrazole synthesis to improve regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective N-methylation of pyrazoles. The formation of regioisomeric mixtures is a persistent challenge in synthetic chemistry, and this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve high selectivity in your reactions.

Introduction: The Challenge of Pyrazole N-Methylation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1][2] The biological activity of N-methylated pyrazoles is often highly dependent on the position of the methyl group, making regiocontrol a critical aspect of their synthesis. However, the two nitrogen atoms of the pyrazole ring often exhibit similar nucleophilicity, leading to the formation of a mixture of N1 and N2 methylated isomers when using traditional methylating agents like methyl iodide or dimethyl sulfate.[1][2][3] This guide will explore alternative reagents and strategies to overcome this challenge.

Troubleshooting Guide: Improving Regioselectivity

This section addresses common issues encountered during the N-methylation of pyrazoles and provides actionable solutions based on mechanistic insights and validated experimental protocols.

Issue 1: Poor Regioselectivity with Traditional Methylating Agents (e.g., MeI, DMS)

Question: My reaction with methyl iodide is giving me a nearly 1:1 mixture of N1 and N2 methylated pyrazole isomers. How can I improve the selectivity?

Root Cause Analysis:

Traditional methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) are small, highly reactive electrophiles. Their low steric profile allows them to attack both nitrogen atoms of the pyrazole ring with similar ease, especially when the electronic differences between the nitrogens are minimal. The regioselectivity is then governed by a complex interplay of steric and electronic factors of the pyrazole substrate itself, which often does not strongly favor one isomer.[1]

Solution: Employ Sterically Hindered "Masked" Methylating Agents

A highly effective strategy is to use a sterically bulky methylating agent that can differentiate between the two nitrogen atoms based on the steric environment of the pyrazole.[1][4][5]

Recommended Reagent: α-Halomethylsilanes

Recent advancements have highlighted the use of commercially available, bench-stable α-halomethylsilanes as "masked" methylating reagents.[1][4][5][6][7] These reagents, particularly those with bulky substituents on the silicon atom, have demonstrated exceptional N1-selectivity.

Mechanism of Action:

The increased steric bulk of the α-halomethylsilane directs the alkylation preferentially to the less sterically hindered N1 position of the pyrazole. Following the N-alkylation step, the silyl group is readily cleaved through protodesilylation using a fluoride source, revealing the desired N-methyl pyrazole.[1][4]

Experimental Protocol: N1-Selective Methylation using (Chloromethyl)triisopropoxysilane [1][8]

Step 1: N-Silylethylation

  • To a solution of your substituted pyrazole (1.0 equiv) in a suitable solvent (e.g., THF-DMSO mixture), add a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equiv) at room temperature.

  • Add (chloromethyl)triisopropoxysilane (1.2 equiv) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor for the consumption of the starting pyrazole (typically 2-4 hours).

Step 2: Protodesilylation

  • Once the first step is complete, add a fluoride source such as tetrabutylammonium fluoride (TBAF) (2.0 equiv) to the reaction mixture.

  • Maintain the temperature at 60 °C and monitor for the formation of the N-methylated product.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Data Presentation: Comparison of Methylating Agents

Methylating AgentTypical N1:N2 RatioKey AdvantagesConsiderations
Methyl Iodide (MeI)~3:1 to 1:1[8]Readily available, high reactivity.Poor regioselectivity.
Dimethyl Sulfate (DMS)Similar to MeICost-effective.Highly toxic, poor regioselectivity.
(Chloromethyl)triisopropoxysilane92:8 to >99:1[1][4][8]Excellent N1-selectivity, commercially available reagent.Two-step process, requires a fluoride source for deprotection.
Chloromethyl(methyl)dimethoxysilaneLower selectivity than bulkier silanes[1]Steric bulk is key for high selectivity.

Visualization: Workflow for N1-Selective Methylation

workflow cluster_step1 Step 1: N-Silylalkylation cluster_step2 Step 2: Protodesilylation Pyrazole Substituted Pyrazole Intermediate N1-Silylalkylated Pyrazole Intermediate Pyrazole->Intermediate Reaction at 60°C Reagent1 (Chloromethyl)triisopropoxysilane + KHMDS Reagent1->Intermediate Product N1-Methylated Pyrazole Intermediate->Product Reaction at 60°C Reagent2 TBAF Reagent2->Product

Caption: Workflow for N1-selective methylation using a masked silyl reagent.

Issue 2: Regioselectivity is Influenced by the Solvent

Question: I've noticed that changing the solvent seems to affect the isomeric ratio of my N-methylated pyrazole. Why does this happen and how can I use it to my advantage?

Root Cause Analysis:

The solvent can play a crucial role in influencing the regioselectivity of pyrazole alkylation. This is particularly true in Knorr-type pyrazole syntheses where the cyclization and dehydration steps are sensitive to the reaction medium.[2][3] Fluorinated alcohols, for instance, have been shown to dramatically increase regioselectivity in certain cases.[2][3]

Solution: Strategic Solvent Selection

For the synthesis of N-methylpyrazoles via the condensation of a 1,3-dicarbonyl compound with methylhydrazine, consider using fluorinated alcohols as solvents.

Recommended Solvents: TFE and HFIP

2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are highly effective in promoting the formation of a single regioisomer.[2][3]

Mechanism of Action:

Fluorinated alcohols can influence the reaction pathway by stabilizing intermediates through hydrogen bonding and altering the nucleophilicity of the hydrazine nitrogens. This can lead to a more controlled and selective cyclization process.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in pyrazole N-methylation?

A1: The regioselectivity is primarily governed by a combination of:

  • Steric Effects: The steric hindrance around the nitrogen atoms of the pyrazole and the steric bulk of the methylating agent are critical. Larger substituents on the pyrazole ring (at positions 3 and 5) and bulkier alkylating agents will favor methylation at the less hindered nitrogen.[1]

  • Electronic Effects: The electron density at each nitrogen atom influences its nucleophilicity. Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio.[9][10] For instance, the nature of the cation from the base can influence the site of deprotonation and subsequent alkylation.[10]

Q2: Can I predict the major regioisomer based on the structure of my pyrazole?

A2: While a precise prediction can be complex, some general trends can be observed. DFT calculations are often employed to predict the most likely site of alkylation.[11] Experimentally, N-alkylation tends to occur at the N1 position for 3-substituted pyrazoles due to steric hindrance. For 3,5-disubstituted pyrazoles, the outcome is more nuanced and depends on the relative steric and electronic properties of the substituents.

Q3: Are there any catalyst-free methods for achieving high regioselectivity?

A3: Yes, catalyst-free Michael addition reactions have been developed for the N1-alkylation of pyrazoles with excellent regioselectivity (>99.9:1).[11][12] This method is particularly useful for introducing functionalized alkyl chains.

Q4: How do I unambiguously determine the structure of the N-methylated pyrazole regioisomers?

A4: The definitive assignment of regioisomers is typically achieved through a combination of spectroscopic techniques:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the N-methyl group. 2D NMR techniques like HMBC and NOESY can provide conclusive evidence of connectivity and spatial proximity.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides an unambiguous structural determination.[11]

Visualization: Factors Influencing Regioselectivity

factors cluster_steric Steric Factors cluster_electronic Electronic Factors cluster_conditions Reaction Conditions Regioselectivity Regioselectivity of N-Methylation Steric_Effects Steric Effects Regioselectivity->Steric_Effects Electronic_Effects Electronic Effects Regioselectivity->Electronic_Effects Reaction_Conditions Reaction Conditions Regioselectivity->Reaction_Conditions Reagent_Bulk Methylating Agent Bulk Steric_Effects->Reagent_Bulk Substituent_Size Pyrazole Substituent Size Steric_Effects->Substituent_Size Substituent_Effects Substituent (EWG vs EDG) Electronic_Effects->Substituent_Effects N_Nucleophilicity Nitrogen Nucleophilicity Electronic_Effects->N_Nucleophilicity Solvent Solvent Choice Reaction_Conditions->Solvent Base Base (Cation Effects) Reaction_Conditions->Base Temperature Temperature Reaction_Conditions->Temperature

Caption: Key factors influencing the regioselectivity of pyrazole N-methylation.

References

  • Yang, D. et al. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]

  • Dalton, D. M. et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224. [Link]

  • Li, J. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10147–10158. [Link]

  • R Discovery. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • The Journal of Organic Chemistry. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Di Sarno, V. et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • Gultyai, V. P. et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(23), 16901. [Link]

  • Katritzky, A. R. et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. [Link]

  • Semantic Scholar. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Matos, J. et al. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Applied Catalysis A: General, 391(1-2), 263-270. [Link]

  • Kumar, V. & Aggarwal, R. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1645-1661. [Link]

  • Martins, M. A. P. et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3183. [Link]

  • The Journal of Organic Chemistry. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Elguero, J. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4597. [Link]

  • Gomaa, M. A.-M. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 16(5), 454-465. [Link]

  • CoLab.
  • Reddit. (2023). N-methylation of pyrazole. [Link]

  • Pettinari, R. et al. (2023). Steric and Electronic Effects Responsible for N,O- or N,N‑Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. Organometallics, 42(11), 1495–1504. [Link]

  • PubMed. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

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Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Large-Scale Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic nature of pyrazole synthesis, particularly during scale-up. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure the safety, efficiency, and success of your large-scale preparations.

Introduction: The Energetic Nature of Pyrazole Synthesis

The synthesis of pyrazoles, most commonly through the Knorr synthesis and its variations, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] This reaction is a cornerstone in the synthesis of numerous pharmaceutical and agrochemical compounds.[3][4] However, a critical aspect that demands rigorous attention during scale-up is the exothermic nature of this transformation.[5] The formation of the stable aromatic pyrazole ring is thermodynamically favorable and releases a significant amount of heat.[6]

While this exotherm may be negligible at the lab bench, the decrease in the surface-area-to-volume ratio in larger reactors makes heat dissipation significantly less efficient.[5] Failure to manage this heat can lead to a cascade of problems, including reduced yield, formation of impurities, product degradation, and in the worst-case scenario, a thermal runaway reaction.[5][7] This guide will provide you with the necessary knowledge and tools to anticipate, control, and troubleshoot these thermal challenges.

Part 1: Troubleshooting Guide for Exothermic Events

This section addresses specific issues you may encounter during the large-scale synthesis of pyrazoles, with a focus on problems arising from the reaction exotherm.

Issue 1: Rapid, Uncontrolled Temperature Increase During Hydrazine Addition

Observation: Upon adding the hydrazine derivative to the 1,3-dicarbonyl compound, the internal temperature of the reactor rises rapidly, exceeding the setpoint by a significant margin, even with the cooling system at maximum capacity.

Potential Causes:

  • Excessively Fast Reagent Addition: The rate of heat generation is directly proportional to the rate of reaction, which is heavily influenced by the concentration of the reactants. A rapid addition of the hydrazine can lead to a surge in the reaction rate, generating heat faster than the reactor's cooling system can remove it.[5]

  • Inadequate Cooling Capacity: The cooling system may be insufficient for the scale of the reaction and the magnitude of the exotherm. This is a common issue when scaling up, as the heat generated increases with volume (cubed), while the heat transfer area only increases with surface area (squared).

  • Poor Mixing: Inefficient stirring can create localized "hot spots" where the concentration of reactants is high, leading to a localized, rapid reaction and temperature spike.[5] This can be particularly problematic in viscous reaction mixtures.

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low initially, the hydrazine may not react as it is added. This accumulation of a key reagent can then react rapidly if the temperature increases slightly, leading to a sudden and dangerous exotherm.

Troubleshooting and Mitigation Protocol:

  • Immediate Action:

    • Stop Reagent Addition: Immediately halt the addition of the hydrazine.

    • Maximize Cooling: Ensure the cooling system is operating at its maximum capacity.

    • Emergency Cooling: If available, apply an emergency cooling system, such as a secondary cooling loop or an external ice bath (for smaller reactors).

    • Quench (Last Resort): If the temperature continues to rise uncontrollably towards the boiling point of the solvent or a known decomposition temperature, a pre-determined quenching procedure should be initiated. This may involve adding a cold, inert solvent or a reagent that safely stops the reaction.

  • Process Optimization for Future Batches:

    • Perform Calorimetry Studies: Before scaling up, conduct reaction calorimetry (RC1) or heat flow calorimetry to determine the heat of reaction (ΔHrxn), the maximum heat flow, and the adiabatic temperature rise. This data is crucial for ensuring your reactor's cooling capacity is adequate.

    • Optimize Addition Profile: Reduce the addition rate of the hydrazine. A slower, controlled, subsurface addition is generally recommended for large-scale reactions to ensure rapid mixing and heat dissipation.[5]

    • Improve Mixing: Evaluate and enhance the mixing efficiency. This may involve increasing the stirrer speed (within safe limits to avoid splashing or vortexing), or using a more appropriate agitator design for the reactor geometry and reaction viscosity.

    • Solvent Selection: Use a sufficient volume of a solvent with a high heat capacity and a boiling point well above the desired reaction temperature to act as a heat sink.[5]

    • Initial Temperature: Ensure the initial temperature of the reaction mixture is appropriate to initiate the reaction smoothly upon addition of the hydrazine, preventing accumulation.

Issue 2: Low Yield and Formation of Impurities

Observation: The final isolated yield of the desired pyrazole is lower than expected based on lab-scale experiments, and significant amounts of side products or degradation products are observed.

Potential Causes:

  • Temperature Excursions: Even minor, localized temperature spikes can promote side reactions or degrade the desired product.[5] Pyrazole rings, while generally stable, can be susceptible to decomposition or side reactions at elevated temperatures, especially in the presence of reactive starting materials or byproducts.[8]

  • Poor Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, uncontrolled temperature increases can reduce the regioselectivity of the reaction, leading to the formation of isomeric pyrazole products that can be difficult to separate.[9]

  • Incomplete Reaction: If the temperature is kept too low to avoid an exotherm, the reaction may not go to completion, resulting in a low yield.

Troubleshooting and Mitigation Protocol:

  • Reaction Monitoring:

    • In-Process Controls (IPCs): Implement regular in-process monitoring (e.g., HPLC, UPLC, GC) to track the consumption of starting materials and the formation of the product and any impurities. This will help correlate impurity formation with specific stages of the reaction, such as the hydrazine addition phase.

    • Temperature Profiling: Use multiple temperature probes within the reactor to detect any localized hot spots, providing a more accurate picture of the internal temperature distribution.

  • Process Optimization:

    • Strict Temperature Control: Maintain a consistent and controlled internal temperature throughout the reaction. This may require a more sophisticated temperature control system, such as a cascade control loop that adjusts the jacket temperature based on the internal reactor temperature.

    • Kinetic vs. Thermodynamic Control: For reactions with potential regioselectivity issues, carefully control the temperature to favor the formation of the desired isomer. Lower temperatures often favor the kinetically controlled product, which may be the desired regioisomer.[10]

    • Solvent Screening: The choice of solvent can influence both the reaction rate and selectivity. A solvent screen may identify a medium that provides better thermal control and higher selectivity.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I determine if my reaction is safe to scale up?

A1: A thorough process safety assessment is crucial before any scale-up. This should include:

  • Literature Review: Search for any reported thermal hazards associated with your specific pyrazole synthesis or similar reactions.

  • Reaction Calorimetry: This is the most critical step. A reaction calorimeter will provide quantitative data on the heat of reaction, heat flow, and the adiabatic temperature rise. This data allows you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR), which is the highest temperature the reaction mixture would reach in the event of a cooling failure. This must be well below the decomposition temperature of your reactants, products, and solvent.

  • Thermal Stability Screening: Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any decomposition reactions for your starting materials, intermediates, and final product.[8]

  • Cooling Capacity Calculation: Ensure your plant reactor's heat removal capacity is greater than the maximum expected heat generation rate from your reaction, with a suitable safety margin.

Q2: What are the key parameters to monitor during a large-scale exothermic pyrazole synthesis?

A2: Continuous monitoring is essential for safe and reproducible synthesis. Key parameters include:

  • Internal Reactor Temperature: This is the most critical parameter. Use a calibrated temperature probe placed in the reaction mixture.

  • Jacket Inlet and Outlet Temperature: The temperature difference between the inlet and outlet of the cooling jacket provides an indication of the amount of heat being removed.

  • Reagent Addition Rate: The flow rate of the hydrazine should be precisely controlled and monitored.

  • Agitator Speed: Ensure the agitator is running at the correct speed to maintain good mixing.

  • Reactor Pressure: Monitor the pressure within the reactor, especially if there is a possibility of gas evolution or if the reaction is running close to the solvent's boiling point.

Q3: What should be included in an emergency shutdown procedure for an exothermic pyrazole reaction?

A3: A well-defined and practiced emergency shutdown procedure is a critical safety requirement. It should include:

  • Clear Triggers for Activation: Define specific conditions that will trigger the shutdown, such as a temperature exceeding a set limit, a sudden pressure increase, or cooling system failure.

  • Step-by-Step Actions:

    • Immediately stop the addition of all reagents.[11]

    • Apply maximum cooling to the reactor.[11]

    • If necessary and pre-determined, initiate a quench by adding a cold, inert solvent or a specific quenching agent.

    • Turn off all non-essential electrical equipment in the vicinity.[11]

    • Evacuate personnel from the immediate area to a safe location.

  • Contact Information: Include contact details for the emergency response team, plant supervisor, and safety officer.

Q4: Can changing the order of addition help control the exotherm?

A4: Yes, the order of addition can be a critical factor. In pyrazole synthesis, it is standard practice to add the hydrazine derivative to the 1,3-dicarbonyl compound. This ensures that the highly reactive hydrazine is the limiting reagent at any given time, which helps to control the reaction rate and heat generation. Reversing the addition (adding the dicarbonyl to the hydrazine) would likely lead to a more difficult-to-control reaction.

Part 3: Data Presentation and Experimental Protocols

Table 1: Key Parameters for Scale-Up Consideration
ParameterLab-Scale (e.g., 250 mL)Pilot-Scale (e.g., 50 L)Production-Scale (e.g., 1000 L)Rationale for Consideration
Surface Area/Volume Ratio High (~24 m⁻¹)Medium (~4.8 m⁻¹)Low (~0.96 m⁻¹)A lower ratio significantly reduces heat transfer efficiency, increasing the risk of thermal runaway.
Mixing Time SecondsMinutesCan be several minutesLonger mixing times can lead to localized hot spots and poor reaction control.
Typical Heat Transfer Coefficient (U) 100-300 W/m²K50-200 W/m²K50-150 W/m²KDecreases with scale, impacting the ability to remove heat effectively.
Reagent Addition Time Minutes1-3 Hours3-8+ HoursMust be significantly extended to match the reduced heat removal capacity of larger vessels.
Protocol 1: General Procedure for Controlled Large-Scale Pyrazole Synthesis

Disclaimer: This is a generalized protocol and must be adapted based on specific reaction parameters, calorimetry data, and a thorough risk assessment.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and has been inspected for any damage.

    • Calibrate all monitoring equipment (temperature probes, pressure sensors, flow meters).

    • Charge the 1,3-dicarbonyl compound and the chosen solvent to the reactor.

    • Start the agitator and ensure good mixing is achieved.

  • Initiating Reaction Conditions:

    • Bring the reactor contents to the desired starting temperature using the jacket temperature control system.

    • Start a slow, controlled addition of the hydrazine derivative via a calibrated dosing pump. The addition should be subsurface if possible.

  • Reaction Monitoring and Control:

    • Continuously monitor the internal temperature. The rate of hydrazine addition should be controlled to maintain the internal temperature within a narrow, pre-defined range (e.g., ± 2°C of the setpoint).

    • If the internal temperature exceeds the setpoint by a pre-determined amount (e.g., > 5°C), the addition of hydrazine should be automatically paused until the temperature returns to the setpoint.

    • Take in-process samples at regular intervals to monitor reaction progress.

  • Reaction Completion and Work-up:

    • Once the reaction is complete (as determined by IPC), stop the hydrazine addition and allow the reaction to stir at the set temperature for a specified period to ensure full conversion.

    • Proceed with the established work-up and isolation procedure.

Part 4: Visualizations

Diagram 1: Knorr Pyrazole Synthesis and the Exothermic Step

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product cluster_exotherm Heat Release 1,3-Dicarbonyl O R1-C-CH2-C-R2 O Imine_Formation Imine Formation (Initial Condensation) 1,3-Dicarbonyl->Imine_Formation Hydrazine R3-NH-NH2 Hydrazine->Imine_Formation Cyclization Intramolecular Cyclization Imine_Formation->Cyclization + H2O Dehydration Dehydration (Aromatization) Cyclization->Dehydration Pyrazole Pyrazole Ring Dehydration->Pyrazole + H2O Exothermic_Step Significant Heat Release (ΔH < 0) Dehydration->Exothermic_Step Drives Reaction

Caption: The Knorr pyrazole synthesis pathway, highlighting the exothermic dehydration step.

Diagram 2: Decision Tree for Troubleshooting a Temperature Excursion

Temperature_Excursion_Troubleshooting Start Temperature Excursion Detected (T_internal > T_setpoint + 5°C) Stop_Addition Immediately Stop Hydrazine Addition Start->Stop_Addition Max_Cooling Apply Maximum Cooling Stop_Addition->Max_Cooling Temp_Stabilizing Is Temperature Stabilizing or Decreasing? Max_Cooling->Temp_Stabilizing Continue_Monitoring Continue to Monitor Closely Temp_Stabilizing->Continue_Monitoring Yes Temp_Rising Is Temperature Still Rising Rapidly? Temp_Stabilizing->Temp_Rising No Resume_Slowly Once Stable, Resume Addition at a Reduced Rate Continue_Monitoring->Resume_Slowly Temp_Rising->Continue_Monitoring No Emergency_Cooling Activate Emergency Cooling System Temp_Rising->Emergency_Cooling Yes Prepare_Quench Prepare for Emergency Quench Emergency_Cooling->Prepare_Quench Temp_Controlled Is Temperature Now Under Control? Prepare_Quench->Temp_Controlled Investigate_Root_Cause Investigate Root Cause (Mixing, Cooling, Addition Rate) Before Proceeding Temp_Controlled->Investigate_Root_Cause Yes Initiate_Quench Initiate Emergency Quench and Shutdown Procedure Temp_Controlled->Initiate_Quench No

Caption: A decision tree for responding to a temperature excursion during pyrazole synthesis.

References

  • Jansen, C. U., Grier, K. E., Andersen, J. B., Hultqvist, L. D., Nilsson, M., Moser, C., ... & Qvortrup, K. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737.
  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020, August 28). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Molecules. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]

  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

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Technical Support Center: Characterization of Unexpected Side Products in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and mitigating unexpected side products in your pyrazole synthesis experiments. The information herein is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with Regioisomer Formation

Q1: My reaction is producing a mixture of two products with the same mass, and the NMR is complex. What is the likely cause?

A1: The most common side products in the synthesis of substituted pyrazoles, particularly through the widely used Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a substituted hydrazine), are regioisomers .[1][2][3] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible orientations of the pyrazole ring.

  • Causality: The formation of regioisomers is a result of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound being susceptible to initial nucleophilic attack by the hydrazine. The reaction can proceed through two different intermediates, leading to the formation of two distinct pyrazole products.[4]

Q2: How can I definitively identify which regioisomer is which?

A2: A combination of 2D NMR spectroscopy and mass spectrometry is the most powerful approach for the unambiguous structural elucidation of pyrazole regioisomers.

Troubleshooting Guide: Distinguishing Pyrazole Regioisomers

Technique Protocol Expected Outcome & Interpretation
2D NMR: NOESY 1. Prepare a sample of the purified isomer or the mixture in a suitable deuterated solvent. 2. Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.Spatial Proximity: NOESY detects through-space correlations between protons that are close to each other. Look for correlations between the protons of the N-substituent and the protons on the adjacent C3 or C5 substituent. A strong NOE signal will confirm which substituent is closer to the N-substituent, thus defining the regiochemistry.[5]
2D NMR: HMBC 1. Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. 2. Optimize the experiment to detect 2- and 3-bond correlations.Long-Range Correlations: HMBC shows correlations between protons and carbons that are 2 or 3 bonds apart. The N-H proton (if visible) or the protons of the N-substituent will show a correlation to either the C3 or C5 carbon of the pyrazole ring, allowing for definitive assignment.[5]
Mass Spectrometry 1. Analyze the purified isomers by mass spectrometry (e.g., GC-MS or LC-MS) with fragmentation analysis.Fragmentation Patterns: While regioisomers have the same molecular weight, their fragmentation patterns upon ionization can differ. Analyze the fragmentation of each isomer and compare it to predictable fragmentation pathways for pyrazoles, such as the expulsion of HCN or N₂.[6][7][8]

Diagram: Distinguishing Regioisomers using 2D NMR

G cluster_isomer1 Regioisomer 1 cluster_isomer2 Regioisomer 2 isomer1 N-Substituent close to C5-Substituent noesy1 NOESY shows correlation between N-substituent protons and C5-substituent protons isomer1->noesy1 hmbc1 HMBC shows correlation between N-substituent protons and C5 carbon isomer1->hmbc1 isomer2 N-Substituent close to C3-Substituent noesy2 NOESY shows correlation between N-substituent protons and C3-substituent protons isomer2->noesy2 hmbc2 HMBC shows correlation between N-substituent protons and C3 carbon isomer2->hmbc2

Caption: Workflow for distinguishing pyrazole regioisomers using 2D NMR.

Q3: How can I control the regioselectivity of my pyrazole synthesis?

A3: Controlling regioselectivity is a significant challenge, but several strategies can be employed:

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence the reaction pathway. Experiment with different solvents, such as ethanol, acetic acid, or toluene, to see if the isomeric ratio changes.

  • pH Control: The acidity or basicity of the reaction medium can affect the rate of the initial condensation and cyclization steps, potentially favoring one regioisomer over the other.[1]

  • Steric Hindrance: Introducing a bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, leading to a higher yield of a single regioisomer.

  • Electronic Effects: The electronic properties of the substituents on both starting materials can influence the reactivity of the carbonyl groups. Electron-withdrawing groups can deactivate a carbonyl, while electron-donating groups can activate it.

  • Alternative Synthetic Routes: If controlling regioselectivity with the Knorr synthesis proves difficult, consider alternative methods such as 1,3-dipolar cycloaddition reactions, which can offer higher regioselectivity.[2][3]

Section 2: Other Common Side Products

Q4: I have a side product with a mass that is 2 amu less than my starting material (hydrazine + dicarbonyl). What could it be?

A4: A common side product in pyrazole synthesis from α,β-unsaturated carbonyl compounds is the corresponding pyrazoline .[2] Pyrazolines are the dihydro-analogs of pyrazoles and are formed as intermediates.

  • Causality: The final step in many pyrazole syntheses is an oxidation to form the aromatic pyrazole ring. If the oxidation is incomplete, the pyrazoline intermediate will be present as a side product.[9]

  • Troubleshooting:

    • Introduce an Oxidant: If you are isolating a significant amount of pyrazoline, you may need to add an oxidizing agent to your reaction mixture. Common oxidants for this purpose include air (oxygen), iodine, or bromine.[9]

    • Increase Reaction Time/Temperature: In some cases, simply extending the reaction time or increasing the temperature can promote the final aromatization step.

Q5: My mass spectrum shows a peak at roughly double the mass of my expected product. What is this?

A5: This is likely a dimer of your pyrazole product or an intermediate. Dimerization can occur under certain conditions, especially with reactive pyrazole derivatives like aminopyrazoles.[10][11]

  • Causality: The mechanism of dimerization can vary, but it often involves the coupling of two pyrazole molecules through C-H/N-H, C-H/C-H, or N-H/N-H bond formation, sometimes promoted by a metal catalyst (like copper) or oxidative conditions.[10][11]

  • Troubleshooting:

    • Control Reaction Conditions: Avoid overly harsh conditions (high temperatures, strong oxidants) that might promote dimerization.

    • Protect Reactive Groups: If your pyrazole has a reactive substituent like an amino group, consider protecting it before attempting further transformations.

    • Purification: Dimeric side products can often be separated from the desired monomeric pyrazole by column chromatography or recrystallization due to their significantly different molecular weights and polarities.

Q6: I see a minor product with an additional alkyl group compared to my starting materials. What could be the source?

A6: This is likely due to over-alkylation . If you are performing an N-alkylation of a pyrazole, it is possible for the alkylating agent to react at both nitrogen atoms of the pyrazole ring, especially if a strong base is used.

  • Causality: The pyrazole anion formed upon deprotonation is a bidentate nucleophile. While alkylation typically occurs at the deprotonated nitrogen, a second alkylation can occur at the other nitrogen, leading to a quaternary pyrazolium salt.

  • Troubleshooting:

    • Stoichiometry: Carefully control the stoichiometry of your alkylating agent and base. Use of a slight excess of the pyrazole starting material can help minimize over-alkylation.

    • Choice of Base: Use a weaker base or a hindered base to reduce the concentration of the pyrazole anion at any given time.

    • Reaction Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of the second alkylation.

Section 3: Analytical Characterization Protocols

Q7: Can you provide a general protocol for analyzing my crude pyrazole reaction mixture by HPLC-MS?

A7: Yes, HPLC-MS is an excellent tool for monitoring the progress of your reaction and identifying the components of the crude mixture.

Protocol: HPLC-MS Analysis of Pyrazole Synthesis

  • Sample Preparation:

    • Take a small aliquot (e.g., 10-20 µL) from your reaction mixture.

    • Quench the reaction by diluting it in a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions (General Starting Point):

    • Column: A C18 reversed-phase column is a good starting point for most pyrazole derivatives.

    • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes. This will allow for the separation of compounds with a range of polarities.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Conditions (General Starting Point):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for pyrazoles as the nitrogen atoms are readily protonated.

    • Scan Range: Set a wide scan range (e.g., m/z 100-1000) to detect your starting materials, expected product, and any potential higher molecular weight side products.

  • Data Analysis:

    • Identify the peaks in your chromatogram corresponding to your starting materials and product based on their expected retention times and mass-to-charge ratios.

    • Analyze the mass spectra of any unknown peaks to determine their molecular weights. This information, combined with knowledge of your starting materials and potential side reactions, can help you propose structures for the unexpected side products.

Diagram: HPLC-MS Workflow for Reaction Analysis

G start Crude Reaction Mixture quench Quench & Dilute start->quench filter Filter quench->filter hplc HPLC Separation (C18 column, gradient elution) filter->hplc ms Mass Spectrometry (ESI+, full scan) hplc->ms analysis Data Analysis (Identify peaks, determine MW) ms->analysis conclusion Identify Product & Side Products analysis->conclusion

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Pyrazole-4-Carboxylic Acid vs. Pyrazole-5-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3][4][5] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][4][6] Among the many derivatives, pyrazole-carboxylic acids have garnered significant attention. The seemingly subtle difference in the position of the carboxylic acid group—at the 4-position versus the 5-position—can dramatically alter the molecule's interaction with biological targets. This guide provides an in-depth comparative analysis of the biological activities of pyrazole-4-carboxylic acid and pyrazole-5-carboxylic acid isomers, supported by experimental insights to inform future drug design.

The Structural Nuance: A Tale of Two Isomers

The fundamental difference between pyrazole-4-carboxylic acid and pyrazole-5-carboxylic acid lies in the placement of the carboxyl group on the pyrazole ring. This positional isomerism influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, which are critical determinants of its biological function.

Caption: Chemical structures of pyrazole-4-carboxylic acid and pyrazole-5-carboxylic acid.

Comparative Biological Activities

The distinct spatial arrangement of the carboxylic acid group in these isomers leads to differential engagement with biological targets, resulting in varied pharmacological profiles.

Enzyme Inhibition

Pyrazole derivatives are well-known enzyme inhibitors.[5] The position of the carboxylic acid is crucial for binding to the active site of many enzymes.

  • Pyrazole-4-carboxylic Acid Derivatives: These isomers have shown significant potential as inhibitors of various enzymes. For instance, derivatives of pyrazole-4-carboxylic acid have been identified as potent inhibitors of succinate dehydrogenase (SDH), an enzyme crucial in the mitochondrial respiratory chain of many fungi.[7] The carboxylic acid group in the 4-position, often as part of a larger amide structure, plays a key role in interacting with amino acid residues in the enzyme's active site.[7] Furthermore, pyrazole-4-carboxamides have been developed as inhibitors of kinases like IRAK4 and pan-FGFR, which are implicated in inflammatory diseases and cancer, respectively.[8][9]

  • Pyrazole-5-carboxylic Acid Derivatives: While less commonly highlighted in direct comparisons, derivatives of pyrazole-5-carboxylic acid have also demonstrated significant enzyme inhibitory activity. For example, certain pyrazolo[4,3-c]pyridine sulfonamides, which can be conceptually derived from a pyrazole-5-carboxylic acid scaffold, have been investigated as carbonic anhydrase inhibitors.[10] The orientation of the functional groups at the 5-position can influence selectivity for different carbonic anhydrase isoforms.

Table 1: Comparative Enzyme Inhibition Profile

Enzyme TargetPyrazole-4-carboxylic Acid DerivativesPyrazole-5-carboxylic Acid DerivativesKey Findings
Succinate Dehydrogenase (SDH)Potent inhibitors, with the carboxamide group at the 4-position being crucial for activity.[7]Less commonly reported as direct SDH inhibitors.The 4-position appears optimal for targeting the SDH active site in fungi.
Kinases (e.g., IRAK4, FGFR)Have been developed as potent and selective inhibitors.[8][9]The 4-carboxamide moiety is a versatile scaffold for kinase inhibitor design.
Carbonic AnhydraseDerivatives have shown inhibitory activity against various isoforms.[10]The 5-position offers a vector for designing isoform-selective inhibitors.
Long Chain L-2-hydroxy acid oxidase (Hao2)Identified as potent and selective inhibitors.[11]The pyrazole carboxylic acid scaffold shows promise for this target.
Antimicrobial Activity

Both isomers have been incorporated into scaffolds with notable antimicrobial properties.[12][13][14]

  • Pyrazole-4-carboxylic Acid Derivatives: Numerous studies have reported the synthesis of pyrazole-4-carboxamide derivatives with significant antibacterial and antifungal activity.[3][7][15] The ability of the 4-carboxyl group to act as a hydrogen bond acceptor/donor is often critical for interaction with microbial targets.

  • Pyrazole-5-carboxylic Acid Derivatives: Derivatives of 5-aminopyrazole, which can be cyclized to form various fused heterocyclic systems, have shown promising antifungal and antibiofilm activities.[16] The synthetic accessibility of the 5-position allows for the creation of diverse libraries of compounds for screening against various pathogens.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship (SAR) explains how the chemical structure of a molecule relates to its biological activity.[17][18] For pyrazole carboxylic acids, the position of the carboxyl group is a key determinant of SAR.[19]

  • Hydrogen Bonding: The carboxylic acid group is a prime hydrogen bond donor and acceptor. Its position on the pyrazole ring dictates the possible geometry of these interactions within a binding site. The 4-position offers a more centrally located interaction point, while the 5-position is adjacent to a ring nitrogen, which can influence the electronic nature and directional preference of hydrogen bonds.

  • Steric Factors: The substitution at the 4- or 5-position will orient the rest of the molecule differently. This can lead to either favorable or unfavorable steric interactions with the target protein, influencing binding affinity.

  • Electronic Effects: The electron-withdrawing nature of the carboxylic acid group affects the overall electron density of the pyrazole ring. This can modulate the pKa of the ring nitrogens and influence the strength of interactions with the biological target.

Caption: Logical flow of the structure-activity relationship for pyrazole carboxylic acid isomers.

Experimental Protocols

To assess and compare the biological activity of these isomers, standardized assays are essential. Below is a representative protocol for evaluating enzyme inhibition, a common application for these compounds.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of pyrazole carboxylic acid derivatives against a target enzyme.

G start Start: Prepare Reagents step1 Compound Preparation: Serial dilution of test compounds (Isomer 1 and Isomer 2) start->step1 step2 Assay Plate Preparation: Add enzyme, substrate, and buffer to a 96-well plate step1->step2 step3 Initiate Reaction: Add test compounds to wells step2->step3 step4 Incubation: Incubate at a specific temperature for a defined time step3->step4 step5 Detection: Measure enzyme activity (e.g., absorbance, fluorescence) step4->step5 step6 Data Analysis: Plot activity vs. compound concentration step5->step6 end Determine IC50 values step6->end

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve pyrazole-4-carboxylic acid and pyrazole-5-carboxylic acid derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, the target enzyme at a predetermined concentration, and the substrate.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reaction Initiation:

    • Add the diluted test compounds to the appropriate wells.

    • The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction if necessary (e.g., by adding a stop solution).

    • Measure the product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each isomer.

Conclusion

The choice between a pyrazole-4-carboxylic acid and a pyrazole-5-carboxylic acid scaffold is a critical decision in drug design. While both isomers serve as valuable starting points for developing biologically active molecules, their efficacy and selectivity can vary significantly depending on the therapeutic target. Derivatives of pyrazole-4-carboxylic acid have been extensively explored as kinase and SDH inhibitors, whereas the 5-carboxylic acid isomers and their derivatives show promise in areas like carbonic anhydrase inhibition. A thorough understanding of the structure-activity relationships, guided by comparative biological data, is paramount for leveraging the full potential of these versatile heterocyclic compounds in the development of novel therapeutics.

References

A Researcher's Guide to Spectroscopic Differentiation of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid and Its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Challenge of Regioisomerism in Pyrazole Synthesis

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, demonstrating a vast spectrum of biological activities and functional properties.[1][2] The synthesis of polysubstituted pyrazoles, however, frequently yields a mixture of regioisomers—compounds with the same molecular formula but different spatial arrangements of substituents on the heterocyclic ring. For drug development professionals, distinguishing between these isomers is not a trivial academic exercise; it is a critical step for ensuring efficacy, safety, and patentability. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR) and the costly failure of promising drug candidates.

This guide provides an in-depth, practical comparison of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid with its primary regioisomer, 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid. We will dissect how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be expertly applied to provide unambiguous structural elucidation.

The Isomeric Challenge: Visualizing the Difference

The condensation reactions used to synthesize substituted pyrazoles can often lead to two main products, depending on which nitrogen of the hydrazine reagent attacks which carbonyl group of a β-dicarbonyl precursor.[3] This results in the formation of distinct regioisomers, as illustrated below.

G cluster_0 Target Compound cluster_1 Primary Regioisomer A A_label 4-(ethoxycarbonyl)-1-methyl- 1H-pyrazole-5-carboxylic acid B B_label 5-(ethoxycarbonyl)-1-methyl- 1H-pyrazole-4-carboxylic acid

Figure 1. Molecular structures of the target compound and its primary regioisomer.

Our objective is to establish a clear, data-supported workflow to confidently distinguish between these two structures.

Experimental Workflow: A Self-Validating Approach

A robust analytical strategy relies on the convergence of data from multiple, orthogonal techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system.

Figure 3. Key 2D NMR correlations for distinguishing the pyrazole regioisomers.

  • For this compound:

    • HMBC: A crucial correlation will be observed from the N-methyl protons to the C5 carbon of the pyrazole ring.

    • NOESY: A definitive through-space correlation (NOE) will be seen between the N-methyl protons and the pyrazole H3 proton. This is only possible when they are on adjacent carbons (C5 and C4 respectively, with the methyl on N1), but the spatial proximity is what matters. A more direct and unambiguous NOE would be between the N-methyl protons and the pyrazole H5 proton in a 1,3,4-substituted isomer, but in our 1,4,5-case, the key correlation is the HMBC to C5. A NOESY between the N-methyl protons and the H3 proton provides strong supporting evidence. [4]

  • For 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid:

    • HMBC: The N-methyl protons will still show a correlation to C5, but this carbon now belongs to the ester group.

    • NOESY: Critically, there will be no NOE signal between the N-methyl protons and the H3 proton, as they are now too far apart.

Part 2: Infrared (IR) and Mass Spectrometry (MS) - Corroborative Evidence

While NMR is definitive, IR and MS provide rapid, valuable, and confirmatory data.

Experimental Protocol: IR Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Comparative IR Analysis

The primary region of interest is the carbonyl stretching region (1650-1750 cm⁻¹).

Vibrational ModeExpected Wavenumber (cm⁻¹)Interpretation
O-H Stretch (Acid) 3300-2500 (very broad)Characteristic of a hydrogen-bonded carboxylic acid dimer. [5]Will be present in both isomers.
C=O Stretch (Acid) ~1710-1680The exact position is influenced by conjugation with the pyrazole ring. [6][7]
C=O Stretch (Ester) ~1730-1715Typically at a higher frequency than the acid C=O. Subtle shifts between isomers may be observed due to differences in the electronic environment.
C=N/C=C Stretch (Ring) ~1580-1450Multiple bands corresponding to the pyrazole ring stretches.

The key distinction will be the presence of two distinct carbonyl peaks. While subtle, the electronic push-pull effects in each isomer can shift these frequencies by 5-10 cm⁻¹, providing a useful diagnostic fingerprint when comparing authentic samples.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. [8]2. Ionization: Use both Electrospray Ionization (ESI) for soft ionization to clearly identify the molecular ion, and Electron Impact (EI) to induce fragmentation for structural analysis.

  • Analysis: Acquire spectra in both positive and negative ion modes for ESI. Perform tandem MS (MS/MS) on the molecular ion to analyze fragmentation patterns.

Comparative MS Analysis

Both isomers have the same molecular formula (C₈H₁₀N₂O₄) and molecular weight (198.18 g/mol ). [9]Therefore, high-resolution mass spectrometry (HRMS) will confirm the elemental composition for both but will not distinguish between them.

The differentiation lies in the fragmentation patterns. [8][10][11]

  • Molecular Ion: Both isomers will show a strong [M+H]⁺ ion at m/z 199.07 in ESI positive mode and an [M-H]⁻ ion at m/z 197.06 in ESI negative mode.

  • Key Fragmentations (EI or MS/MS):

    • Loss of Ethoxy Radical (•OCH₂CH₃): A fragment at m/z 153 is likely from the loss of the ethoxy group from the ester. The relative intensity of this peak may differ between isomers.

    • Loss of Carboxylic Acid Group (•COOH): A fragment corresponding to the loss of 45 Da.

    • Decarboxylation (-CO₂): Loss of 44 Da from the carboxylic acid is a common fragmentation pathway.

The relative abundance of these fragment ions can serve as a fingerprint. For instance, the proximity of the N-methyl group to the carboxylic acid in the target compound might influence the fragmentation pathway compared to the regioisomer, where it is adjacent to the ester.

Conclusion: An Unambiguous Assignment

Distinguishing between this compound and its regioisomers is a common but critical challenge in chemical synthesis. While IR and MS provide valuable confirmatory data on functional groups and molecular formula, NMR spectroscopy stands as the unequivocal tool for structural assignment.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
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  • ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Available from: [Link]

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  • Sun, J., et al. Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido].
  • SpectraBase. ethyl 1-methyl-5-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-1H-pyrazole-3-carboxylate - Optional[1H NMR] - Spectrum. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. 2022 Sep; 27(17): 5698. Available from: [Link]

  • ResearchGate. Mass spectral investigation of compounds 1 and 11-15. Available from: [Link]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

  • MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank 2021, 2021(3), M1238. Available from: [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Pyrazole Derivatives. Available from: [Link]

  • De Gruyter. 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Journal of Structural Chemistry. Available from: [Link]

  • MDPI. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • SpectraBase. Pyrazole-3-carboxylic acid. Available from: [Link]

  • SpectraBase. 1H-pyrazole-4-carboxylic acid, 5-[[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]carbonyl]-1-methyl- - Optional[1H NMR] - Spectrum. Available from: [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank 2017, 2017(2), M941. Available from: [Link]

  • ResearchGate. Efficient Synthesis of 4-Ethoxycarbonyl Pyrazolin-5-one Derivatives | Request PDF. Available from: [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules 2021, 26(24), 7598. Available from: [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]

  • University of Calgary. IR: carboxylic acids. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. 2022 May; 27(9): 2999. Available from: [Link]

  • Pharmatutor. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • MySkinRecipes. 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • TSI Journals. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. Available from: [Link]

  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Available from: [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals 2023, 13(7), 1109. Available from: [Link]

  • NIST WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Available from: [Link]

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in vitro assessment of the inhibitory activity of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous clinically approved drugs.[1][2][3][4] Derivatives of this five-membered heterocyclic ring have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4][5][6] This guide provides an in-depth comparative analysis of the in vitro inhibitory activity of a specific subclass: 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid derivatives.

While direct experimental data on this specific series is emerging, we can extrapolate and compare its potential against well-established pyrazole-based inhibitors by examining structure-activity relationships (SAR) and inhibitory profiles of analogous compounds. This guide will focus on two major areas where pyrazole derivatives have shown significant promise: kinase inhibition and phosphodiesterase (PDE) inhibition. We will explore the underlying mechanisms, present comparative data from seminal studies, and provide detailed protocols for assessing inhibitory activity.

The Pyrazole Scaffold: A Foundation for Potent Inhibition

The pyrazole ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor make it an ideal pharmacophore for interacting with various biological targets.[7] Strategic substitutions on the pyrazole core can significantly enhance binding affinity and selectivity for specific enzymes.[2] This has led to the development of potent inhibitors for several enzyme families, most notably protein kinases and phosphodiesterases.

Pyrazole Derivatives as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[2] Pyrazole derivatives have been successfully developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][5][8]

The general mechanism involves the pyrazole core acting as a scaffold to position functional groups that interact with the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

Pyrazole Derivatives as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.[9] Inhibition of specific PDEs, such as PDE4, has shown therapeutic potential in inflammatory and neurological disorders.[10][11] Pyrazole-containing compounds have been designed to selectively target the active site of these enzymes.[10][11]

Comparative Inhibitory Activity: A Data-Driven Analysis

To illustrate the potential of this compound derivatives, we will compare the performance of established pyrazole inhibitors against relevant biological targets. The following tables summarize key inhibitory data from the literature.

Protein Kinase Inhibition
Compound ClassTarget KinaseIC50 (µM)Cell LineReference
Pyrazole-Naphthalene AnalogsTubulin Polymerization4.6MCF-7[12]
Pyrazolo[1,5-a]pyrimidine DerivativesPIM-10.60 - 0.67HCT116, MCF-7[5]
Pyrazolo[4,3-f]quinoline DerivativesHaspin Kinase1.7 - 3.6HCT116, HeLa[5]
Fused Pyrazole DerivativesEGFR0.06 - 0.09HepG2[8][12]
Fused Pyrazole DerivativesVEGFR-20.22 - 0.23HepG2[8][12]
Pyrazole-Indole HybridsCDK-20.074 - 0.095HepG2[12][13]
Phosphodiesterase (PDE) Inhibition
Compound ClassTarget PDEIC50 (nM)Reference
Dihydropyranopyrazole DerivativesPDE241.5[9]
4-Alkynyl Pyrazole DerivativesPDE4B-[11]
Pyrazole Carboxylic Ester ScaffoldPDE4D21[14]

Analysis: The data clearly demonstrates that pyrazole derivatives can be tailored to achieve potent and selective inhibition of both kinases and phosphodiesterases, with IC50 values often in the nanomolar range. For the this compound scaffold, it is plausible that derivatization of the carboxylic acid and ethoxycarbonyl groups could lead to potent inhibitors of these enzyme classes. For instance, amide coupling of the carboxylic acid with various amines could generate derivatives that mimic the interactions of known pyrazole-based kinase inhibitors.

Experimental Protocols for In Vitro Assessment

To empirically determine the inhibitory activity of novel this compound derivatives, the following detailed protocols for in vitro enzyme inhibition assays are recommended.

Protocol: In Vitro Kinase Inhibition Assay (e.g., CDK2)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a protein kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • Enzyme: Recombinant human CDK2/Cyclin A2.
  • Substrate: A suitable peptide substrate for CDK2 (e.g., a histone H1-derived peptide).
  • ATP: Adenosine triphosphate, at a concentration close to the Km for the kinase.
  • Test Compounds: Prepare a serial dilution of the pyrazole derivatives in DMSO.
  • Detection Reagent: A reagent to quantify ATP consumption or phosphopeptide formation (e.g., ADP-Glo™ Kinase Assay, Promega).

2. Assay Procedure:

  • Add 5 µL of the test compound solution to the wells of a 96-well plate.
  • Add 2.5 µL of the kinase/substrate mixture to each well.
  • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.
  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.
  • Incubate for 60 minutes at 37°C.
  • Stop the reaction and detect the signal according to the detection reagent manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol: In Vitro Phosphodiesterase Inhibition Assay (e.g., PDE4)

This protocol describes a method for assessing the inhibitory activity against a specific phosphodiesterase isozyme.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA.
  • Enzyme: Recombinant human PDE4.
  • Substrate: cAMP.
  • Test Compounds: Prepare a serial dilution of the pyrazole derivatives in DMSO.
  • Detection System: A system to detect the product of the reaction (AMP), such as a competitive immunoassay or a coupled enzyme system.

2. Assay Procedure:

  • Add test compounds and PDE4 enzyme to the wells of a 96-well plate.
  • Incubate for 15 minutes at 30°C.
  • Initiate the reaction by adding the cAMP substrate.
  • Incubate for a further 30 minutes at 30°C.
  • Terminate the reaction and quantify the amount of AMP produced using the chosen detection system.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration.
  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Kinase Buffer P2 Dilute Kinase & Substrate A2 Add Kinase/Substrate Mix P2->A2 P3 Prepare ATP Solution A4 Initiate with ATP P3->A4 P4 Serial Dilution of Test Compounds A1 Add Test Compound to Plate P4->A1 A1->A2 A3 Pre-incubate (10 min) A2->A3 A3->A4 A5 Incubate (60 min, 37°C) A4->A5 A6 Add Detection Reagent A5->A6 A7 Read Plate A6->A7 D1 Calculate % Inhibition A7->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for the in vitro kinase inhibition assay.

G cluster_pathway Simplified Kinase Signaling Pathway Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

The pyrazole scaffold is a highly validated starting point for the development of potent enzyme inhibitors. While the inhibitory profile of this compound derivatives is yet to be fully elucidated, the extensive body of literature on related pyrazole compounds provides a strong rationale for their investigation as potential kinase or phosphodiesterase inhibitors. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of their in vitro activity. Future work should focus on the synthesis of a diverse library of derivatives and their screening against a panel of relevant enzymes to identify promising lead compounds for further optimization.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a versatile framework for designing molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Within this class, the pyrazole-5-carboxylic acid motif stands out as a particularly significant pharmacophore. The strategic placement of the carboxylic acid group provides a critical anchor for binding to biological targets, making this scaffold a focal point in the discovery of novel enzyme inhibitors and receptor modulators.[3][4]

This guide provides an in-depth comparison of the structure-activity relationships of substituted pyrazole-5-carboxylic acids. We will dissect the causal relationships behind experimental choices in modifying this scaffold, explore the impact of substitutions at each position of the pyrazole ring, and delve into the critical strategy of bioisosteric replacement for the carboxylic acid moiety.

The Pyrazole-5-Carboxylic Acid Scaffold: A Privileged Framework

The 1H-pyrazole-5-carboxylic acid core possesses distinct features that are fundamental to its function. The aromatic pyrazole ring serves as a rigid scaffold, positioning substituents in a defined three-dimensional space. Its nitrogen atoms play crucial roles: the N1-H acts as a hydrogen bond donor, while the N2 nitrogen, with its lone pair of electrons, serves as a hydrogen bond acceptor.[5] The C5-carboxylic acid is the primary polar interaction group, typically forming strong hydrogen bonds or ionic interactions with positively charged residues like arginine or lysine within a target's active site.

Caption: Core 1H-pyrazole-5-carboxylic acid scaffold with key positions.

Comparative SAR Analysis: Decoding the Impact of Substitutions

The biological activity of pyrazole-5-carboxylic acid derivatives can be meticulously tuned by modifying substituents at the N1, C3, and C4 positions, and by altering the C5 carboxylic acid group itself.

N1-Position: The Lipophilic Anchor

The N1 position is a primary site for introducing diversity, often accommodating large, lipophilic groups that can access hydrophobic pockets within the target protein. This substitution also eliminates the N-H hydrogen bond donor capability, which can be advantageous for cell permeability.

  • Case Study: Cannabinoid Receptor 1 (CB1) Antagonists: The development of potent and selective CB1 antagonists like SR141716A established a clear SAR for the N1 position. A 2,4-dichlorophenyl group was identified as a critical requirement for high-affinity binding.[6] This bulky, halogenated ring is believed to occupy a deep hydrophobic pocket in the receptor, anchoring the ligand.

  • Case Study: Meprin α/β Inhibitors: In the optimization of metalloprotease inhibitors, N-benzylation at the N1 position had a significant impact. For instance, introducing an aromatic carboxylic acid on the N-benzyl unit resulted in a 3-fold improvement in activity against meprin α and a remarkable 30-fold increase in potency against meprin β, showcasing how N1 substituents can modulate isoform selectivity.[7]

C3-Position: The Specificity Modulator

Substituents at the C3 position often project into solvent-exposed regions or specificity pockets of the target. The nature of this group, from small alkyl chains to complex amides, can dramatically influence both potency and selectivity.

  • Case Study: Meprin α/β Inhibitors: Initial studies with a 3,5-diphenylpyrazole scaffold showed potent inhibition of meprin α. Replacing one phenyl group at C3 with smaller residues like methyl or benzyl decreased activity, whereas a cyclopentyl group maintained similar potency, indicating a preference for a specific size and conformation in the enzyme's active site.[7]

  • Case Study: CB1 Antagonists: For this target class, a carboxamido group at the C3 position, specifically an N-piperidinyl carboxamide, was found to be essential for antagonist activity.[6] This highlights that the C3 position can also be a key site for hydrogen bonding interactions, not just hydrophobic ones.

C4-Position: The Conformational Controller

The C4 position is often left unsubstituted to maintain the planarity of the pyrazole ring. However, introducing small substituents can be a subtle yet effective strategy to fine-tune the molecule's conformation and optimize its fit within a binding site.

  • Case Study: CB1 Antagonists: The lead compound SR141716A features a methyl group at the C4 position.[6] While often overlooked, such small alkyl groups can restrict the rotation of adjacent aryl rings (like the one at C5), locking the molecule into a more favorable binding conformation.

C5-Position: The Carboxylic Acid and Its Bioisosteric Replacements

The C5-carboxylic acid is the quintessential binding element. However, its acidic nature can lead to poor oral bioavailability, limited cell permeability, and rapid metabolism.[8][9] This has driven extensive research into bioisosteres—functional groups that mimic the carboxylic acid's binding properties while offering improved pharmacokinetic profiles.[10][11]

  • Carboxamides: A straightforward modification is the conversion to a carboxamide. In the development of fungicides, pyrazol-5-yl-quinoline-2-carboxamide derivatives showed excellent activity, demonstrating the amide can effectively replace the acid.[12]

  • Esters: The impact of this change can be profound and target-dependent. In the search for inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), the methyl ester derivatives were highly active, with the lead compound showing an IC50 of 2.9 µM. Strikingly, the corresponding carboxylic acids were completely inactive , indicating the enzyme's binding pocket has a strong preference for the neutral ester over the charged carboxylate.[13]

  • Tetrazoles: Tetrazole is arguably the most successful non-classical bioisostere for a carboxylic acid. Its pKa is similar to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and mimic key binding interactions. However, it is more metabolically stable and lipophilic, which can enhance oral bioavailability.[8] Its utility is exemplified in blockbuster drugs like losartan, an angiotensin II receptor antagonist.[5]

Caption: Bioisosteric replacement strategy for the C5-carboxylic acid.

Quantitative SAR Data Summary

The following table compares representative substituted pyrazole-5-carboxylic acids and their derivatives, highlighting how structural modifications influence biological activity against various targets.

Compound Class/ExampleN1-SubstituentC3-SubstituentC4-SubstituentC5-Group (or derivative)Biological TargetActivity DataReference
CB1 Antagonist (SR141716A)2,4-DichlorophenylN-Piperidinyl AmideMethylCarboxamideCannabinoid Receptor 1 (CB1)Kᵢ ≈ 2 nM[6]
PfDHODH Inhibitor MethylPhenyl-Methyl EsterP. falciparum DHODHIC₅₀ = 2.9 µM[13]
PfDHODH Analog MethylPhenyl-Carboxylic AcidP. falciparum DHODHInactive[13]
Meprin α Inhibitor HPhenyl-PhenylMeprin αKᵢ = 11 nM[7]
Hao2 Inhibitor Thiophen-2-ylmethyl4-Chlorophenyl-Carboxylic AcidRat Long Chain L-2-Hydroxy Acid OxidaseIC₅₀ = 0.029 µM[4]
Fungicide (Fluxapyroxad Analog)DifluoromethylphenylTrifluoromethyl-Quinoline-2-carboxamideSuccinate Dehydrogenase (SDH)EC₅₀ = 1.71 mg/L (G. graminis)[12]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the protocols described below are based on established methodologies for the synthesis and evaluation of pyrazole derivatives.

Protocol 1: Synthesis of a 1,3-Disubstituted-1H-pyrazole-5-carboxylic Acid

This protocol outlines a common and reliable three-step synthesis involving a Claisen condensation, cyclization with a substituted hydrazine, and subsequent saponification.

Workflow Diagram:

Synthesis_Workflow start Start Materials (Diester, Hydrazine) step1 Step 1: Claisen Condensation Formation of β-Ketoester start->step1 step2 Step 2: Cyclization Reaction with Hydrazine Forms Pyrazole Ester step1->step2 step3 Step 3: Saponification Base Hydrolysis (e.g., LiOH) step2->step3 purify Purification (Chromatography/Crystallization) step3->purify product Final Product Pyrazole-5-Carboxylic Acid purify->product

Caption: General workflow for pyrazole-5-carboxylic acid synthesis.

Step-by-Step Methodology:

  • Step 1: β-Ketoester Formation:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add a mixture of ethyl acetate (1.0 eq) and diethyl oxalate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with dilute HCl and extract the product (diethyl 2-oxobutanedioate) with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step 2: Pyrazole Ring Formation (Cyclization):

    • Dissolve the crude β-ketoester from Step 1 in glacial acetic acid.

    • Add the desired substituted hydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride, 1.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration. This solid is the ethyl 1-(4-chlorophenyl)-3-ethoxycarbonyl-1H-pyrazole-5-carboxylate.

  • Step 3: Ester Hydrolysis (Saponification):

    • Suspend the pyrazole ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (3:1).

    • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 8-12 hours until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final 1-(4-chlorophenyl)-1H-pyrazole-3,5-dicarboxylic acid.

Protocol 2: In Vitro Enzyme Inhibition Assay (Generic)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme using a 96-well plate format.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, with necessary cofactors).

    • Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in assay buffer.

    • Substrate Stock: Prepare a concentrated stock of the enzyme's substrate (chromogenic or fluorogenic) in a suitable solvent (e.g., DMSO or water).

    • Compound Plates: Prepare serial dilutions of the test compounds in DMSO in a 96-well plate, starting from a high concentration (e.g., 100 µM).

  • Assay Procedure:

    • In a 96-well assay plate, add 2 µL of the serially diluted test compounds. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 90 µL of a pre-diluted enzyme solution in assay buffer to all wells.

    • Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance or fluorescence over time at an appropriate wavelength. Record data kinetically for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO)).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The substituted pyrazole-5-carboxylic acid scaffold is a remarkably adaptable and potent platform in drug discovery. The structure-activity relationships discussed herein demonstrate a clear logic: the N1 and C3/C5 positions serve as primary handles for modulating potency and selectivity through hydrophobic and polar interactions, while the C5-carboxylic acid acts as a crucial, albeit modifiable, binding anchor.

The strategic use of bioisosteric replacements for the carboxylic acid has proven to be a powerful method to overcome pharmacokinetic challenges, as evidenced by the dramatic activity switch observed between esters and acids for PfDHODH inhibition.[13] Future research will undoubtedly focus on the discovery of novel bioisosteres and the application of this scaffold to new and challenging biological targets. The integration of computational tools, such as QSAR and molecular docking, will continue to be instrumental in rationally designing the next generation of pyrazole-based therapeutics with enhanced efficacy and drug-like properties.[1][14]

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals with a wide array of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The efficacy and safety of these potential drug candidates are intrinsically linked to their purity. Therefore, the rigorous confirmation of the purity of synthesized pyrazole compounds is a non-negotiable aspect of the research and development pipeline.

This guide provides an in-depth comparison of the most effective analytical techniques for assessing the purity of pyrazole derivatives. As a senior application scientist, my objective is to move beyond a mere listing of methods and delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Foundational Techniques for Purity Assessment

A multi-faceted approach is often necessary for the unambiguous determination of pyrazole purity. The following techniques, when used in concert, provide a comprehensive picture of the synthesized compound's identity, structural integrity, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including pyrazole derivatives.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the target structure and the identification of impurities.[1][4][5]

  • Expertise & Experience: The chemical shifts (δ), coupling constants (J), and signal multiplicities in a ¹H NMR spectrum are highly sensitive to the electronic environment of the protons on the pyrazole ring and its substituents.[1] For instance, the protons on the pyrazole ring typically appear in distinct regions of the spectrum.[1] Any unexpected signals can indicate the presence of regioisomers, unreacted starting materials, or byproducts.[6] In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal, providing a "carbon count" that can be matched to the expected structure.[1]

  • Trustworthiness: To ensure the quantitative accuracy of ¹H NMR for purity assessment, an internal standard with a known concentration is often used. This allows for the calculation of the purity of the analyte by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. Tetramethylsilane (TMS) is a common internal standard for calibrating the chemical shift scale.[7]

  • Sample Preparation: Weigh 5-10 mg of the pyrazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][7]

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[7]

  • Data Analysis: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. Compare the observed chemical shifts and coupling constants with expected values for the target pyrazole. Analyze for the presence of any impurity signals.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.[7][8] For pyrazole derivatives, MS confirms that the synthesized compound has the correct molecular mass, a primary indicator of a successful synthesis.[9]

  • Expertise & Experience: Different ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile pyrazole compounds and can separate isomers that may be difficult to distinguish by other methods.[10] The fragmentation patterns observed in the mass spectrum can be characteristic of the pyrazole core and its substituents, aiding in structural confirmation.[8][10][11]

  • Trustworthiness: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. This adds a high degree of confidence in the identity of the synthesized compound.

  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a volatile solvent like dichloromethane or ethyl acetate.[7]

  • GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).[7] An appropriate temperature program is used to separate the components of the mixture.[7]

  • MS Detection: The separated components are introduced into the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed mass-to-charge ratios (m/z) with the calculated values for the target compound and potential impurities.[1]

High-Performance Liquid Chromatography (HPLC): The Purity Quantifier

HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[6] It excels at separating the main compound from process-related impurities, degradation products, and regioisomers.[6] Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for pyrazole analysis.[1]

  • Expertise & Experience: The choice of stationary phase (e.g., C18), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol), and detector (e.g., UV-Vis or Photodiode Array) are critical for achieving optimal separation.[6][12][13] The retention time of the main peak should be consistent, and the presence of other peaks indicates impurities. A photodiode array (PDA) detector can provide UV spectra for each peak, which can help in identifying impurities by comparing their spectra to that of the main compound.

  • Trustworthiness: Method validation according to ICH guidelines is crucial for ensuring the reliability of HPLC purity data.[14] This includes assessing linearity, accuracy, precision, and specificity. The use of a reference standard of known purity allows for the accurate quantification of the synthesized pyrazole and its impurities.[6]

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water, and degas it.[6]

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the synthesized pyrazole sample in a suitable solvent to known concentrations.[6]

  • Chromatographic Conditions: Set up the HPLC system with a C18 column and an appropriate mobile phase gradient or isocratic elution.[13][14] Set the flow rate and column temperature.[13]

  • Data Acquisition: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to the pyrazole compound based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Advanced and Complementary Techniques

While NMR, MS, and HPLC form the core of purity analysis, the following techniques provide additional, often definitive, information.

Elemental Analysis: The Empirical Formula Validator

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. The experimental values are compared with the theoretical values calculated from the empirical formula of the target pyrazole. A close match (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition.[4][5][15]

X-ray Crystallography: The Unambiguous 3D Structure

For crystalline pyrazole compounds, single-crystal X-ray crystallography provides the absolute, three-dimensional molecular structure.[16][17] This technique is considered the gold standard for structural elucidation and can definitively confirm the connectivity of atoms and the stereochemistry of the molecule.[16][17] While not a primary tool for routine purity analysis, it is invaluable for characterizing novel pyrazole derivatives and establishing an unequivocal structural reference.[16][18][19][20]

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed structural information, identification and quantification of impurities.[1][7]Provides unambiguous structural confirmation. Quantitative with an internal standard.[7]Lower sensitivity compared to other methods. Can have complex spectra.[21]
Mass Spectrometry Molecular weight, elemental composition (HRMS), structural information from fragmentation.[7][8]High sensitivity, can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[10][22]Isomers may not be distinguishable by mass alone. Fragmentation can be complex to interpret.[10]
HPLC Purity quantification, separation of isomers and impurities.[6][23]High precision and accuracy for quantitative analysis. Widely applicable.[6][14]Requires a suitable chromophore for UV detection. Method development can be time-consuming.
Elemental Analysis Percentage of C, H, N.[4]Confirms the empirical formula.Requires a pure sample. Does not provide structural information.
X-ray Crystallography Absolute 3D molecular structure.[16][17]Unambiguous structural determination.[17]Requires a suitable single crystal, which can be difficult to obtain.[17] Not suitable for amorphous or oily compounds.

Visualizing the Workflow

A logical workflow is essential for efficiently and comprehensively assessing the purity of a synthesized pyrazole.

Purity_Analysis_Workflow Start Synthesized Pyrazole Compound TLC Thin Layer Chromatography (TLC) Initial Purity Check & Reaction Monitoring Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) Structural Confirmation TLC->NMR MS Mass Spectrometry (GC-MS or LC-MS) Molecular Weight Confirmation NMR->MS HPLC HPLC Purity Quantification MS->HPLC EA Elemental Analysis Empirical Formula Confirmation HPLC->EA If >95% pure Final Confirmed Pure Compound HPLC->Final If known compound Xray X-ray Crystallography (if crystalline) Absolute Structure EA->Xray If crystalline & novel EA->Final If known & amorphous Xray->Final

Caption: Workflow for Pyrazole Purity Confirmation.

Decision-Making in Technique Selection

The choice of analytical techniques depends on the stage of research and the specific questions being addressed.

Decision_Tree Start Is the synthesized pyrazole novel? Yes Yes Start->Yes No No Start->No NMR_MS_HPLC_EA Comprehensive Analysis: - NMR (¹H, ¹³C, 2D) - HRMS - HPLC (Method Development) - Elemental Analysis Yes->NMR_MS_HPLC_EA Routine_Analysis Routine Purity Check: - ¹H NMR - LC-MS - HPLC (Validated Method) No->Routine_Analysis Xray X-ray Crystallography (if crystalline) NMR_MS_HPLC_EA->Xray Final_Yes Full Characterization Data Xray->Final_Yes Final_No Purity Confirmation Routine_Analysis->Final_No

Caption: Selecting Analytical Techniques.

Conclusion

Confirming the purity of synthesized pyrazole compounds is a multi-step process that requires a thoughtful selection and application of various analytical techniques. A combination of NMR for structural verification, mass spectrometry for molecular weight confirmation, and HPLC for quantitative purity assessment forms the cornerstone of a robust analytical workflow. For novel compounds, elemental analysis and X-ray crystallography provide definitive proof of composition and structure. By understanding the strengths and limitations of each technique and employing them within a logical, self-validating framework, researchers can ensure the quality and reliability of their synthesized pyrazoles, paving the way for successful downstream applications in drug discovery and development.

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A Comparative Guide to the Reaction Kinetics of Pyrazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemicals, featured in blockbuster drugs like Celecoxib and Viagra.[1] The efficiency of synthesizing these vital scaffolds is paramount, making a deep understanding of the reaction kinetics not just an academic exercise, but a critical factor in process optimization, scalability, and ultimately, the economic viability of drug development. This guide provides an in-depth comparison of the reaction kinetics of two principal pyrazole synthesis methodologies: the classical Knorr synthesis via 1,3-dicarbonyl condensation and the modern 1,3-dipolar cycloaddition.

The Knorr Pyrazole Synthesis: A Century-Old Workhorse

First reported by Ludwig Knorr in 1883, this method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] It remains one of the most popular and straightforward routes to substituted pyrazoles due to the wide availability of the starting materials.[5][6]

Mechanism and Kinetic Profile

The Knorr synthesis is generally understood to proceed through the initial formation of a hydrazone or enehydrazine intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The reaction is typically acid-catalyzed.[7]

Recent kinetic studies using transient flow methods have revealed that the mechanism is more complex than previously assumed, involving potential autocatalysis and unexpected intermediates.[5][8][9][10] These studies challenge the simplicity of earlier models and highlight the nuanced nature of the reaction kinetics.

Rate-Determining Step: For many years, the dehydration of the cyclic hydroxylpyrazolidine intermediate was considered the rate-determining step under neutral pH conditions.[5][10] However, kinetic data suggests that under certain conditions, particularly with specific substrates like trifluoromethyl-substituted diketones at a pH > 1.6, the reaction can be first order in both the hydrazine and the dicarbonyl compound, implying that the initial condensation steps could be rate-limiting.[5][10] More advanced analyses point to the dehydration of dihydroxypyrazolidine intermediates as the kinetic control for which regioisomer is formed.[11]

Kinetic Complexities:

  • Autocatalysis: The reaction can exhibit autocatalytic behavior, where the pyrazole product itself may influence the reaction rate.[5][8][10]

  • pH Dependence: The reaction rate and mechanism are highly sensitive to pH. Acid catalysis facilitates the initial carbonyl-hydrazine condensation.

  • Substituent Effects: The electronic nature of substituents on both the 1,3-dicarbonyl and the hydrazine can significantly impact reaction rates. Electron-withdrawing groups on the dicarbonyl can enhance the electrophilicity of the carbonyl carbons, while the nucleophilicity of the hydrazine is also a key factor.

Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol is a representative example of the Knorr synthesis.

Reagents:

  • Acetylacetone (1,3-dicarbonyl)

  • Phenylhydrazine (hydrazine derivative)

  • Glacial Acetic Acid (solvent and catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetylacetone (10 mmol) and phenylhydrazine (10 mmol) in glacial acetic acid (20 mL).

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain the pure 1-phenyl-3,5-dimethylpyrazole.

Workflow Diagram: Knorr Pyrazole Synthesis

Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Acetylacetone, Phenylhydrazine, and Acetic Acid B Heat to Reflux (2 hours) A->B C Monitor by TLC B->C D Cool to RT C->D Reaction Complete E Precipitate in Ice Water D->E F Vacuum Filtration E->F G Recrystallize from Ethanol F->G H H G->H Pure Product Dipolar_Cycloaddition cluster_mechanism Reaction Mechanism reagents Alkyne-Tethered Tosylhydrazone + Base (NaOEt) diazo In-situ generation of Diazo Intermediate cycloaddition Intramolecular [3+2] Cycloaddition (Concerted) diazo->cycloaddition Rate-determining step product Fused Pyrazole Product cycloaddition->product img_start img_diazo img_product

Sources

assessing the stability of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability Assessment of 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

This guide provides a comprehensive framework for assessing the chemical stability of this compound, a key heterocyclic building block in modern synthetic chemistry and drug discovery. Given the compound's dual functionality—an ethyl ester and a carboxylic acid on a pyrazole core—a thorough understanding of its degradation profile under various storage and stress conditions is paramount for ensuring the integrity of research and the quality of downstream products.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind the experimental design, outlines a self-validating analytical workflow, and compares the compound's anticipated stability across a matrix of scientifically relevant stress conditions. The methodologies described herein are grounded in established principles of pharmaceutical stability testing, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Molecular Structure and Predicted Degradation Pathways

The stability of a molecule is intrinsically linked to its structure. This compound (C8H10N2O4)[4] possesses three key features that dictate its potential degradation pathways:

  • Ethyl Ester Group: This functional group is susceptible to hydrolysis, a common degradation reaction where the ester is cleaved by water.[5] This reaction can be catalyzed by both acids and bases, yielding the corresponding dicarboxylic acid and ethanol.[6][7][8]

  • Carboxylic Acid Group: Carboxylic acids can undergo decarboxylation (loss of CO2), particularly under thermal stress.[9] The stability of this group is crucial for the molecule's intended reactivity and properties.

  • Pyrazole Ring: As a nitrogen-containing aromatic heterocycle, the pyrazole ring is generally stable.[10] However, aggressive oxidative conditions or extreme pH and heat could potentially compromise its integrity.[11]

Based on this analysis, the primary anticipated degradation products are the dicarboxylic acid derivative from hydrolysis and a potential decarboxylated species under thermal stress.

G parent 4-(ethoxycarbonyl)-1-methyl-1H- pyrazole-5-carboxylic acid hydrolysis_product 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid parent->hydrolysis_product Hydrolysis (Acid/Base) decarboxylation_product Ethyl 1-methyl-1H-pyrazole-5-carboxylate parent->decarboxylation_product Thermal Stress other_degradants Other Degradants parent->other_degradants Oxidative/Photolytic Stress

Caption: Predicted primary degradation pathways for the target molecule.

Designing a Forced Degradation Study: A Comparative Framework

A forced degradation or stress testing study is the cornerstone of stability assessment.[12][13] It intentionally exposes the compound to conditions more severe than accelerated storage to rapidly identify likely degradation products and pathways.[2] This approach not only establishes the molecule's intrinsic stability but is also essential for developing a stability-indicating analytical method —a method capable of separating the intact parent compound from all its potential degradation products.

The following conditions are proposed for a comprehensive study, allowing for a direct comparison of the compound's stability under each stressor. The goal for each condition is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Stress ConditionRationale
Acidic Hydrolysis To assess susceptibility to cleavage of the ethyl ester bond in an acidic environment.
Basic Hydrolysis To evaluate the rate and extent of ester hydrolysis under alkaline conditions, which is typically faster than acid-catalyzed hydrolysis.[5][7]
Oxidation To challenge the pyrazole ring and other potentially oxidizable sites on the molecule.
Thermal Stress To investigate the potential for heat-induced degradation, primarily decarboxylation.
Photolytic Stress To determine if the compound is sensitive to light energy, a critical factor for handling and storage.

The Analytical Engine: A Stability-Indicating HPLC-UV/MS Method

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for stability testing due to its high resolution and sensitivity.[14] A robust, stability-indicating method is a self-validating system; its ability to resolve the parent peak from all stress-induced degradants confirms its specificity.

Proposed HPLC Method Parameters:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm (A good starting point for polar heterocyclic compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection:

    • Primary: UV/Photodiode Array (PDA) at a wavelength determined by the compound's UV max (e.g., 254 nm) for quantification. The PDA detector is crucial for assessing peak purity.

    • Secondary: Mass Spectrometry (MS) for identification of degradation products by mass-to-charge ratio.

  • Justification: A reverse-phase C18 column is effective for retaining and separating moderately polar compounds like the target molecule and its likely more polar dicarboxylic acid degradant. The use of formic acid as a mobile phase modifier aids in producing sharp peak shapes for acidic analytes and is compatible with mass spectrometry. This setup is well-suited for analyzing nitrogen-containing heterocyclic compounds.[15][16]

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation A Prepare Stressed Samples (Acid, Base, Oxidative, etc.) B Quench Reaction & Dilute to 1 mg/mL A->B C Inject into HPLC System B->C D Separate on C18 Column C->D E Detect by PDA (Quantify) & MS (Identify) D->E F Assess Peak Purity E->F H Identify Degradants E->H G Calculate % Degradation F->G I Compare Conditions G->I H->I

Caption: Overall workflow for the forced degradation stability assessment.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for executing the forced degradation study.

A. Stock Solution Preparation

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

B. Acidic Hydrolysis

  • Rationale: This protocol uses a standard concentration of acid to promote the hydrolysis of the ester functional group.[2][13]

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).

    • Heat the mixture at 60°C for 24 hours.

    • After cooling to room temperature, carefully neutralize the solution by adding 1 mL of 0.1 M Sodium Hydroxide (NaOH).

    • Dilute to a final volume of 10 mL with the mobile phase.

    • Analyze by HPLC. A control sample (without acid) should be prepared in parallel.

C. Basic Hydrolysis

  • Rationale: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for esters.[7] Milder conditions or shorter timeframes may be required.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Maintain at room temperature for 4 hours.

    • Neutralize the solution by adding 1 mL of 0.1 M HCl.

    • Dilute to a final volume of 10 mL with the mobile phase.

    • Analyze by HPLC. A control sample (without base) should be prepared in parallel.

D. Oxidative Degradation

  • Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[3][13]

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with the mobile phase.

    • Analyze by HPLC.

E. Thermal Degradation

  • Rationale: This test evaluates the stability of the solid compound at elevated temperatures, targeting thermally-labile groups like the carboxylic acid.

  • Procedure:

    • Place a small amount (approx. 5 mg) of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • After cooling, dissolve the sample in the solvent to a concentration of 1 mg/mL.

    • Dilute as necessary and analyze by HPLC.

F. Photostability

  • Rationale: This protocol follows ICH Q1B guidelines to assess degradation upon exposure to light.

  • Procedure:

    • Expose the solid compound and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Prepare the exposed solid sample for analysis as in the thermal degradation protocol.

    • Analyze both the exposed solution and the prepared solid sample by HPLC.

Comparative Data Summary and Interpretation

The results from the HPLC analysis should be compiled to compare the stability of the compound under each condition.

Table 1: Hypothetical Forced Degradation Results

Stress Condition% Degradation of ParentNo. of Degradation ProductsMajor Degradant Peak (Retention Time)
Control (Time 0) 0%0N/A
Acidic Hydrolysis 15.2%14.5 min
Basic Hydrolysis 18.5%14.5 min
Oxidation 3.1%28.2 min, 9.1 min
Thermal (Solid) 8.9%115.8 min
Photolytic (Solution) 1.5%0N/A

Interpretation of Hypothetical Results:

  • Comparison 1 (Hydrolytic Stability): The compound shows significant degradation under both acidic and basic conditions, with basic hydrolysis being slightly more impactful. The appearance of a single major degradant at the same retention time (4.5 min, likely the more polar dicarboxylic acid) in both tests strongly suggests hydrolysis of the ethyl ester is the primary degradation pathway under these conditions.

  • Comparison 2 (Thermal vs. Other): Thermal stress induced a distinct degradation product (15.8 min), which is likely less polar than the hydrolysis product, consistent with a decarboxylation event. The moderate level of degradation suggests this pathway is significant.

  • Comparison 3 (Overall Stability Profile): The compound is most susceptible to hydrolytic degradation, followed by thermal stress. It demonstrates high stability against oxidative and photolytic stress, suggesting the pyrazole ring is robust and the molecule is not a chromophore that readily degrades under light.

This comparative analysis points to the ethyl ester as the most labile part of the molecule. For long-term storage, especially in solution, controlling pH and moisture would be critical. For applications involving heat, the potential for decarboxylation must be considered.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a compound that, while valuable in research, requires meticulous handling to ensure personnel safety and environmental stewardship. This document is designed to be a self-validating system, explaining the causality behind each procedural step to build a deep, trustworthy foundation for your laboratory's safety protocols.

Hazard Profile: An Evidence-Based Assessment

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a conservative safety approach necessitates inferring its hazard profile from structurally analogous pyrazole derivatives, carboxylic acids, and esters. This "worst-case" methodology ensures the highest margin of safety. The compound features a pyrazole ring, a carboxylic acid group, and an ethyl ester group, each contributing to its overall chemical properties and potential hazards.

Based on data from similar chemical structures, the compound should be handled as a hazardous substance with the potential for the following effects[1][2][3]:

Potential HazardClassification and Rationale
Acute Oral Toxicity Harmful if swallowed (Acute Tox. 4)[1][2].
Skin Irritation Causes skin irritation (Skin Irrit. 2)[1][2][3].
Eye Irritation Causes serious eye irritation (Eye Irrit. 2A)[1][2][3].
Respiratory Irritation May cause respiratory irritation (STOT SE 3)[1][2].
Environmental Hazards Data is often limited, but discharge into drains or the environment must be avoided as a precautionary measure[4][5][6].

It is imperative to treat this compound as hazardous waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is a violation of regulatory standards and can lead to environmental contamination[5][6][7].

Mandatory Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the following PPE is worn. The principle here is to create a complete barrier between the researcher and the chemical, minimizing any route of exposure[8].

  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA standard 29 CFR 1910.133 or European Standard EN166. A face shield should be used if there is a significant risk of splashing[7][8].

  • Hand Protection : Use chemically impermeable nitrile gloves. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected[7].

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage[7][8].

  • Respiratory Protection : All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to prevent inhalation[2]. If a fume hood is not available, a NIOSH-approved respirator may be necessary, in consultation with your institution's Environmental Health and Safety (EHS) department[7][8].

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The ultimate and most secure method for the disposal of this compound is incineration by a licensed professional waste disposal company [4][5][6][9]. The following steps ensure the waste is collected, stored, and handled safely until it can be transferred to such a facility.

Step 1: Waste Segregation (Point of Generation)

  • Causality : This is the most critical step. Mixing this compound with incompatible waste streams (e.g., strong oxidizers, bases) could trigger a hazardous reaction[3]. Cross-contamination can also complicate the disposal process, leading to increased costs and regulatory hurdles.

  • Procedure :

    • Designate a specific, sealed container for all waste containing this compound.

    • Solid Waste : Collect unused or contaminated solid material (e.g., residual compound, contaminated filter paper, weigh boats) in this designated container[4][10].

    • Liquid Waste : Collect any solutions containing the compound in a separate, designated liquid waste container[10].

    • Contaminated Sharps & Labware : Any disposable labware (pipette tips, etc.) that has come into direct contact with the compound should be placed in the solid waste container. Grossly contaminated glassware should be decontaminated or disposed of as hazardous waste[9].

Step 2: Containerization and Labeling

  • Causality : Proper containerization prevents leaks and spills, while clear labeling ensures that anyone handling the container understands its contents and associated hazards, which is a regulatory requirement[11][12].

  • Procedure :

    • Select a container made of a chemically compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-on cap[11][13].

    • Attach a "Hazardous Waste" label, provided by your institution's EHS department, to the container before adding any waste[7][12].

    • Clearly write the full chemical name: "This compound " and list any other chemical constituents in the waste mixture[7][13].

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and to prevent spills during transport[12].

Step 3: Secure Storage (Satellite Accumulation Area)

  • Causality : Storing hazardous waste in a designated, controlled area prevents accidental exposure and ensures it does not interact with incompatible materials[11][13].

  • Procedure :

    • Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel[11].

    • The SAA should be a secondary containment tray to capture any potential leaks.

    • Store the container away from strong acids, bases, and oxidizing agents[3].

    • Keep the container securely capped at all times, except when adding waste[11][12].

Step 4: Arranging Final Disposal

  • Causality : The final disposal must be handled by professionals who are equipped and licensed to manage chemical waste in compliance with all local, state, and federal regulations[1].

  • Procedure :

    • Once the waste container is full or is no longer needed, follow your institution's established procedures for hazardous waste pickup.

    • This typically involves submitting a request form (physical or electronic) to your EHS department, which will then arrange for collection by a licensed waste management vendor[4][12].

    • Never attempt to dispose of this chemical via standard trash or sanitary sewer systems [5][6][7].

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper disposal of this compound.

G start Waste Generated Containing 4-(ethoxycarbonyl)-1-methyl-1H- pyrazole-5-carboxylic acid ppe Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe get_ppe STOP. Obtain and wear required PPE. ppe->get_ppe No segregate Segregate waste at the point of generation. Do not mix with other waste streams. ppe->segregate Yes get_ppe->ppe container Place waste in a compatible, sealed container. segregate->container label Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) container->label store Store sealed container in designated Satellite Accumulation Area (SAA). label->store request_pickup Follow institutional procedure to request waste pickup by EHS. store->request_pickup end Professional Disposal (Incineration) request_pickup->end

Caption: Decision workflow for disposal of this compound.

Contingency Plan: Spills and Accidental Release

Immediate and correct response to a spill is critical to mitigate exposure and prevent further contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment : If safe to do so, prevent the spill from spreading. Use an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter to cover the spill[2][13]. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collection : Once absorbed, carefully sweep or scoop the material into a designated waste container[14][15].

  • Decontamination : Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Disposal : The container with the collected spill material must be sealed, labeled as hazardous waste (including the name of the spilled chemical and the absorbent), and disposed of following the protocol outlined in Section 3[13].

  • Reporting : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Chemtalk. (2008). Ester Disposal.
  • BenchChem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of Zaurategrast Ethyl Ester: A Guide for Laboratory Professionals.
  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Safety Data Sheet. (2025). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
  • Sigma-Aldrich. (2025). Safety Data Sheet - coumarin-3-carboxylic acid.
  • Aaron Chemicals. (2024). Safety Data Sheet - 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.
  • BenchChem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • CymitQuimica. (2024). Safety Data Sheet - 1-(3-chloro-4-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid.
  • Echemi. (n.d.). 1-Methyl-4-ethoxy carbonyl pyrazol-5-sulfonamide Safety Data Sheets.
  • Safety Data Sheet. (2025). Indole-2-carboxylic acid.
  • Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide.
  • Fisher Scientific. (2025). Safety Data Sheet - 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • TCI Chemicals. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Procedures for Disposal of Hazardous Waste. (n.d.).
  • Jasinki, R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • ChemicalBook. (2022). 4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide - Safety Data Sheet.
  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Alkylhydrazones with Nitroolefins. Org. Synth. 2008, 85, 179.

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A Senior Application Scientist's Guide to Handling 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. As a preferred source for laboratory safety and chemical handling, this document is designed to empower researchers, scientists, and drug development professionals with procedural, step-by-step guidance that builds a foundation of trust and safety in your critical work.

The following information has been synthesized from data on structurally related compounds, including pyrazole derivatives and carboxylic acids, to establish a robust safety framework. It is imperative to consult the direct supplier for a compound-specific Safety Data Sheet (SDS) and to conduct a thorough, institution-specific risk assessment before commencing any work.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of this compound is the first step in ensuring a safe laboratory environment. Based on the analysis of its functional groups—a pyrazole core and a carboxylic acid moiety—and data from analogous compounds, the primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4] Some related compounds may also be harmful if swallowed.[1][2][5] As a solid, this compound may also form dust, which can be inhaled, thus necessitating appropriate engineering controls.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize the risk of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE Category Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][6]The carboxylic acid functional group suggests corrosive properties, and related pyrazole compounds are known to cause serious eye irritation.[2][3][4] Goggles provide a seal around the eyes to protect from splashes and dust, while a face shield offers an additional layer of protection for the entire face.
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber) are required.[1][6][7] Gloves should be inspected for defects before use and changed immediately upon contamination.[1] For larger quantities, consider additional protective clothing.Direct skin contact with acids can lead to burns and tissue damage.[6] Related compounds are known to cause skin irritation.[1][2][4] Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[6] A lab coat protects personal clothing and underlying skin.
Respiratory Protection All handling of the solid compound that may generate dust should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1]Inhalation of acidic vapors or dust can irritate the respiratory system.[6] Related pyrazole carboxylic acids are reported to cause respiratory irritation.[2][3] A chemical fume hood is the primary engineering control to prevent inhalation exposure.

Safe Handling Protocol: A Step-by-Step Guide

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[1]

  • Ventilation Check: Before starting work, ensure that the chemical fume hood is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[1]

3.2. Donning and Doffing PPE

  • Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Doffing: To prevent cross-contamination, remove PPE in the correct order: gloves first, followed by the lab coat and eye protection.

3.3. Handling the Compound

  • Weighing: Carefully weigh the desired amount of the solid compound in the fume hood to minimize dust generation.

  • Transferring: Use a spatula to transfer the solid. If making a solution, add the acid to the solvent slowly. Never add solvent to the acid, as this can cause splashing.

  • Work Practices: Keep containers of the chemical closed when not in use. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill: In case of a small spill, contain it with an inert absorbent material. Collect the material into a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: this compound and any materials contaminated with it (e.g., gloves, weigh boats) should be treated as hazardous chemical waste.[9][10]

  • Containerization: Place solid waste in a dedicated, clearly labeled hazardous waste container.[1][9] The label should include the words "Hazardous Waste" and the full chemical name.[9]

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[7] Do not dispose of this chemical down the drain or in regular trash.[7][9]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_ppe PPE cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) check_hood Verify Fume Hood Functionality gather_materials Assemble Equipment & Waste Containers don_ppe Don PPE (Gloves, Goggles, Lab Coat) weigh Weigh Compound don_ppe->weigh transfer Transfer/Dissolve weigh->transfer cleanup Decontaminate Work Area transfer->cleanup doff_ppe Doff PPE Correctly cleanup->doff_ppe dispose_waste Segregate & Dispose of Hazardous Waste doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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